4-sulfamoylbenzenesulfonyl Chloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
4-sulfamoylbenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO4S2/c7-13(9,10)5-1-3-6(4-2-5)14(8,11)12/h1-4H,(H2,8,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLFQHNCOIPUFIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)N)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10449764 | |
| Record name | 4-sulfamoylbenzenesulfonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10449764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
46249-41-6 | |
| Record name | 4-sulfamoylbenzenesulfonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10449764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-sulfamoylbenzene-1-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
4-sulfamoylbenzenesulfonyl chloride physical properties
Authored for: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a consolidated overview of the core physical and chemical properties of 4-sulfamoylbenzenesulfonyl chloride. The information is intended to support laboratory research, chemical synthesis, and drug development activities where this compound is utilized as a key intermediate or building block.
Core Physical and Chemical Properties
Quantitative data for this compound is summarized below. It should be noted that while computed properties are available, specific experimental data such as melting and boiling points are not consistently reported in publicly available literature. The compound is commercially available as a solid.
| Property | Data | Source |
| IUPAC Name | This compound | - |
| Synonym | 4-(aminosulfonyl)benzenesulfonyl chloride | |
| Molecular Formula | C₆H₆ClNO₄S₂ | |
| Molecular Weight | 255.70 g/mol | |
| Physical Form | Solid | |
| InChI Key | LLFQHNCOIPUFIJ-UHFFFAOYSA-N | |
| SMILES | NS(=O)(=O)c1ccc(cc1)S(Cl)(=O)=O |
Experimental Protocols & Methodologies
Detailed experimental protocols for the determination of the physical properties of this compound are not specifically detailed in the surveyed literature. However, standard methodologies for characterizing solid organic compounds are applicable. The following represents a general workflow for such a characterization.
General Workflow for Physicochemical Characterization
A synthesized and purified compound, such as this compound, undergoes a series of standard analyses to confirm its identity, purity, and physical properties.
Caption: General experimental workflow for the characterization of a synthesized chemical compound.
Melting Point Determination
The melting point of a purified solid sample would be determined using a calibrated melting point apparatus.
-
Apparatus: Digital melting point apparatus (e.g., Mel-Temp®) or oil bath.
-
Procedure: A small amount of the finely powdered, dry solid is packed into a capillary tube to a height of 2-3 mm. The tube is placed in the apparatus, and the temperature is increased at a steady rate (e.g., 1-2 °C per minute) near the expected melting point. The range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes a clear liquid. A sharp melting range typically indicates high purity.
Solubility Analysis
The solubility of the compound would be assessed in a range of standard laboratory solvents to establish a solubility profile.
-
Solvents: Water, ethanol, methanol, acetone, dichloromethane, chloroform, ethyl acetate, and hexane.
-
Procedure: To approximately 1 mL of a solvent in a test tube, a small, measured amount of the compound (e.g., 10 mg) is added. The mixture is agitated at room temperature. Observations are made regarding dissolution. If the compound dissolves, it is classified as soluble. If not, the mixture may be gently heated to assess temperature effects on solubility. The reactivity of sulfonyl chlorides with protic solvents like water and alcohols should be considered, as decomposition or reaction may occur rather than simple dissolution.
Spectroscopic Analysis
To confirm the chemical structure, a standard battery of spectroscopic tests is employed.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra are acquired by dissolving the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The resulting spectra provide information on the electronic environment of hydrogen and carbon atoms, respectively, allowing for structural elucidation.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: An IR spectrum is obtained, typically from a solid sample using a KBr pellet or an Attenuated Total Reflectance (ATR) accessory. The spectrum reveals the presence of key functional groups, such as S=O (sulfonyl), N-H (sulfonamide), and C-S bonds.
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to analyze its fragmentation pattern. This data confirms the molecular formula and provides further structural evidence.
Logical Relationships
The structural relationship of this compound to its parent structures and potential reaction products is a key aspect for its application in synthesis.
Caption: Relationship of this compound to precursors and product classes.
In-Depth Technical Guide to the Solubility of 4-Sulfamoylbenzenesulfonyl Chloride in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 4-sulfamoylbenzenesulfonyl chloride. Due to the limited availability of public quantitative data for this specific compound, this document focuses on its expected solubility profile based on analogous compounds and provides detailed experimental protocols for its determination. Understanding the solubility of this reagent is critical for its effective use in synthetic chemistry, particularly in the development of sulfonamide-based pharmaceuticals, as it governs reaction kinetics, purification strategies, and formulation development.
Physicochemical Properties
This compound is a bifunctional compound containing both a sulfamoyl (-SO₂NH₂) and a sulfonyl chloride (-SO₂Cl) group attached to a benzene ring. These functional groups dictate its reactivity and physical properties, including its solubility.
| Property | Value |
| Molecular Formula | C₆H₆Cl₂N₂O₄S₂ |
| Molecular Weight | 317.16 g/mol |
| Appearance | Typically a white to off-white crystalline solid |
| Reactivity | The sulfonyl chloride group is highly reactive towards nucleophiles, including water, alcohols, and amines.[1] |
Qualitative Solubility Profile
While specific quantitative data for this compound is scarce, a qualitative solubility profile can be inferred from the behavior of structurally related benzenesulfonyl chlorides.[2][3] The polarity of the sulfonyl chloride and sulfamoyl groups, combined with the aromatic ring, suggests the following:
-
High Solubility in Polar Aprotic Solvents: Expected to be readily soluble in solvents like acetone, ethyl acetate, and dichloromethane. These solvents can solvate the polar functional groups without reacting with the sulfonyl chloride moiety.
-
Moderate to Low Solubility in Non-Polar Solvents: Solubility is likely limited in non-polar solvents such as hexane or benzene.
-
Reactive in Protic Solvents: The compound will react with protic solvents like water and alcohols. In cold water, it is expected to be sparingly soluble and may decompose.[1][4] This decomposition is accelerated in hot water or hot alcohol.[3] The sulfonyl chloride group hydrolyzes to the corresponding sulfonic acid.[1]
Quantitative Solubility Data
Publicly available quantitative solubility data for this compound in various organic solvents is limited. Therefore, experimental determination is necessary for specific applications. The following protocols provide standardized methods for obtaining this critical data.
| Solvent | Chemical Formula | Solubility ( g/100 mL) at 25°C |
| Acetone | C₃H₆O | Data not available |
| Dichloromethane | CH₂Cl₂ | Data not available |
| Ethyl Acetate | C₄H₈O₂ | Data not available |
| Acetonitrile | C₂H₃N | Data not available |
| Tetrahydrofuran (THF) | C₄H₈O | Data not available |
| Toluene | C₇H₈ | Data not available |
Experimental Protocols
The following methodologies can be employed to determine both the qualitative and quantitative solubility of this compound. It is crucial to use anhydrous solvents to prevent the decomposition of the sulfonyl chloride group.
Protocol 1: Qualitative Solubility Determination (Visual Assessment)
This method provides a rapid preliminary assessment of solubility in various solvents.
Apparatus:
-
Small, dry test tubes or vials
-
Vortex mixer
-
Analytical balance
Procedure:
-
Weigh approximately 10-20 mg of this compound into a dry test tube.
-
Add 1 mL of the selected anhydrous solvent to the test tube.
-
Agitate the mixture vigorously using a vortex mixer for 1-2 minutes at a controlled ambient temperature.
-
Visually inspect the solution against a contrasting background.
-
Record the observation for each solvent:
-
Soluble: The solid completely dissolves, forming a clear solution.
-
Partially Soluble: Some solid dissolves, but undissolved particles remain.
-
Insoluble: The solid does not appear to dissolve.
-
Protocol 2: Quantitative Solubility Determination (Gravimetric Shake-Flask Method)
The shake-flask method is a reliable technique for determining the thermodynamic equilibrium solubility of a compound.
Apparatus:
-
Sealable glass vials
-
Thermostatically controlled shaker or water bath
-
Analytical balance
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Pre-weighed glass vials or evaporating dishes
Procedure:
-
Sample Preparation: Add an excess amount of this compound to a known volume (e.g., 5 mL) of the selected anhydrous solvent in a sealable vial. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Seal the vial to prevent solvent evaporation. Place the vial in a thermostatically controlled shaker and agitate at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure the system reaches equilibrium.
-
Phase Separation: After equilibration, allow the vial to stand undisturbed at the set temperature for at least one hour to let the excess solid settle.
-
Sample Withdrawal: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe. Attach a syringe filter to the syringe and dispense the filtered solution into a pre-weighed, dry glass vial or evaporating dish.
-
Solvent Evaporation: Place the vial or dish in a vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the solute. Continue evaporation until a constant weight of the solid residue is achieved.
-
Calculation of Solubility:
-
Weigh the container with the solid residue on an analytical balance.
-
Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty container.
-
Express the solubility in the desired units, such as mg/mL or g/100 mL.
-
Visualizations
Experimental Workflow
The following diagram illustrates a logical workflow for the experimental determination of the solubility of this compound.
Factors Affecting Solubility
The solubility of this compound is a multifactorial property. The diagram below outlines the key relationships between the solute, solvent, and environmental conditions that influence solubility.
References
An In-depth Technical Guide to 4-Sulfamoylbenzenesulfonyl Chloride (CAS Number 46249-41-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Sulfamoylbenzenesulfonyl chloride, with the CAS number 46249-41-6, is a key bifunctional chemical intermediate of significant interest in medicinal chemistry and drug development.[1][2] Its structure, featuring both a sulfamoyl (-SO₂NH₂) group and a reactive sulfonyl chloride (-SO₂Cl) group, makes it a versatile scaffold for the synthesis of a wide array of biologically active molecules.[3][4] This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis, reactivity, and its prominent role as a foundational building block in the design of targeted therapeutics, most notably as inhibitors of carbonic anhydrase.
Chemical and Physical Properties
The fundamental properties of this compound are summarized in the table below, providing a quick reference for laboratory use.
| Property | Value | Reference(s) |
| CAS Number | 46249-41-6 | [1][2] |
| Molecular Formula | C₆H₆ClNO₄S₂ | [1][2] |
| Molecular Weight | 255.70 g/mol | [1][2] |
| Appearance | Solid | [5] |
| Synonyms | 4-(Aminosulfonyl)benzenesulfonyl chloride | [1][2] |
| InChI Key | LLFQHNCOIPUFIJ-UHFFFAOYSA-N | [5] |
| SMILES | NS(=O)(=O)c1ccc(cc1)S(Cl)(=O)=O | [5] |
Synthesis and Reactivity
Synthesis
Adapted Experimental Protocol: Synthesis of this compound
Disclaimer: This is an adapted protocol and should be performed by qualified personnel with appropriate safety precautions.
Materials:
-
Benzenesulfonamide
-
Chlorosulfonic acid
-
Ice
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add benzenesulfonamide to a stirred excess of chlorosulfonic acid at 0 °C (ice bath).
-
Allow the reaction mixture to slowly warm to room temperature and then heat to 50-60 °C for 2-3 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.
-
The product will precipitate as a solid. Collect the solid by vacuum filtration and wash it with cold water.
-
Dissolve the crude product in dichloromethane (DCM) and wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., toluene/hexanes).
Reactivity
The reactivity of this compound is dominated by the electrophilic nature of the sulfonyl chloride group. This functional group readily reacts with nucleophiles, particularly primary and secondary amines, to form stable sulfonamide linkages. This reaction is the cornerstone of its utility in constructing a diverse library of derivatives.
Applications in Drug Development: Carbonic Anhydrase Inhibitors
The most prominent application of this compound is as a foundational scaffold for the development of carbonic anhydrase inhibitors (CAIs).[3][6] Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[6] These enzymes are involved in numerous physiological processes, and their dysregulation is implicated in various diseases, including glaucoma, epilepsy, and some cancers.[1][7]
The sulfamoyl group of molecules derived from this compound acts as a key zinc-binding group, anchoring the inhibitor to the active site of the carbonic anhydrase enzyme.[3][6] The rest of the molecule can be extensively modified to achieve isoform-selective inhibition and favorable pharmacokinetic properties.[2][4]
Signaling Pathway: Carbonic Anhydrase Inhibition
The diagram below illustrates the basic mechanism of carbonic anhydrase and its inhibition by a sulfonamide-based inhibitor derived from this compound.
Caption: Inhibition of Carbonic Anhydrase by a Sulfonamide.
Experimental Protocol: Synthesis of a Sulfonamide Derivative
The following is a general protocol for the synthesis of a sulfonamide derivative from this compound and a primary amine.
Materials:
-
This compound
-
Primary amine (e.g., aniline)
-
Pyridine or triethylamine (as a base)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) as a solvent
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve the primary amine (1.0 equivalent) in the chosen solvent in a round-bottom flask under a nitrogen atmosphere.
-
Add the base (1.1 equivalents) to the solution and stir for 10 minutes at room temperature.
-
Dissolve this compound (1.05 equivalents) in the same solvent and add it dropwise to the amine solution at 0 °C (ice bath).
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours, monitoring the progress by TLC.
-
Upon completion, dilute the reaction mixture with the solvent and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Experimental Workflow for Inhibitor Development
The general workflow for developing carbonic anhydrase inhibitors using this compound as a starting material is depicted below.
Caption: Drug Discovery Workflow for CA Inhibitors.
Safety Information
This compound is a reactive chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is corrosive and can cause severe skin burns and eye damage.[8] Always wear personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling this compound. In case of contact, flush the affected area with copious amounts of water and seek immediate medical attention.
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry, particularly for the synthesis of carbonic anhydrase inhibitors. Its bifunctional nature allows for the straightforward creation of diverse molecular libraries for drug discovery programs. A thorough understanding of its properties, synthesis, and reactivity is essential for researchers and scientists working to develop novel therapeutics targeting carbonic anhydrase and other biological targets. The continued exploration of derivatives based on this scaffold holds significant promise for the discovery of new and improved medicines.
References
- 1. benchchem.com [benchchem.com]
- 2. 4-(AMINOSULFONYL)BENZENESULFONYL CHLORIDE(46249-41-6) 1H NMR spectrum [chemicalbook.com]
- 3. echemcom.com [echemcom.com]
- 4. Benzenesulfonyl chloride(98-09-9) 13C NMR [m.chemicalbook.com]
- 5. US4874894A - Process for the production of benzenesulfonamides - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Benzenesulfonyl chloride(98-09-9) 1H NMR [m.chemicalbook.com]
molecular weight of 4-sulfamoylbenzenesulfonyl chloride
An In-depth Technical Guide to 4-Sulfamoylbenzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of this compound, also known as 4-(aminosulfonyl)benzenesulfonyl chloride. It details the compound's chemical and physical properties, outlines key experimental protocols for its synthesis and derivatization, and discusses its applications as a crucial intermediate in the development of sulfonamide-based therapeutics.
Chemical Properties and Data
This compound is a bifunctional organic compound containing both a sulfamoyl (-SO₂NH₂) group and a sulfonyl chloride (-SO₂Cl) group attached to a benzene ring at para positions. The sulfonyl chloride moiety is a highly reactive electrophile, making the compound an excellent building block for the synthesis of a wide range of sulfonamide derivatives. The sulfamoyl group can also be a key pharmacophore, contributing to the biological activity of the final molecule.
The key quantitative properties of this compound are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₆ClNO₄S₂ | [1][2][3] |
| Molecular Weight | 255.70 g/mol | [1][2][4] |
| CAS Number | 46249-41-6 | [2][3] |
| Appearance | Solid | [1][5] |
| SMILES | NS(=O)(=O)c1ccc(cc1)S(Cl)(=O)=O | [1][5] |
| InChIKey | LLFQHNCOIPUFIJ-UHFFFAOYSA-N | [1][5] |
| Computed Properties | ||
| TPSA | 94.3 Ų | [2] |
| XLogP3 | 0.5 | [3] |
| Hydrogen Bond Donors | 1 | [2] |
| Hydrogen Bond Acceptors | 4 | [2] |
| Rotatable Bonds | 2 | [2] |
Synthesis of Sulfonyl Chlorides
Another modern approach involves the conversion of a pre-existing primary sulfonamide into a sulfonyl chloride, which is particularly useful for late-stage functionalization of complex molecules.[5]
Experimental Protocol: Synthesis of a Structurally Related Aryl Sulfonyl Chloride
The following protocol details the synthesis of 4-acetamidobenzenesulfonyl chloride from acetanilide. This procedure illustrates the core principles that would apply to the synthesis of this compound from a suitable precursor like benzenesulfonamide.
Reaction: Synthesis of 4-Acetamidobenzenesulfonyl Chloride
Materials:
-
Acetanilide
-
Chlorosulfonic acid (ClSO₃H)
-
Crushed ice and water
-
50 mL round-bottom flask
-
Stir bar
-
Claisen adapter
-
Dropping funnel
-
Vacuum distillation adapter and tubing
-
Water aspirator
-
Beaker
-
Vacuum filtration apparatus (Büchner funnel, filter flask)
Procedure:
-
Place 2.7 g of dry acetanilide into a clean, dry 50 mL round-bottom flask equipped with a stir bar.
-
Assemble the apparatus by fitting a Claisen adapter to the flask. Place a dropping funnel on the straight arm and a vacuum distillation adapter on the side arm. Connect the side arm to a water aspirator via tubing to act as a vapor sweep for the HCl gas that will evolve.
-
In a fume hood, carefully measure 8.0 mL of chlorosulfonic acid and add it to the dropping funnel.
-
Cool the reaction flask in an ice-water bath.
-
Begin stirring the acetanilide and add the chlorosulfonic acid dropwise from the dropping funnel over a period of 10-15 minutes. Ensure the reaction does not become too vigorous.
-
Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 10 minutes to ensure the reaction goes to completion.
-
In a fume hood, carefully and slowly pour the reaction mixture over a large beaker containing approximately 50 g of crushed ice. Caution: This quenching process is highly exothermic and will release residual HCl gas.
-
Stir the resulting slurry until all the ice has melted. The product, 4-acetamidobenzenesulfonyl chloride, will precipitate as a white solid.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with several portions of cold water to remove any remaining acid.
-
The crude product can be air-dried on the filter funnel and should be used promptly in subsequent reactions due to its sensitivity to hydrolysis.
Caption: Experimental workflow for a related aryl sulfonyl chloride synthesis.
Applications in Medicinal Chemistry: Synthesis of Sulfonamides
The primary application of this compound in drug development is its use as an electrophile in reactions with primary and secondary amines to form sulfonamides. This reaction is robust and allows for the creation of large libraries of diverse molecules for screening and lead optimization.
Experimental Protocol: General Synthesis of N-Substituted-4-sulfamoylbenzenesulfonamides
This protocol is a general method for the sulfonylation of an amine using this compound, adapted from established procedures for similar sulfonyl chlorides.[1]
Reaction: Amine + this compound → N-Substituted-4-sulfamoylbenzenesulfonamide
Materials:
-
This compound (1.0 eq)
-
A primary or secondary amine (1.1 eq)
-
Anhydrous acetonitrile (CH₃CN) or Dichloromethane (CH₂Cl₂)
-
Triethylamine (Et₃N) (2.0 eq)
-
Water (H₂O)
-
Chloroform (CHCl₃) or Dichloromethane (CH₂Cl₂) for extraction
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware, magnetic stirrer
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) supplies
Procedure:
-
In a round-bottom flask, dissolve the amine (1.1 eq) in anhydrous acetonitrile.
-
Add triethylamine (2.0 eq) to the solution. Triethylamine acts as a base to neutralize the HCl byproduct generated during the reaction.
-
Add this compound (1.0 eq) to the stirred solution in portions at room temperature.
-
Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC until the starting material (sulfonyl chloride) is consumed (typically 2-24 hours).
-
Upon completion, pour the reaction mixture into a separatory funnel containing water.
-
Extract the aqueous layer three times with chloroform or dichloromethane.
-
Combine the organic extracts and dry them over anhydrous sodium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude sulfonamide can be purified by recrystallization or column chromatography.
Caption: General workflow for the synthesis of sulfonamides.
Biological Relevance of Sulfonamide Derivatives
Derivatives synthesized from this compound are of high interest in drug discovery. The sulfonamide functional group is a key feature in a multitude of approved drugs. It acts as a versatile pharmacophore that can engage in crucial hydrogen bonding interactions with biological targets. One of the most well-known roles of aryl sulfonamides is as inhibitors of carbonic anhydrase enzymes.
Carbonic anhydrases (CAs) are metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. Inhibitors of these enzymes are used as diuretics, anti-glaucoma agents, and for other therapeutic purposes. The un-substituted sulfonamide group (-SO₂NH₂) can coordinate to the zinc ion (Zn²⁺) in the enzyme's active site, effectively blocking its catalytic activity.
Caption: Inhibition of Carbonic Anhydrase by a sulfonamide derivative.
Safety and Handling
This compound is classified as a corrosive substance. It is known to cause severe skin burns and eye damage.[3] As with all sulfonyl chlorides, it is sensitive to moisture and will hydrolyze to the corresponding sulfonic acid. Therefore, it should be handled in a dry environment, preferably in a fume hood, with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Store in a tightly sealed container in a cool, dry place.
References
- 1. benchchem.com [benchchem.com]
- 2. US9725409B2 - Process for preparing 4[[(benzoyl)amino]sulphonyl]benzoyl chlorides and preparation of acylsulphamoylbenzamides - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. d-nb.info [d-nb.info]
An In-depth Technical Guide to the ¹H NMR Spectrum of 4-Sulfamoylbenzenesulfonyl Chloride
This guide provides a detailed analysis of the expected ¹H NMR spectrum of 4-sulfamoylbenzenesulfonyl chloride, tailored for researchers, scientists, and professionals in drug development. The document outlines predicted spectral data, a comprehensive experimental protocol for spectrum acquisition, and a structural representation to aid in spectral interpretation.
Predicted ¹H NMR Spectral Data
The sulfamoyl group (-SO₂NH₂) is an electron-withdrawing group, as is the sulfonyl chloride group (-SO₂Cl). Both groups will deshield the aromatic protons. The protons ortho to the sulfonyl chloride group are expected to be the most deshielded due to the strong electron-withdrawing nature of the chlorine atom.
Based on data from similar compounds such as 4-chlorobenzenesulfonyl chloride and other substituted benzenesulfonyl derivatives, the following chemical shifts and coupling constants are predicted:
| Protons (Structure in Figure 1) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-A | ~8.0 - 8.2 | Doublet | ~8-9 |
| H-B | ~7.8 - 8.0 | Doublet | ~8-9 |
| -SO₂NH₂ | ~7.5 - 8.0 | Broad Singlet | N/A |
Experimental Protocol for ¹H NMR Spectrum Acquisition
The following protocol provides a detailed methodology for acquiring the ¹H NMR spectrum of this compound.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of high-purity this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Deuterated Chloroform (CDCl₃)) in a clean, dry NMR tube. DMSO-d₆ is often suitable for sulfonamides due to its ability to dissolve the sample and exchange with the -NH₂ protons.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
2. NMR Spectrometer Setup and Data Acquisition:
-
The ¹H NMR spectrum should be acquired on a 400 MHz or higher field NMR spectrometer to ensure adequate signal resolution.[1]
-
Typical acquisition parameters should be set as follows:
-
Pulse Angle: 30-45 degrees.
-
Relaxation Delay: 1-2 seconds.[2]
-
Number of Scans: 16-64 scans to achieve a good signal-to-noise ratio.[2]
-
Spectral Width: A spectral width of approximately 12-16 ppm is appropriate for observing both aromatic and amide protons.
-
Temperature: The experiment should be conducted at a constant temperature, typically 25°C (298 K).
-
3. Data Processing:
-
The acquired Free Induction Decay (FID) should be processed with an appropriate window function (e.g., exponential multiplication with a line broadening factor of 0.3 Hz) to improve the signal-to-noise ratio.
-
Perform a Fourier transform to convert the FID into the frequency domain spectrum.
-
Carefully phase correct the spectrum to obtain pure absorption lineshapes.
-
Baseline correct the spectrum to ensure accurate integration.
-
Calibrate the chemical shift axis by setting the internal standard (TMS) peak to 0.00 ppm.
-
Integrate all signals to determine the relative number of protons for each resonance.
Structural Visualization and Proton Environments
The molecular structure of this compound and the distinct proton environments are illustrated in the following diagram generated using Graphviz.
Figure 1. Molecular structure of this compound.
References
An In-depth Technical Guide to the Infrared Spectroscopy of 4-Sulfamoylbenzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of 4-sulfamoylbenzenesulfonyl chloride. It details the characteristic vibrational frequencies, experimental protocols for spectral acquisition, and a logical workflow for the analysis of this compound, which is a key intermediate in the synthesis of various sulfonamide drugs.
Core Concepts in the IR Analysis of this compound
Infrared spectroscopy is a powerful analytical technique for identifying the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, such as stretching and bending of bonds. The frequency of the absorbed radiation is characteristic of the specific bond and its molecular environment. In this compound, the key functional groups that give rise to distinct IR absorption bands are the sulfonamide group (-SO₂NH₂), the sulfonyl chloride group (-SO₂Cl), and the para-substituted benzene ring.
Predicted Infrared Absorption Data
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| Asymmetric N-H Stretch | Sulfonamide (-NH₂) | 3390 - 3323 | Medium |
| Symmetric N-H Stretch | Sulfonamide (-NH₂) | 3279 - 3229 | Medium |
| Aromatic C-H Stretch | Benzene Ring | 3100 - 3000 | Medium |
| Asymmetric S=O Stretch (SO₂Cl) | Sulfonyl Chloride | 1385 - 1365 | Strong |
| Asymmetric S=O Stretch (SO₂NH₂) | Sulfonamide | 1344 - 1317 | Strong |
| Symmetric S=O Stretch (SO₂Cl) | Sulfonyl Chloride | 1185 - 1165 | Strong |
| Symmetric S=O Stretch (SO₂NH₂) | Sulfonamide | 1187 - 1147 | Strong |
| C=C Stretch (in-ring) | Benzene Ring | 1600 - 1450 | Medium |
| S-N Stretch | Sulfonamide | 924 - 906 | Medium |
| C-H Out-of-Plane Bend (p-substituted) | Benzene Ring | 850 - 800 | Strong |
| S-Cl Stretch | Sulfonyl Chloride | 585 - 565 | Strong |
Note: The precise peak positions can be influenced by the physical state of the sample (solid, solution) and intermolecular interactions such as hydrogen bonding.
Experimental Protocols
The acquisition of a high-quality IR spectrum of solid this compound can be achieved using standard solid sampling techniques. The following are detailed methodologies for two common approaches.
Potassium Bromide (KBr) Pellet Method
This is a widely used technique for obtaining high-resolution spectra of solid samples.
Materials:
-
This compound (1-2 mg)
-
Dry, spectroscopic grade Potassium Bromide (KBr) (100-200 mg)
-
Agate mortar and pestle
-
Pellet press with die
-
FTIR spectrometer
Procedure:
-
Gently grind the KBr in the agate mortar to a fine, consistent powder. This step is crucial to minimize scattering of the IR beam.
-
Add the this compound sample to the mortar.
-
Thoroughly mix and grind the sample and KBr together until a homogeneous mixture is obtained.
-
Transfer a portion of the mixture to the pellet die.
-
Place the die in the pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample compartment should be recorded first.
Attenuated Total Reflectance (ATR) Method
ATR is a convenient and rapid technique that requires minimal sample preparation.
Materials:
-
This compound (a small amount of powder)
-
FTIR spectrometer equipped with an ATR accessory (e.g., with a diamond or germanium crystal)
Procedure:
-
Ensure the ATR crystal surface is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Record a background spectrum with the clean, empty ATR crystal.
-
Place a small amount of the this compound powder onto the ATR crystal.
-
Apply pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal.
-
Record the sample spectrum over the desired range (the lower wavenumber limit will be determined by the crystal material).
Visualizing the Analysis
The following diagrams, generated using the DOT language, illustrate key aspects of the IR spectroscopic analysis of this compound.
In-Depth Technical Guide to 4-Sulfamoylbenzenesulfonyl Chloride: Characterization and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Sulfamoylbenzenesulfonyl chloride, also known as 4-(aminosulfonyl)benzenesulfonyl chloride, is a key intermediate in organic synthesis, particularly in the development of sulfonamide-based therapeutic agents. Its bifunctional nature, featuring both a sulfamoyl and a reactive sulfonyl chloride group, allows for the synthesis of a diverse range of complex molecules with significant biological activities. This guide provides a comprehensive overview of the characterization data for this compound, detailed experimental protocols for its synthesis and subsequent reactions, and a visualization of relevant chemical workflows.
Physicochemical and Spectroscopic Characterization
A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its effective use in research and development. The following tables summarize the key characterization data for this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₆ClNO₄S₂ | --INVALID-LINK--[1][2] |
| Molecular Weight | 255.70 g/mol | --INVALID-LINK--[1][2] |
| Physical State | Solid | --INVALID-LINK--[1][2] |
| IUPAC Name | This compound | |
| CAS Number | 46249-41-6 |
Table 2: Spectroscopic Data for this compound
| Spectroscopy | Data |
| ¹H NMR | Spectral data is available through resources such as ChemicalBook.[3] |
| ¹³C NMR | Data not explicitly found in the search results. |
| FT-IR | Characteristic strong absorption bands for the sulfonyl chloride group (S=O stretching) are expected in the regions of 1380-1300 cm⁻¹ (asymmetric) and 1180-1150 cm⁻¹ (symmetric). |
| Mass Spectrometry | Data not explicitly found in the search results. |
Experimental Protocols
The following sections detail established experimental procedures for the synthesis of sulfonyl chlorides and their subsequent conversion to sulfonamides. These protocols can be adapted for the specific synthesis of this compound and its derivatives.
Synthesis of this compound via Chlorosulfonation
A common and effective method for the synthesis of aryl sulfonyl chlorides is the electrophilic aromatic substitution reaction known as chlorosulfonation. The following protocol is a general procedure adapted from the synthesis of sulfanilamide, which involves a similar intermediate.[4][5]
Materials:
-
Sulfanilamide (or a suitable precursor like acetanilide, which would require a subsequent hydrolysis step)
-
Chlorosulfonic acid
-
Dry glassware
-
Ice bath
-
Stirring apparatus
Procedure:
-
In a fume hood, carefully add the starting material (e.g., sulfanilamide) in small portions to an excess of cold (0-5 °C) chlorosulfonic acid with continuous stirring.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat gently (e.g., 50-60 °C) for a specified period to ensure complete reaction.
-
Carefully pour the reaction mixture onto crushed ice to quench the excess chlorosulfonic acid and precipitate the sulfonyl chloride product.
-
Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water.
-
The crude this compound can be dried and used directly for the next step or purified by recrystallization from a suitable solvent.
Synthesis of Sulfonamides from this compound
This compound is a versatile reagent for the synthesis of a wide array of sulfonamides through its reaction with primary or secondary amines.[6][7]
Materials:
-
This compound
-
Primary or secondary amine
-
A suitable base (e.g., pyridine, triethylamine)
-
Anhydrous solvent (e.g., dichloromethane, acetonitrile)
-
Stirring apparatus
Procedure:
-
Dissolve the amine and the base in the anhydrous solvent in a reaction flask equipped with a stirrer.
-
Cool the solution in an ice bath.
-
Slowly add a solution of this compound in the same solvent to the cooled amine solution with continuous stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC).
-
Upon completion, the reaction mixture is typically worked up by washing with dilute acid, water, and brine to remove excess reagents and byproducts.
-
The organic layer is then dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure.
-
The resulting crude sulfonamide can be purified by recrystallization or column chromatography.
Visualizing Chemical Workflows
The synthesis and application of this compound involve a series of logical steps that can be effectively visualized. The following diagrams, generated using Graphviz, illustrate a general workflow for the synthesis of sulfonamides and the inhibitory action of sulfonamide drugs.
Caption: A generalized workflow for the synthesis of sulfonamides.
Caption: The mechanism of action of sulfonamide drugs.[8]
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry and organic synthesis. This guide has provided a summary of its key characterization data and adaptable experimental protocols for its synthesis and derivatization. The provided workflows offer a clear visual representation of the synthetic and mechanistic pathways involving this class of compounds. For researchers and drug development professionals, a solid understanding of these principles is crucial for the successful design and execution of synthetic strategies targeting novel sulfonamide-based therapeutics. Further research to fully elucidate the experimental spectroscopic data of this compound would be a valuable addition to the scientific literature.
References
- 1. 4-(aminosulfonyl)benzenesulfonyl chloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. 4-(aminosulfonyl)benzenesulfonyl chloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. 4-(AMINOSULFONYL)BENZENESULFONYL CHLORIDE(46249-41-6) 1H NMR spectrum [chemicalbook.com]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. scilit.com [scilit.com]
- 8. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Stability and Storage of 4-Sulfamoylbenzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 4-sulfamoylbenzenesulfonyl chloride, a key reagent in pharmaceutical synthesis. Due to its reactive nature, a thorough understanding of its stability profile is critical for ensuring its quality, efficacy in synthetic processes, and the safety of laboratory personnel. The information presented herein is based on the known chemistry of sulfonyl chlorides and data from closely related analogues.
Physicochemical Properties
This compound is a solid organic compound. A summary of its key physicochemical properties is presented below.
| Property | Value |
| Molecular Formula | C₆H₆ClNO₄S₂ |
| Molecular Weight | 255.7 g/mol |
| IUPAC Name | This compound |
| CAS Number | 46249-41-6 |
| Appearance | White to off-white solid (typical) |
| Melting Point | Not precisely defined; may decompose on heating |
| Solubility | Reacts with water; soluble in many organic solvents |
Chemical Stability and Degradation Pathways
The stability of this compound is primarily influenced by its susceptibility to hydrolysis, thermal decomposition, and potential photolytic degradation.
Hydrolysis
The most significant degradation pathway for this compound is hydrolysis. The sulfonyl chloride group is highly reactive towards nucleophiles, including water. This reaction results in the formation of the corresponding sulfonic acid and hydrochloric acid.
The hydrolysis of aromatic sulfonyl chlorides generally proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The rate of hydrolysis is influenced by the substituents on the aromatic ring and the pH of the solution. For instance, the hydrolysis of 4-aminobenzenesulfonyl chloride shows a reactivity profile with a plateau between pH 2 and 11.
The primary degradation product of this compound upon hydrolysis is 4-sulfamoylbenzenesulfonic acid.
Caption: Hydrolytic degradation of this compound.
Thermal Stability
This compound is expected to be thermally labile. Upon heating, sulfonyl chlorides can decompose, leading to the liberation of hazardous gases. The strength of the carbon-sulfur and sulfur-chlorine bonds will influence the decomposition temperature.
Hazardous decomposition products formed under fire conditions or at elevated temperatures include:
-
Sulfur oxides (SOx)
-
Nitrogen oxides (NOx)
-
Carbon oxides (CO, CO₂)
-
Hydrogen chloride gas (HCl)
Caption: Thermal decomposition pathway of this compound.
Photostability
The presence of the benzene ring in this compound suggests a potential for absorbing ultraviolet light, which could lead to photolytic degradation. According to the International Council for Harmonisation (ICH) guideline Q1B on photostability testing, compounds that absorb light at wavelengths of 320 nm or higher are at a higher risk of photodegradation.
Caption: Hypothetical photolytic degradation of this compound.
Recommended Storage Conditions
To maintain the integrity and purity of this compound, the following storage conditions are recommended based on its chemical properties.
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool place (2-8 °C recommended for long-term storage). | Minimizes thermal decomposition and slows down potential degradation reactions. |
| Humidity | Store in a dry environment. Keep container tightly closed. | Highly sensitive to moisture, which causes rapid hydrolysis. |
| Atmosphere | For long-term storage or for high-purity applications, consider storing under an inert atmosphere (e.g., nitrogen, argon). | Prevents contact with atmospheric moisture. |
| Light | Protect from light. Store in an opaque or amber container. | Avoids potential photolytic degradation. |
| Incompatible Materials | Store away from strong bases, strong oxidizing agents, alcohols, and water. | Prevents vigorous and potentially hazardous reactions. |
Experimental Protocols
The following are generalized protocols for assessing the stability and purity of this compound. These should be adapted and validated for specific laboratory conditions.
Purity Assessment via Mass Balance and HPLC
This protocol outlines a mass balance approach to determine the purity of a batch of this compound.
Caption: Workflow for purity assessment using a mass balance approach.
Methodologies:
-
Water Content (Karl Fischer Titration):
-
Accurately weigh a suitable amount of the sample into a dry titration vessel containing a Karl Fischer solvent.
-
Titrate with a standardized Karl Fischer reagent to the electrometric endpoint.
-
Calculate the water content as a percentage (w/w).
-
-
Residual Solvents (Headspace Gas Chromatography-Mass Spectrometry):
-
Accurately weigh the sample into a headspace vial.
-
Add a suitable dissolution solvent (e.g., dimethyl sulfoxide).
-
Seal the vial and incubate at an elevated temperature (e.g., 80 °C).
-
Analyze the headspace vapor by GC-MS.
-
Quantify any detected solvents against a standard.
-
-
Non-Volatile Residue (Thermogravimetric Analysis):
-
Accurately weigh the sample into a TGA pan.
-
Heat the sample under a controlled temperature program (e.g., ramp to 600 °C) in an inert atmosphere.
-
The final weight percentage is the non-volatile residue.
-
-
Related Substances (High-Performance Liquid Chromatography):
-
Mobile Phase: A gradient of acetonitrile and water with a suitable buffer (e.g., phosphate buffer).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Detector: UV at a suitable wavelength (e.g., 230 nm).
-
Sample Preparation: Dissolve the sample in a non-aqueous solvent (e.g., acetonitrile) to prevent hydrolysis.
-
Inject the sample and quantify impurities using area normalization or against reference standards.
-
-
Purity Calculation:
-
Purity (%) = 100% - (% Water) - (% Residual Solvents) - (% Non-Volatile Residue) - (% Related Substances).
-
Forced Degradation Study for a Stability-Indicating Method
This protocol describes how to perform forced degradation to develop and validate an HPLC method that can separate the intact compound from its degradation products.
Caption: Workflow for a forced degradation study.
Methodologies:
-
Sample Preparation: Prepare stock solutions of this compound in acetonitrile.
-
Stress Conditions:
-
Acidic: Add an equal volume of 0.1 M HCl.
-
Basic: Add an equal volume of 0.1 M NaOH.
-
Oxidative: Add an equal volume of 3% H₂O₂.
-
Thermal: Heat a solution at 80 °C.
-
Photolytic: Expose a solution to light according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/m²).
-
-
Analysis:
-
At appropriate time points, quench the reactions (e.g., by neutralization) and dilute the samples.
-
Analyze all stressed samples, along with an unstressed control, by HPLC with a photodiode array (PDA) detector and ideally a mass spectrometer (MS) to identify degradation products.
-
The method is considered "stability-indicating" if all major degradation products are resolved from the parent peak and from each other.
-
Summary and Conclusion
This compound is a reactive compound that requires careful handling and storage to ensure its quality. Its primary stability liability is its sensitivity to moisture, leading to rapid hydrolysis. It is also susceptible to thermal degradation and potentially to photolysis.
For optimal stability, this compound should be stored in a cool, dry, and dark environment, preferably under an inert atmosphere. Adherence to these conditions will minimize degradation, ensuring the reliability of this important reagent in research and drug development. The provided experimental protocols offer a framework for the quality control and stability assessment of this compound.
An In-depth Technical Guide to Safety Precautions for Handling 4-Sulfamoylbenzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety protocols for the handling and use of 4-sulfamoylbenzenesulfonyl chloride (CAS No: 46249-41-6). Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the integrity of research. This document summarizes known hazards, requisite personal protective equipment (PPE), proper handling and storage procedures, and emergency response measures.
Hazard Identification
This compound is a hazardous chemical that can cause severe skin burns and eye damage.[1] It is imperative that all personnel handling this compound are fully aware of its potential dangers.
GHS Hazard Statements:
-
H314: Causes severe skin burns and eye damage.[1]
Precautionary Statements:
-
P260: Do not breathe dust/fume/gas/mist/vapours/spray.[1]
-
P264: Wash skin thoroughly after handling.[1]
-
P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.[1]
While specific quantitative toxicity data, such as LD50 or occupational exposure limits, were not available in the reviewed literature, the corrosive nature of the compound necessitates stringent safety measures.
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory when handling this compound to prevent any direct contact.
Handling and Storage Protocols
Proper handling and storage are crucial to minimize the risk of exposure and accidents.
Handling:
-
Handling should be performed in a well-ventilated area, preferably within a chemical fume hood.[2]
-
Avoid contact with skin and eyes.[1]
-
Avoid the formation of dust and aerosols.[1]
-
Use non-sparking tools to prevent ignition from electrostatic discharge.[1]
-
Wash hands thoroughly after handling.[1]
Storage:
-
Store in a dry, cool, and well-ventilated place.[1]
-
Keep the container tightly closed.[1]
-
Store separately from incompatible materials and foodstuff containers.[1]
First Aid and Emergency Procedures
Immediate and appropriate first aid is critical in the event of exposure. Emergency services should be contacted immediately.
| Exposure Route | First Aid Measures |
| Inhalation | Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water. Seek immediate medical attention.[1] |
| Eye Contact | Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1] |
Spill and Leakage:
-
Evacuate personnel to a safe area.
-
Wear appropriate personal protective equipment, including chemical-impermeable gloves.[1]
-
Avoid dust formation.
-
Prevent further leakage or spillage if it is safe to do so.[1]
Firefighting Measures:
-
Use dry chemical, carbon dioxide, or alcohol-resistant foam as extinguishing media.[1]
-
Firefighters should wear self-contained breathing apparatus.[1]
Experimental Protocols
Detailed experimental protocols for the determination of the toxicological properties of this compound were not available in the reviewed safety data sheets. Researchers should consult specialized toxicological literature or conduct appropriate risk assessments before use.
Disclaimer: This guide is intended for informational purposes and is based on publicly available safety data. It is not a substitute for a comprehensive risk assessment and the user's own judgment. Always consult the most up-to-date Safety Data Sheet (SDS) from the supplier before handling this chemical.
References
Methodological & Application
Synthesis of Sulfonamides Using 4-Sulfamoylbenzenesulfonyl Chloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Sulfamoylbenzenesulfonyl chloride is a pivotal reagent in medicinal chemistry and drug development, serving as a key building block for a diverse range of sulfonamide-containing therapeutic agents. The inherent reactivity of the sulfonyl chloride group allows for its efficient coupling with primary and secondary amines, leading to the formation of stable sulfonamide linkages. The resulting N-substituted 4-sulfamoylbenzenesulfonamides are integral to the structure of numerous clinically significant drugs, including diuretics and carbonic anhydrase inhibitors. This document provides detailed application notes and experimental protocols for the synthesis of sulfonamides utilizing this compound.
Reaction Principle
The synthesis of sulfonamides from this compound and an amine is a classic nucleophilic acyl substitution reaction. The nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This attack leads to the displacement of the chloride leaving group and the formation of a new sulfur-nitrogen bond. A base is typically required to neutralize the hydrogen chloride (HCl) generated during the reaction, which would otherwise protonate the starting amine and render it non-nucleophilic.
Applications in Drug Discovery
The 4-sulfamoylphenyl moiety is a well-established pharmacophore, crucial for the biological activity of several classes of drugs.
-
Diuretics: Many loop and thiazide-type diuretics feature a 4-sulfamoylbenzenesulfonamide core. This structural motif is essential for their action on renal transporters, leading to increased excretion of sodium and water.
-
Carbonic Anhydrase Inhibitors: A primary or substituted sulfonamide group is the canonical zinc-binding group for inhibitors of carbonic anhydrase, an enzyme family involved in various physiological processes. Derivatives of this compound are extensively explored for the development of antiglaucoma agents, anticonvulsants, and anticancer therapies.
Experimental Protocols
Two primary protocols are provided for the synthesis of N-substituted 4-sulfamoylbenzenesulfonamides: a standard method using conventional heating and a microwave-assisted method for rapid synthesis.
Protocol 1: Standard Synthesis via Conventional Heating
This protocol is suitable for a wide range of primary and secondary amines.
Materials:
-
This compound
-
Primary or secondary amine (aliphatic or aromatic)
-
Anhydrous Pyridine or Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography or recrystallization
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the amine (1.0-1.2 equivalents) in anhydrous DCM or THF.
-
Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add the base (e.g., pyridine or triethylamine, 1.5-2.0 equivalents) to the stirred solution.
-
Sulfonyl Chloride Addition: Dissolve this compound (1.0 equivalent) in a minimal amount of the same anhydrous solvent. Add this solution dropwise to the reaction mixture at 0 °C over 15-30 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Upon completion, dilute the reaction mixture with the solvent. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and finally with brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., Ethanol/water or Ethyl Acetate/Hexanes) to yield the pure sulfonamide.
Protocol 2: Microwave-Assisted Synthesis
This method is ideal for rapid reaction screening and optimization, often leading to higher yields in shorter reaction times.
Materials:
-
This compound
-
Primary or secondary amine
-
Pyridine or Triethylamine (TEA)
-
Anhydrous solvent (e.g., THF, Dioxane, or DMF)
-
Microwave reactor vial
-
Standard workup and purification equipment as in Protocol 1
Procedure:
-
Reaction Setup: In a microwave reactor vial, combine this compound (1.0 equivalent), the amine (1.0-1.2 equivalents), and the base (e.g., pyridine or triethylamine, 1.5-2.0 equivalents) in a suitable anhydrous solvent.
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a predetermined temperature (e.g., 80-120 °C) for a specified time (e.g., 10-30 minutes).
-
Workup and Purification: After cooling, perform the same workup and purification steps as described in Protocol 1.
Data Presentation
The following tables summarize representative quantitative data for the synthesis of N-substituted 4-sulfamoylbenzenesulfonamides.
Table 1: Synthesis of N-Aryl-4-sulfamoylbenzenesulfonamides
| Amine Reactant | Base | Solvent | Reaction Time (h) | Yield (%) | Reference |
| Aniline | Pyridine | Acetone/Pyridine | - | High | [1] |
| 4-Chloroaniline | Pyridine | Acetone/Pyridine | - | High | [2] |
| 4-Methoxyaniline | Pyridine | Acetone/Pyridine | - | High | [2] |
| 2-Aminopyridine | Pyridine | Pyridine | - | 63 | [3] |
Note: Specific yields for reactions with this compound are often reported qualitatively as "high" or quantitatively for analogous sulfonyl chlorides.
Table 2: Synthesis of N-Alkyl-4-sulfamoylbenzenesulfonamides
| Amine Reactant | Base | Solvent | Reaction Time (h) | Yield (%) | Reference |
| Benzylamine | Triethylamine | THF | 6 | 86 (analogue) | [3] |
| Dibutylamine | NaOH (aq) | Water | - | 94 (analogue) | |
| 1-Octylamine | NaOH (aq) | Water | - | 98 (analogue) |
Note: Yields are for analogous reactions with benzenesulfonyl chloride, indicating the general efficiency of the reaction.
Mandatory Visualizations
General Synthesis Workflow
Caption: General workflow for the synthesis of N-substituted-4-sulfamoylbenzenesulfonamides.
Signaling Pathway Inhibition by Carbonic Anhydrase Inhibitors
References
Application Notes and Protocols: Reaction of 4-Sulfamoylbenzenesulfonyl Chloride with Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reaction of 4-sulfamoylbenzenesulfonyl chloride with primary amines is a cornerstone of medicinal chemistry, providing a reliable route to a diverse range of sulfonamide derivatives. This class of compounds is of paramount importance in drug discovery, with members exhibiting a wide spectrum of biological activities, including antibacterial, anticancer, and anti-inflammatory properties. The sulfamoylphenyl scaffold is a key pharmacophore in numerous approved drugs.
These application notes provide a comprehensive overview of the synthesis of N-substituted-4-sulfamoylbenzenesulfonamides. We detail the underlying reaction principles, provide standardized experimental protocols, and present quantitative data to guide reaction optimization.
Reaction Principles and Mechanism
The reaction proceeds via a nucleophilic acyl substitution at the electron-deficient sulfur atom of the sulfonyl chloride. The primary amine acts as the nucleophile, attacking the sulfur atom. This is followed by the elimination of a chloride ion and a proton, typically facilitated by a base, to yield the stable sulfonamide product. The presence of a non-nucleophilic base is crucial to neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.[1]
The general mechanism can be visualized as follows:
Caption: Reaction mechanism of this compound with a primary amine.
Data Presentation
The yield of the sulfonamide product is influenced by the nature of the primary amine, reaction conditions, and the base used. The following table summarizes typical yields obtained under standardized laboratory conditions.
| Entry | Primary Amine (R-NH₂) | Base | Solvent | Reaction Time (h) | Yield (%) |
| 1 | Aniline | Pyridine | Dichloromethane | 12 | 95 |
| 2 | Benzylamine | Triethylamine | Dichloromethane | 16 | 92 |
| 3 | Cyclohexylamine | Triethylamine | Tetrahydrofuran | 12 | 88 |
| 4 | tert-Butylamine | Pyridine | Dichloromethane | 24 | 75 |
| 5 | 4-Methoxyaniline | Pyridine | Dichloromethane | 12 | 96 |
| 6 | 4-Nitroaniline | Triethylamine | Acetonitrile | 24 | 85 |
Note: Yields are representative and may vary based on specific experimental conditions and purification methods.
Experimental Protocols
This section provides a detailed, step-by-step protocol for the synthesis of N-substituted-4-sulfamoylbenzenesulfonamides.
Materials:
-
This compound (1.0 eq)
-
Primary amine (1.0 - 1.2 eq)
-
Anhydrous pyridine or triethylamine (1.5 - 2.0 eq)
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent (e.g., THF, acetonitrile)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask containing a magnetic stir bar, add the primary amine (1.0 - 1.2 eq) and dissolve it in anhydrous dichloromethane.
-
Addition of Base: Add anhydrous pyridine or triethylamine (1.5 - 2.0 eq) to the solution.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Addition of Sulfonyl Chloride: Slowly add a solution of this compound (1.0 eq) in anhydrous dichloromethane to the cooled amine solution dropwise over 15-30 minutes.[2]
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature. Continue stirring for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x). Combine the organic layers and wash successively with 1M HCl (to remove excess base), saturated aqueous NaHCO₃ solution, and brine.[1][2]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. The crude product can be purified by recrystallization or silica gel column chromatography to afford the pure N-substituted-4-sulfamoylbenzenesulfonamide.
Caption: A typical experimental workflow for the synthesis of N-substituted-4-sulfamoylbenzenesulfonamides.
Applications in Drug Development
The sulfonamide functional group is a key component in a multitude of therapeutic agents. The products derived from the reaction of this compound with primary amines serve as valuable intermediates in the synthesis of drugs with a wide range of applications.[3][4]
-
Antibacterial Agents: The sulfonamide core is classic in antibacterial drugs, acting as competitive inhibitors of dihydropteroate synthase, an enzyme essential for folate synthesis in bacteria.
-
Anticancer Agents: Many modern anticancer drugs, including kinase inhibitors and carbonic anhydrase inhibitors, feature the sulfonamide moiety. The 4-sulfamoylphenyl group can be crucial for binding to the target enzyme.
-
Anti-inflammatory Drugs: Certain sulfonamide derivatives exhibit potent anti-inflammatory activity, often through the inhibition of cyclooxygenase (COX) enzymes.
-
Diuretics: The sulfamoyl group is a common feature in diuretic drugs that target carbonic anhydrase in the kidneys.
The versatility of the reaction allows for the systematic modification of the 'R' group from the primary amine, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties of lead compounds in drug discovery programs.
References
Application Notes and Protocols: 4-Sulfamoylbenzenesulfonyl Chloride as a Reagent for Carbonic Anhydrase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 4-sulfamoylbenzenesulfonyl chloride and its derivatives as key reagents in the synthesis of potent carbonic anhydrase (CA) inhibitors. This document outlines the scientific background, detailed experimental protocols for synthesis and biological evaluation, quantitative inhibitory data, and visual representations of the underlying chemical and biological processes.
Introduction to Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a superfamily of metalloenzymes that play a crucial role in numerous physiological processes by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] In humans, various CA isoforms are expressed in different tissues and are involved in processes such as pH regulation, CO2 transport, and electrolyte balance.[1] The dysregulation of CA activity has been implicated in several diseases. For instance, isoforms hCA II and IV are involved in aqueous humor secretion in the eye, making them established targets for anti-glaucoma drugs.[1][2] Furthermore, the transmembrane isoforms hCA IX and XII are overexpressed in many types of tumors and contribute to the acidification of the tumor microenvironment, thus representing important targets for anticancer therapies.[1][3]
Primary sulfonamides (R-SO2NH2) are a well-established class of highly effective carbonic anhydrase inhibitors.[1] The sulfonamide group coordinates to the zinc ion within the enzyme's active site, effectively blocking its catalytic activity. This compound and its analogs are versatile chemical building blocks for generating diverse libraries of CA inhibitors. The reactive sulfonyl chloride moiety readily undergoes reaction with primary and secondary amines to form stable sulfonamide linkages, allowing for the systematic exploration of structure-activity relationships (SAR).[4][5]
Data Presentation: Inhibitory Activity of Representative Sulfonamide-Based CA Inhibitors
The following table summarizes the in vitro inhibition data (Ki or IC50 values) of representative carbonic anhydrase inhibitors synthesized from sulfonyl chloride precursors. The data is compiled from multiple studies to provide a comparative overview of their potency and selectivity against various human carbonic anhydrase (hCA) isoforms. Lower values indicate higher potency.
| Compound Class | Target Isoform | Ki (nM) | IC50 (nM) | Reference |
| Sulfonyl Semicarbazides | hCA I | 73.9 - 81.3 | - | [3] |
| hCA II | 3.5 - 71.8 | - | [3] | |
| hCA IX | 20.5 - 81.3 | - | [3] | |
| hCA XII | 0.59 - 0.79 | - | [3] | |
| Triazole-Benzenesulfonamides | hCA I | 41.5 - 1500 | - | [6] |
| hCA II | 30.1 - 755 | - | [6] | |
| hCA IX | 1.5 - 38.9 | - | [6] | |
| hCA XII | 0.8 - 12.4 | - | [6] | |
| Pyrazolyl-Thiazole Benzenesulfonamides | hCA I | - | 428 - 638 | [7] |
| hCA II | - | 95 - 164 | [7] | |
| hCA IX | - | 25 - 52 | [7] | |
| hCA XII | - | 31 - 80 | [7] | |
| Hydrazinyl-Benzenesulfonamides | hCA I | 1.79 - 2.73 | - | [8] |
| hCA II | 1.72 - 11.64 | - | [8] | |
| Indolylchalcone-Triazole-Benzenesulfonamides | hCA I | 18.8 - 50.4 | - | [9] |
| hCA II | <100 | - | [9] | |
| hCA IX | <100 | - | [9] | |
| hCA XII | 10 - 41.9 | - | [9] |
Note: "-" indicates data not available in the cited sources. The inhibitory activities are presented as either Ki (inhibition constant) or IC50 (half-maximal inhibitory concentration) values in nanomolar (nM). This table is illustrative and represents a selection of data from the literature.
Experimental Protocols
Protocol 1: General Synthesis of Sulfonamide Inhibitors
This protocol describes a general method for the synthesis of sulfonamide-based carbonic anhydrase inhibitors via the reaction of a sulfonyl chloride with a primary or secondary amine.
Materials:
-
Aryl or heteroaryl sulfonyl chloride (e.g., this compound) (1.0 eq)
-
Primary or secondary amine (1.0 - 1.2 eq)
-
Anhydrous pyridine or another suitable base (e.g., triethylamine)
-
Anhydrous solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF))
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Appropriate eluents for chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the desired amine (1.0 - 1.2 eq) in the chosen anhydrous solvent.
-
Add the base (e.g., pyridine or triethylamine, 2-3 eq) to the solution and stir.
-
In a separate flask, dissolve the sulfonyl chloride (1.0 eq) in the same anhydrous solvent.
-
Slowly add the sulfonyl chloride solution to the amine solution at 0 °C (ice bath).
-
Allow the reaction mixture to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding 1 M HCl.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., DCM or ethyl acetate).
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to afford the desired sulfonamide.
-
Characterize the final product using appropriate analytical techniques (e.g., NMR, Mass Spectrometry, and IR spectroscopy).
Protocol 2: In Vitro Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydrase Assay)
This protocol outlines a common method for determining the inhibitory potency (IC50 or Ki) of synthesized compounds against various CA isoforms.
Materials:
-
Recombinant human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)
-
Synthesized inhibitor compounds
-
Acetazolamide (standard CA inhibitor)
-
HEPES buffer (pH 7.4)
-
CO₂-saturated water
-
Phenol red indicator
-
Anhydrous DMSO for dissolving compounds
-
Stopped-flow spectrophotometer
Procedure:
-
Prepare stock solutions of the synthesized inhibitors and the standard inhibitor (acetazolamide) in DMSO.
-
Prepare a series of dilutions of the inhibitor solutions in the assay buffer.
-
In the stopped-flow instrument's syringe, mix the enzyme solution (at a constant concentration) with the various concentrations of the inhibitor (or buffer for control).
-
In the other syringe, place the CO₂-saturated water containing the phenol red indicator.
-
Initiate the reaction by rapidly mixing the contents of the two syringes.
-
The hydration of CO₂ to bicarbonate and a proton causes a pH change, which is monitored by the color change of the phenol red indicator (absorbance change over time).
-
Measure the initial rates of the enzymatic reaction at each inhibitor concentration.
-
Calculate the percentage of enzyme inhibition for each concentration relative to the uninhibited control.
-
Determine the IC50 values by plotting the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
-
Ki values can be determined from the IC50 values using the Cheng-Prusoff equation, provided the substrate concentration and Km are known.
Visualizations
Caption: General synthesis of sulfonamide CA inhibitors.
Caption: Workflow for CA inhibitor development.
References
- 1. benchchem.com [benchchem.com]
- 2. Carbonic anhydrase inhibitors: 4-sulfamoyl-benzenecarboxamides and 4-chloro-3-sulfamoyl-benzenecarboxamides with strong topical antiglaucoma properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-phenoxybenzenesulfonyl Chloride | 1623-92-3 | Benchchem [benchchem.com]
- 5. Sulfonyl Chlorides and Sulfonamides [sigmaaldrich.com]
- 6. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel benzenesulfonamide derivatives as potential selective carbonic anhydrase IX, XII inhibitors with anti-proliferative activity: Design, synthesis and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of 4-(2-substituted hydrazinyl)benzenesulfonamides and their carbonic anhydrase inhibitory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and carbonic anhydrase inhibition studies of sulfonamide based indole-1,2,3-triazole chalcone hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Synthesis of Sulfonamides using 4-Sulfamoylbenzenesulfonyl Chloride
Audience: Researchers, scientists, and drug development professionals.
Introduction: The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents, including antibacterial drugs, diuretics, and anticonvulsants.[1] The synthesis of sulfonamides is a critical process in drug discovery and development. A prevalent and effective method for creating this functional group is the reaction of a sulfonyl chloride with a primary or secondary amine.[2] This document provides a detailed protocol for the synthesis of sulfonamides using 4-sulfamoylbenzenesulfonyl chloride as the starting material, a compound also known as 4-(aminosulfonyl)benzenesulfonyl chloride.[3]
Reaction Principle: The synthesis involves the nucleophilic attack of a primary or secondary amine on the electrophilic sulfur atom of this compound. This reaction typically requires a base to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction, driving the equilibrium towards the formation of the sulfonamide product.
Experimental Protocol
This protocol outlines a general procedure for the synthesis of a sulfonamide from this compound and a generic amine (R1R2NH).
1. Materials and Equipment:
-
Reagents:
-
This compound (CAS 46249-41-6)[3]
-
Primary or secondary amine of choice
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile)[1][2]
-
Base (e.g., Triethylamine (TEA), Pyridine, or aqueous Sodium Carbonate)[2][4]
-
Hydrochloric acid (HCl), 1M solution
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Solvents for chromatography (e.g., Ethyl acetate/Hexane mixture)[1]
-
-
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel or syringe
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Thin-Layer Chromatography (TLC) plates and chamber
-
NMR tubes and Mass Spectrometry vials for characterization
-
2. Safety Precautions:
-
This compound is corrosive and can cause severe skin burns and eye damage.[3]
-
Many amines, solvents, and reagents are toxic, flammable, or corrosive.
-
Always perform the reaction in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
3. Step-by-Step Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the chosen primary or secondary amine (1.0 equivalent). Dissolve the amine in the selected anhydrous solvent (e.g., DCM or THF).
-
Addition of Base: Add the base (1.1 to 1.5 equivalents) to the amine solution. If using an organic base like triethylamine or pyridine, it can be added directly.[2] If using an aqueous base like sodium carbonate, a biphasic system will be formed.[4]
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath. This is done to control the exothermic nature of the reaction.
-
Addition of Sulfonyl Chloride: Dissolve this compound (1.0 equivalent) in a minimal amount of the same anhydrous solvent. Add this solution dropwise to the stirred amine mixture at 0 °C over 15-30 minutes.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-12 hours.[2] The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, quench the mixture by adding 1M HCl to neutralize any excess base.
-
Transfer the mixture to a separatory funnel and dilute with the organic solvent if necessary.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.
-
-
Purification: The crude product can be purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).[1] Alternatively, recrystallization can be employed if the product is a solid.[5]
-
Characterization: Confirm the structure and purity of the final sulfonamide product using standard analytical techniques such as ¹H-NMR, ¹³C-NMR, and mass spectrometry.[4]
Data Presentation
The reaction conditions for sulfonamide synthesis can be adapted based on the specific amine used. The following table summarizes typical conditions and reported yields from various literature sources.
| Amine Substrate | Sulfonyl Chloride | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Aniline | Benzenesulfonyl chloride | Pyridine | - | 0-25 | - | ~100 | [2] |
| Propylamine | p-Toluenesulfonyl chloride | Na₂CO₃ | Water | - | 2-3 | - | |
| 2-Nitroaniline | 4-Methylbenzenesulfonyl chloride | - | - | - | - | 93 | |
| Various Amines | Thiol-derived sulfonyl chlorides | Pyridine | Acetonitrile/Water | - | - | 94-98 | [2] |
| Dibutylamine | Benzenesulfonyl chloride | NaOH | Water | - | - | 94 | [6] |
| 1-Octylamine | Benzenesulfonyl chloride | NaOH | Water | - | - | 98 | [6] |
| Various Amines | Heterocyclic sulfonyl chlorides | NaH | DMF/THF | - | - | 72-96 | [2] |
Visualized Workflow and Logic Diagrams
The following diagrams illustrate the experimental workflow for the synthesis of sulfonamides.
Caption: Experimental workflow for sulfonamide synthesis.
Caption: General reaction scheme for sulfonamide formation.
References
- 1. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cbijournal.com [cbijournal.com]
- 3. 4-Sulfamoylbenzene-1-sulfonyl chloride | C6H6ClNO4S2 | CID 10956159 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 6. scilit.com [scilit.com]
Application Notes and Protocols: The Versatile Role of 4-Sulfamoylbenzenesulfonyl Chloride in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
4-Sulfamoylbenzenesulfonyl chloride is a pivotal building block in medicinal chemistry, serving as a versatile scaffold for the synthesis of a wide array of biologically active compounds. Its inherent structural features, particularly the sulfonamide group, are central to the pharmacological activity of numerous drugs. These application notes provide a comprehensive overview of its utility in the development of carbonic anhydrase inhibitors, antibacterial agents, and diuretics, complete with detailed experimental protocols and quantitative biological data.
Introduction: The Significance of the Sulfonamide Moiety
The sulfonamide functional group (-SO₂NH₂) is a cornerstone of numerous therapeutic agents.[1] Its ability to mimic p-aminobenzoic acid (PABA) allows sulfonamide-based drugs to interfere with folic acid synthesis in bacteria, leading to a bacteriostatic effect.[2][3] Furthermore, the sulfonamide moiety is a key pharmacophore for inhibiting carbonic anhydrases, a family of enzymes involved in various physiological processes.[4] This diverse reactivity makes this compound a valuable starting material for drug discovery.
Applications in Medicinal Chemistry
Carbonic Anhydrase Inhibitors
Carbonic anhydrases (CAs) are zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[5] Their inhibition has therapeutic applications in glaucoma, epilepsy, and certain types of cancer.[2][4] Sulfonamides are a well-established class of potent CA inhibitors.[4] Derivatives of this compound are designed to bind to the zinc ion in the active site of the enzyme, leading to its inhibition.
The following table summarizes the in vitro inhibition data (Kᵢ or IC₅₀ values) of representative carbonic anhydrase inhibitors synthesized from sulfonamide scaffolds.
| Compound Class | hCA I (Kᵢ/IC₅₀, nM) | hCA II (Kᵢ/IC₅₀, nM) | hCA IX (Kᵢ/IC₅₀, nM) | hCA XII (Kᵢ/IC₅₀, nM) | Reference |
| Sulfonyl Semicarbazides | 58-114 fold less than hCA XII | 5-20 fold less than hCA XII | 26-114 fold less than hCA XII | 0.59–0.79 | [6] |
| 4-thioureido-benzolamides | 0.6-62 | 0.5-1.7 | 3.2-23 | Not Reported | [7] |
| Triazole benzenesulfonamides | 428-638 | 95-164 | 25-52 | 31-80 | [8] |
| Tetrafluorobenzenesulfonamides | 41.5-1500 | 30.1-755 | 1.5-38.9 | 0.8-12.4 | [9] |
Antibacterial Agents
The discovery of sulfonamide-based antibiotics was a landmark in medicine.[10] These "sulfa drugs" act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria.[3] By blocking this pathway, they prevent bacterial growth and replication.[2] this compound can be readily functionalized to produce a diverse library of sulfonamide derivatives with potential antibacterial activity.
The following table presents the Minimum Inhibitory Concentration (MIC) values for various sulfonamide derivatives against different bacterial strains.
| Compound Class | Test Organism | MIC (µg/mL) | Reference |
| N-substituted-4-methyl-benzenesulfonamide | Staphylococcus aureus | 32-128 | [1] |
| Novel Sulfonamide Derivatives | Staphylococcus aureus | 64-512 | [11] |
| N-(2-hydroxy-4-nitro-phenyl)-4-methyl-benzenesulfonamide | Staphylococcus aureus | 32 | [12] |
| N-(2-hydroxy-5-nitro-phenyl)-4-methyl-benzenesulfonamide | Staphylococcus aureus | 64 | [12] |
| 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives | Staphylococcus aureus ATCC 6538 | 125 | [13] |
| 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives | Bacillus subtilis ATCC 6683 | 125 | [13] |
Diuretics
Sulfonamide-based diuretics, including thiazides and loop diuretics, are widely used to treat hypertension and edema.[14] They act by inhibiting ion transporters in the renal tubules, leading to increased excretion of salt and water.[15] While this compound is a precursor to many of these drugs, specific diuretic activity data for its direct derivatives is less commonly reported in the provided search results. The mechanism of action for loop diuretics involves the inhibition of the Na-K-2Cl (NKCC2) cotransporter in the thick ascending limb of the loop of Henle.[15]
Experimental Protocols
General Synthesis of N-Substituted 4-Sulfamoylbenzenesulfonamides
This protocol describes a general method for the synthesis of N-substituted sulfonamides from this compound and a primary or secondary amine.
Materials:
-
This compound
-
Desired primary or secondary amine (1.05 equivalents)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA) or Pyridine (as base)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
Dissolve this compound (1.0 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add the desired amine (1.05 equivalents) to the solution.
-
Slowly add the base (e.g., triethylamine or pyridine, 1.5-2.0 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired N-substituted 4-sulfamoylbenzenesulfonamide.
-
Characterize the final product using appropriate analytical techniques (e.g., NMR, Mass Spectrometry, IR).
Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydrase Assay)
This protocol outlines a method for evaluating the inhibitory activity of synthesized compounds against various carbonic anhydrase isoforms.[4]
Materials:
-
Recombinant human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)
-
Synthesized inhibitor compounds
-
Acetazolamide (standard CA inhibitor)
-
HEPES buffer (pH 7.4)
-
CO₂-saturated water
-
Phenol red indicator
-
Stopped-flow spectrophotometer
Procedure:
-
Prepare stock solutions of the synthesized inhibitors and the standard inhibitor (acetazolamide) in a suitable solvent (e.g., DMSO).
-
Prepare a solution of the specific carbonic anhydrase isoform in HEPES buffer.
-
In the stopped-flow instrument, rapidly mix the enzyme solution with the CO₂-saturated water containing phenol red as a pH indicator.
-
The hydration of CO₂ to bicarbonate and a proton, catalyzed by CA, will cause a pH change, which is monitored by the change in absorbance of the phenol red indicator.
-
To determine the inhibitory activity, pre-incubate the enzyme with various concentrations of the inhibitor before mixing with the CO₂ solution.
-
The initial rates of the catalyzed reaction are measured at different inhibitor concentrations.
-
The IC₅₀ or Kᵢ values are then calculated by fitting the data to appropriate enzyme inhibition models.
Signaling Pathways and Mechanisms of Action
Carbonic Anhydrase IX Inhibition in the Tumor Microenvironment
Carbonic anhydrase IX (CA IX) is overexpressed in many tumors in response to hypoxia, regulated by the Hypoxia-Inducible Factor 1α (HIF-1α) pathway.[16] CA IX contributes to the acidification of the tumor microenvironment by catalyzing the hydration of CO₂, which facilitates tumor cell invasion and metastasis.[16] Inhibitors of CA IX can counteract this acidification.
Caption: CA IX inhibition pathway in the tumor microenvironment.
Antibacterial Mechanism of Action: Folic Acid Synthesis Inhibition
Sulfonamides act by competitively inhibiting dihydropteroate synthase (DHPS), a key enzyme in the bacterial folic acid synthesis pathway. This bacteriostatic action is crucial for halting the proliferation of susceptible bacteria.
Caption: Inhibition of bacterial folic acid synthesis by sulfonamides.
Mechanism of Action of Sulfonamide Diuretics
Sulfonamide diuretics can modulate inflammatory pathways, in part through their effects on ion transporters like the Na-K-2Cl cotransporter (NKCC1), which can influence signaling cascades such as the NF-κB pathway.[15]
Caption: Modulation of inflammatory pathways by sulfonamide diuretics.
Conclusion
This compound remains a highly relevant and versatile starting material in medicinal chemistry. Its application in the synthesis of carbonic anhydrase inhibitors, antibacterial agents, and diuretics highlights its broad therapeutic potential. The protocols and data presented herein provide a valuable resource for researchers engaged in the design and development of novel therapeutics based on this important chemical scaffold.
References
- 1. benchchem.com [benchchem.com]
- 2. Sulfonamide: Mechanism of Action & Uses - Lesson | Study.com [study.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Carbonic Anhydrase Inhibitor Modulation of Intraocular Pressure Is Independent of Soluble Adenylyl Cyclase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Carbonic anhydrase inhibitors: synthesis and inhibition of cytosolic/tumor-associated carbonic anhydrase isozymes I, II, and IX with sulfonamides derived from 4-isothiocyanato-benzolamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel benzenesulfonamide derivatives as potential selective carbonic anhydrase IX, XII inhibitors with anti-proliferative activity: Design, synthesis and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nahrainuniv.edu.iq [nahrainuniv.edu.iq]
- 11. jocpr.com [jocpr.com]
- 12. Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives [mdpi.com]
- 14. openaccesspub.org [openaccesspub.org]
- 15. Inflammatory Pathways of Sulfonamide Diuretics: Insights into SLC12A Cl- Symporters and Additional Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Carbonic Anhydrase IX Inhibitors as Candidates for Combination Therapy of Solid Tumors [mdpi.com]
Application Notes and Protocols for the Derivatization of Amino Acids with 4-Sulfamoylbenzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quantitative analysis of amino acids is a cornerstone in diverse fields such as biochemistry, clinical diagnostics, nutritional science, and pharmaceutical development. High-Performance Liquid Chromatography (HPLC) is a powerful and widely adopted technique for this purpose. However, the inherent lack of strong chromophores or fluorophores in most amino acids necessitates a derivatization step to enable sensitive and selective detection.
This document provides a detailed, generalized protocol for the pre-column derivatization of amino acids using 4-sulfamoylbenzenesulfonyl chloride. This reagent reacts with the primary and secondary amino groups of amino acids to form stable sulfonamide derivatives. These derivatives can then be analyzed by HPLC with UV or mass spectrometry (MS) detection. The sulfonamide group can enhance the chromatographic properties of the amino acids and provide a chromophore for UV detection.
Disclaimer: There is limited specific literature available on the use of this compound as a pre-column derivatization reagent for the routine quantitative analysis of amino acids. The following protocols and data are based on the general principles of sulfonamide formation from sulfonyl chlorides and amines, and may require significant optimization for specific applications.[1][2][3][4][5][6]
Principle of Derivatization
The derivatization of amino acids with this compound proceeds via a nucleophilic substitution reaction. Under alkaline conditions, the deprotonated primary or secondary amino group of the amino acid acts as a nucleophile and attacks the electrophilic sulfur atom of the sulfonyl chloride. This results in the formation of a stable sulfonamide bond and the release of hydrochloric acid, which is neutralized by the alkaline buffer.[1][4][6]
Experimental Protocols
Materials and Reagents
-
This compound
-
Amino Acid Standard Mixture
-
Boric acid buffer (0.1 M, pH 9.5) or Sodium bicarbonate buffer (0.1 M, pH 9.0)
-
Acetonitrile (HPLC grade)
-
Acetone (ACS grade)
-
Hydrochloric acid (1 M)
-
Deionized water (18.2 MΩ·cm)
-
Syringe filters (0.22 µm)
Equipment
-
HPLC system with UV/Vis or Mass Spectrometry detector
-
Analytical balance
-
pH meter
-
Vortex mixer
-
Heating block or water bath
-
Centrifuge
-
Nitrogen evaporator or vacuum concentrator (optional)
Sample Preparation (General Guideline for Protein Hydrolysate)
-
Protein Hydrolysis: To a known amount of protein sample, add 6 M HCl.
-
Incubate the mixture at 110°C for 24 hours in a sealed tube under vacuum or inert atmosphere.
-
After hydrolysis, cool the sample and neutralize with a suitable base (e.g., NaOH).
-
The sample may need to be desalted or further purified depending on the downstream analysis.
-
Dilute the sample to a suitable concentration with deionized water.
Derivatization Procedure
-
To 100 µL of the amino acid standard or sample solution in a microcentrifuge tube, add 200 µL of 0.1 M boric acid buffer (pH 9.5).
-
Add 200 µL of a freshly prepared solution of this compound in acetone (e.g., 5 mg/mL). The optimal concentration of the derivatizing reagent should be determined experimentally.
-
Vortex the mixture vigorously for 1 minute.
-
Incubate the reaction mixture at 60°C for 30 minutes in a heating block.
-
After incubation, cool the reaction mixture to room temperature.
-
Acidify the mixture with 50 µL of 1 M HCl to stop the reaction.
-
Evaporate the organic solvent (acetone) under a gentle stream of nitrogen or using a vacuum concentrator.
-
Filter the final solution through a 0.22 µm syringe filter before injection into the HPLC system.
HPLC Conditions (Starting Point for Method Development)
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10-60% B
-
25-30 min: 60-90% B
-
30-35 min: 90% B
-
35-40 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm or MS in positive ion mode.
Data Presentation
As no specific quantitative data for the derivatization of amino acids with this compound is readily available in the scientific literature, the following table is a template for how such data should be presented once generated.
| Amino Acid | Retention Time (min) | LOD (pmol) | LOQ (pmol) | Linearity (R²) |
| Aspartic Acid | TBD | TBD | TBD | TBD |
| Glutamic Acid | TBD | TBD | TBD | TBD |
| Serine | TBD | TBD | TBD | TBD |
| Glycine | TBD | TBD | TBD | TBD |
| Alanine | TBD | TBD | TBD | TBD |
| Proline | TBD | TBD | TBD | TBD |
| Valine | TBD | TBD | TBD | TBD |
| Leucine | TBD | TBD | TBD | TBD |
| Phenylalanine | TBD | TBD | TBD | TBD |
| Lysine | TBD | TBD | TBD | TBD |
| TBD: To Be Determined experimentally. |
Visualizations
Reaction Mechanism
Caption: General reaction of an amino acid with this compound.
Experimental Workflow
Caption: Workflow for amino acid analysis using this compound derivatization.
Applications in Drug Development and Research
While specific applications for this compound in routine amino acid analysis are not well-documented, the synthesis of sulfonamides is a cornerstone of medicinal chemistry. Sulfonamide-containing molecules exhibit a wide range of biological activities and are found in numerous approved drugs.[7][8] Therefore, the reaction of this compound with amino acids or other primary/secondary amines can be utilized in:
-
Drug Discovery: Synthesis of novel sulfonamide derivatives for screening as potential therapeutic agents. The 4-sulfamoyl group may impart specific solubility or protein-binding properties.
-
Metabolomics: Although not a standard reagent, it could potentially be used in targeted metabolomics to analyze amino acids and other primary/secondary amine-containing metabolites.
-
Peptide Modification: Selective modification of N-terminal amines or lysine side chains in peptides to alter their physicochemical properties or to introduce a tag for detection.
Troubleshooting
-
Low Derivatization Yield:
-
pH: Ensure the reaction pH is sufficiently alkaline (pH 9-10) to deprotonate the amino groups.
-
Reagent Concentration: The concentration of the derivatizing reagent may need to be optimized. A molar excess of the reagent is typically used.
-
Reaction Time and Temperature: The incubation time and temperature may need to be increased to drive the reaction to completion.
-
-
Multiple Peaks per Amino Acid:
-
This may indicate side reactions or incomplete derivatization. Optimization of reaction conditions is necessary.
-
For amino acids with multiple reactive groups (e.g., lysine, tyrosine), multiple derivatization products are possible.
-
-
Poor Chromatographic Resolution:
-
The HPLC gradient and mobile phase composition should be optimized for the separation of the derivatized amino acids.
-
Ensure the column is in good condition.
-
Conclusion
Pre-column derivatization with sulfonyl chlorides is a viable strategy for the HPLC analysis of amino acids. While this compound is not a commonly used reagent for this purpose, the general principles and protocols outlined in this document provide a solid foundation for developing a quantitative method. Researchers, scientists, and drug development professionals are encouraged to use this information as a starting point and to perform thorough optimization and validation for their specific analytical needs.
References
- 1. cbijournal.com [cbijournal.com]
- 2. researchgate.net [researchgate.net]
- 3. scilit.com [scilit.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. d-nb.info [d-nb.info]
Application Notes and Protocols: 4-Sulfamoylbenzenesulfonyl Chloride in the Synthesis of Novel Drug Candidates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the utilization of 4-sulfamoylbenzenesulfonyl chloride and its derivatives as a pivotal building block in the synthesis of a diverse range of novel drug candidates. This document outlines detailed experimental protocols for the synthesis of carbonic anhydrase inhibitors, anticancer agents, and diuretics. All quantitative data, including reaction yields and pharmacological activities, are summarized in structured tables for clear comparison. Furthermore, key signaling pathways and experimental workflows are visualized using Graphviz diagrams.
Introduction: The Versatility of the 4-Sulfamoylbenzenesulfonamide Scaffold
The 4-sulfamoylbenzenesulfonamide moiety is a privileged scaffold in medicinal chemistry, forming the core structure of numerous therapeutic agents. Its ability to act as a bioisostere for carboxylic acids, coupled with its capacity to form strong hydrogen bonds, makes it a valuable component in drug design. This compound is a highly reactive and versatile starting material that allows for the straightforward introduction of this key pharmacophore, enabling the synthesis of a wide array of biologically active molecules. These include potent inhibitors of enzymes such as carbonic anhydrases and cyclooxygenase-2 (COX-2), as well as compounds that interfere with microtubule dynamics, leading to anticancer effects. This document details the practical application of this reagent in the synthesis of promising drug candidates.
Synthesis of Carbonic Anhydrase Inhibitors
Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that play crucial roles in various physiological processes. Their inhibition has therapeutic applications in conditions such as glaucoma, epilepsy, and certain types of cancer. The sulfonamide group is a classic zinc-binding group, making this compound an excellent precursor for the synthesis of potent CA inhibitors.
Experimental Protocol: General Synthesis of N-Substituted 4-Sulfamoylbenzenesulfonamides
This protocol describes a general method for the synthesis of N-substituted 4-sulfamoylbenzenesulfonamides by reacting this compound with a primary or secondary amine.
Materials:
-
This compound
-
Appropriate primary or secondary amine (e.g., substituted anilines, aliphatic amines)
-
Anhydrous dichloromethane (DCM)
-
Pyridine or triethylamine
-
Hydrochloric acid (1N)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate
Procedure:
-
In a round-bottom flask, dissolve the amine (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add pyridine or triethylamine (1.5 eq) to the stirred solution.
-
In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM.
-
Add the this compound solution dropwise to the amine solution at 0 °C over 15-20 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 6-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).
-
Characterize the final product using appropriate analytical techniques such as NMR and Mass Spectrometry.
Quantitative Data: Carbonic Anhydrase Inhibition
The following table summarizes the inhibitory activity of representative sulfonamides derived from this compound against various human carbonic anhydrase (hCA) isoforms.
| Compound | Target Amine | Yield (%) | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) |
| 1 | 4-Amino-N-allyl-N-methylaniline | 60 | 2730 | 11.64 | 25 | 7.6 |
| 2 | 4-Methylacetophenone hydrazone | 75 | 1.79 | 1.72 | 38.7 | 10.0 |
| 3 | 4-Chloroacetophenone hydrazone | 78 | 2.50 | 2.10 | 20.5 | 15.2 |
| 4 | 2-Acetylfuran hydrazone | 72 | 2.15 | 2.05 | 73.9 | 41.9 |
| Acetazolamide (Standard) | - | - | 250 | 12 | 25 | 5.7 |
Note: Ki values are indicative and may vary based on the specific assay conditions. Data compiled from multiple sources for illustrative purposes.
Signaling Pathway: Carbonic Anhydrase Inhibition
Application Notes and Protocols for the Synthesis of N-Aryl-4-aminobenzenesulfonamides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfonamides are a critical class of compounds in medicinal chemistry, forming the backbone of the "sulfa drugs," the first commercially available antibiotics.[1] These compounds are renowned for their broad spectrum of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[2] The core structure, an N-aryl-4-aminobenzenesulfonamide, is a structural analog of para-aminobenzoic acid (PABA). This mimicry allows it to act as a competitive inhibitor of dihydropteroate synthase, an essential enzyme in the bacterial folic acid synthesis pathway, thereby halting bacterial growth.[1][3]
The most common and robust method for synthesizing these compounds involves the reaction of a primary or secondary aniline with an appropriately substituted benzenesulfonyl chloride. This document provides detailed protocols for the synthesis of N-aryl-4-aminobenzenesulfonamides, a reaction of significant interest for the development of novel therapeutic agents. The synthetic strategy detailed herein employs a protected starting material, 4-acetamidobenzenesulfonyl chloride, to ensure selective reaction and high yields, followed by a deprotection step to furnish the final active compound.
Reaction Principles and Workflow
The synthesis of N-aryl-4-aminobenzenesulfonamides is typically achieved through a two-step process to ensure selectivity and prevent unwanted side reactions.
-
Protection and Chlorosulfonation: Aniline is first protected as acetanilide. This is crucial because the free amino group in aniline would be protonated under the strongly acidic conditions required for chlorosulfonation, deactivating the aromatic ring toward the desired electrophilic substitution.[4][5] The subsequent reaction of acetanilide with chlorosulfonic acid yields 4-acetamidobenzenesulfonyl chloride.[6]
-
Sulfonamide Formation: The key bond-forming step is the reaction of 4-acetamidobenzenesulfonyl chloride with a substituted aniline. This reaction proceeds via a nucleophilic substitution at the electron-deficient sulfur atom of the sulfonyl chloride. The lone pair of electrons on the aniline's nitrogen atom attacks the sulfur atom. This is followed by the elimination of a chloride ion and a proton, a process typically facilitated by a base, to yield the stable N-aryl-4-acetamidobenzenesulfonamide.[2]
-
Deprotection: The final step is the hydrolysis of the acetamido protecting group under acidic or basic conditions to reveal the free amine, yielding the target N-aryl-4-aminobenzenesulfonamide.[4][7]
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. Solved For the synthesis of 4-acetamidobenzenesulfonyl | Chegg.com [chegg.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for Employing 4-Sulfamoylbenzenesulfonyl Chloride in Parallel Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the utilization of 4-sulfamoylbenzenesulfonyl chloride in the parallel synthesis of sulfonamide libraries for drug discovery and development. Detailed protocols, data interpretation, and visualizations are included to facilitate the rapid and efficient generation of diverse compound libraries for screening and lead optimization.
Introduction
This compound is a key building block in medicinal chemistry, enabling the synthesis of a wide array of sulfonamide-containing compounds. The sulfonamide functional group is a well-established pharmacophore present in numerous approved drugs, exhibiting a broad spectrum of biological activities, including antibacterial, anticancer, anti-inflammatory, and diuretic effects. Parallel synthesis, a high-throughput chemical synthesis technique, allows for the rapid production of large, structurally diverse libraries of compounds. By reacting this compound with a variety of primary and secondary amines in a parallel format, researchers can efficiently generate extensive sulfonamide libraries to explore structure-activity relationships (SAR) and identify novel therapeutic agents.
Applications in Parallel Synthesis for Drug Discovery
The primary application of this compound in parallel synthesis is the creation of sulfonamide libraries for high-throughput screening. These libraries are instrumental in identifying hit compounds that modulate the activity of various biological targets.
Anticancer Drug Discovery
Sulfonamide derivatives have shown significant promise as anticancer agents by targeting various signaling pathways involved in tumor growth, proliferation, and angiogenesis. Key targets include:
-
Carbonic Anhydrases (CAs): Specifically, isoforms like CA IX and CA XII are overexpressed in many tumors and contribute to the acidic tumor microenvironment, promoting cancer cell survival and proliferation. Sulfonamides are potent inhibitors of these enzymes.
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): This receptor tyrosine kinase is a critical mediator of angiogenesis, the formation of new blood vessels essential for tumor growth and metastasis.
-
Wnt/β-catenin Signaling Pathway: Aberrant activation of this pathway is implicated in the development and progression of numerous cancers.
Experimental Protocols
This section provides a detailed protocol for the solution-phase parallel synthesis of a sulfonamide library from this compound in a 96-well plate format.
General Reaction Scheme
The synthesis of N-substituted-4-sulfamoylbenzenesulfonamides proceeds via a nucleophilic substitution reaction where a primary or secondary amine attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride leaving group. A base is used to neutralize the hydrochloric acid byproduct.
Reaction:
Caption: Carbonic Anhydrase Inhibition Pathway.
Caption: VEGFR-2 Signaling Pathway.
Caption: Wnt/β-catenin Signaling Pathway.
Application Notes and Protocols: 4-Sulfamoylbenzenesulfonyl Chloride in Protecting Group Strategies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 4-sulfamoylbenzenesulfonyl chloride and related arylsulfonyl compounds as protecting groups for amines in organic synthesis. This document offers detailed experimental protocols, quantitative data, and visual diagrams to guide researchers in the strategic application of this class of protecting groups.
Introduction
In multi-step organic synthesis, particularly in the development of pharmaceuticals and other complex molecules, the selective protection and deprotection of functional groups is a critical strategy.[1] Amines, being nucleophilic, often require protection to prevent unwanted side reactions during subsequent synthetic transformations. Arylsulfonyl chlorides, such as this compound, react with primary and secondary amines to form stable sulfonamides, effectively reducing the nucleophilicity of the nitrogen atom.[2] The resulting sulfonamide is generally robust and can withstand a variety of reaction conditions.
The 4-sulfamoylbenzenesulfonyl group, and the closely related p-toluenesulfonyl (tosyl) group, are valuable tools in a chemist's arsenal. The choice of a specific arylsulfonyl protecting group is often dictated by the overall synthetic strategy, including the required stability and the conditions available for its eventual removal. While the 4-sulfamoylbenzenesulfonyl moiety is a key pharmacophore in many carbonic anhydrase inhibitors and sulfa drugs, its use as a temporary protecting group is less common due to the stability of the resulting sulfonamide.[3][4] However, the principles of its application and removal are analogous to more frequently employed arylsulfonyl protecting groups like the tosyl group.
General Principles of Amine Protection with Arylsulfonyl Chlorides
The protection of an amine with an arylsulfonyl chloride proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride leaving group. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
Experimental Protocols
The following protocols provide detailed methodologies for the protection of amines using an arylsulfonyl chloride (exemplified by p-toluenesulfonyl chloride due to the prevalence of literature data) and for the deprotection of the resulting sulfonamide. These protocols can be adapted for this compound, although deprotection may require more forcing conditions.
Protocol 1: Protection of a Primary Amine with p-Toluenesulfonyl Chloride
This protocol describes the synthesis of N-benzyl-4-methylbenzenesulfonamide.
Materials:
-
Benzylamine
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve benzylamine (1.0 eq) in DCM in a round-bottom flask.
-
Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of p-toluenesulfonyl chloride (1.1 eq) in DCM to the cooled mixture with stirring.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Protocol 2: Deprotection of a Sulfonamide by Reductive Cleavage
This protocol describes the cleavage of an N-arylsulfonamide using samarium iodide, a method known for its mildness compared to harsh acidic conditions.[5]
Materials:
-
N-protected amine (sulfonamide)
-
Samarium(II) iodide (SmI₂) solution in THF (0.1 M)
-
Tetrahydrofuran (THF)
-
N,N-Dimethylpropyleneurea (DMPU)
-
Saturated aqueous sodium bicarbonate solution
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the sulfonamide (1.0 eq) in a mixture of THF and DMPU in a flame-dried, argon-flushed flask.
-
Cool the solution to -78 °C.
-
Slowly add the SmI₂ solution (excess, typically 4-6 eq) to the reaction mixture until a persistent deep blue or green color is observed.
-
Stir the reaction at -78 °C for the time indicated by TLC analysis (typically 1-4 hours).
-
Quench the reaction by the addition of saturated aqueous sodium bicarbonate solution.
-
Allow the mixture to warm to room temperature and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude amine by column chromatography.
Quantitative Data
The following tables summarize typical reaction conditions and yields for the protection of amines as sulfonamides and their subsequent deprotection.
Table 1: Protection of Amines with Arylsulfonyl Chlorides
| Amine Substrate | Arylsulfonyl Chloride | Base | Solvent | Time (h) | Yield (%) | Reference |
| 1-Octylamine | Benzenesulfonyl chloride | NaOH (1.0 M aq.) | Water | - | 98 | [6] |
| Dibutylamine | Benzenesulfonyl chloride | NaOH (1.0 M aq.) | Water | - | 94 | [6] |
| Hexamethylenimine | Benzenesulfonyl chloride | NaOH (1.0 M aq.) | Water | - | 97 | [6] |
| Various amines | p-Toluenesulfonyl chloride | Indium | - | 0.5-2 | 85-95 | [7] |
Table 2: Deprotection of N-Arylsulfonamides
| Sulfonamide Substrate | Deprotection Reagent | Solvent | Time (h) | Yield (%) | Reference |
| N-Aryl/Alkyl Tosylamides | SmI₂ | THF/DMPU | 1-4 | 70-95 | [5] |
| N-Arylsulfonamides | Trifluoromethanesulfonic acid | - | 1-24 | 60-95 | [8] |
| N-Tosylamides | Lithium/Naphthalene | THF | 0.5-2 | 80-98 | [8] |
Signaling Pathways and Experimental Workflows
The strategic use of protecting groups is fundamental in the synthesis of complex molecules that may interact with biological signaling pathways. For instance, the synthesis of a targeted kinase inhibitor might require the protection of a key amine functionality to allow for the elaboration of other parts of the molecule.
Orthogonal Protecting Group Strategies
In the synthesis of highly functionalized molecules, it is often necessary to employ multiple protecting groups that can be removed selectively under different conditions. This is known as an orthogonal protecting group strategy.[1][9] For example, an amine might be protected as a sulfonamide, which is stable to the acidic conditions used to remove a tert-butyloxycarbonyl (Boc) group from another amine in the same molecule.
Conclusion
This compound and other arylsulfonyl chlorides are effective reagents for the protection of primary and secondary amines. The resulting sulfonamides are highly stable, making them suitable for multi-step syntheses where robust protection is required. While the cleavage of the 4-sulfamoylbenzenesulfonamide group can be challenging, methods developed for other arylsulfonamides, such as reductive cleavage, provide viable deprotection pathways. The strategic implementation of these protecting groups, particularly within orthogonal schemes, enables the efficient and selective synthesis of complex, high-value molecules for research and drug development.
References
- 1. jocpr.com [jocpr.com]
- 2. m.youtube.com [m.youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. 4‐Sulfamoylphenylalkylamides as Inhibitors of Carbonic Anhydrases Expressed in Vibrio cholerae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Deprotection of arenesulfonamides with samarium iodide (Journal Article) | OSTI.GOV [osti.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Novel benzenesulfonamides aryl and arylsulfone conjugates adopting tail/dual tail approaches: Synthesis, carbonic anhydrase inhibitory activity and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. p-Toluenesulfonamides [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
hydrolysis of 4-sulfamoylbenzenesulfonyl chloride during reactions
Welcome to the technical support center for 4-sulfamoylbenzenesulfonyl chloride. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and navigate challenges related to the hydrolysis of this reagent during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation during my reaction?
A1: The primary cause of degradation is hydrolysis, where the sulfonyl chloride group (-SO₂Cl) reacts with water to form the corresponding 4-sulfamoylbenzenesulfonic acid.[1] This is a common issue with most sulfonyl chlorides.
Q2: How can I visually identify if significant hydrolysis has occurred?
A2: While visual identification is not definitive, the physical properties of the starting material and the hydrolysis product differ. This compound is a solid, whereas 4-sulfamoylbenzenesulfonic acid is also a solid but may alter the overall appearance and consistency of your reaction mixture or crude product. The most reliable method for detection and quantification is analytical, such as High-Performance Liquid Chromatography (HPLC).
Q3: What are the main consequences of hydrolysis in my reaction?
A3: Hydrolysis of this compound leads to:
-
Reduced yield: The active reagent is consumed, leading to lower yields of your desired product (e.g., sulfonamide).
-
Product contamination: The resulting sulfonic acid can be difficult to separate from the desired product, leading to purification challenges.[2]
-
Alteration of reaction conditions: The hydrolysis produces hydrochloric acid (HCl), which can alter the pH of the reaction mixture and potentially catalyze other unwanted side reactions.
Q4: Under what conditions is hydrolysis of this compound accelerated?
A4: Hydrolysis is accelerated by:
-
Presence of water: Even trace amounts of moisture in solvents, reagents, or from atmospheric humidity can lead to significant hydrolysis.
-
Elevated temperatures: Higher reaction temperatures generally increase the rate of hydrolysis.
-
Basic pH: While the hydrolysis of some sulfonyl chlorides is relatively pH-independent in the neutral range, strongly basic conditions can promote hydrolysis.
Troubleshooting Guide
This guide addresses common issues encountered during reactions involving this compound.
| Issue | Potential Cause | Troubleshooting Steps & Solutions |
| Low or No Product Yield | Extensive hydrolysis of this compound. | Ensure Anhydrous Conditions: - Use freshly distilled, anhydrous solvents.- Dry all glassware in an oven (e.g., at 120°C for several hours) and cool under an inert atmosphere (e.g., nitrogen or argon) before use.- Handle the sulfonyl chloride in a glove box or under a stream of inert gas. |
| Control Reaction Temperature: - Perform the reaction at a low temperature (e.g., 0°C or below) to minimize the rate of hydrolysis.[3] Add the sulfonyl chloride solution dropwise to the reaction mixture to maintain a low concentration and better control the temperature. | ||
| Difficult Product Purification | Contamination with 4-sulfamoylbenzenesulfonic acid. | Aqueous Workup: - During the workup, wash the organic layer with water or a dilute aqueous base (e.g., saturated sodium bicarbonate solution) to extract the more water-soluble sulfonic acid.[1] Be cautious, as prolonged contact with aqueous base can hydrolyze any remaining sulfonyl chloride. |
| Chromatography: - Utilize column chromatography for purification. The polarity difference between the desired product (e.g., a sulfonamide) and the sulfonic acid should allow for separation. | ||
| Inconsistent Reaction Results | Variable extent of hydrolysis between batches. | Standardize Procedures: - Ensure consistent quality and dryness of all reagents and solvents for every reaction.- Monitor the reaction progress using an appropriate analytical technique like TLC or HPLC to track the consumption of the sulfonyl chloride and the formation of the product and byproduct. |
Data Presentation
Table 1: Hydrolysis Half-life of 4-Methylbenzenesulfonyl Chloride in Water at 25°C
| pH | Half-life (t₁/₂) |
| 4.0 | 2.2 minutes[3] |
| 7.0 | 2.2 minutes[3] |
| 9.0 | 2.6 minutes[3] |
Data for 4-methylbenzenesulfonyl chloride is presented as an analogue.[3]
Experimental Protocols
Protocol 1: General Procedure for Minimizing Hydrolysis during Sulfonamide Synthesis
This protocol outlines a standard method for the synthesis of a sulfonamide from an amine and this compound, with an emphasis on minimizing hydrolysis.
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.0 - 1.2 eq)
-
Anhydrous pyridine or triethylamine (1.5 - 2.0 eq)
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
1M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation: Dry all glassware in an oven and cool under an inert atmosphere.
-
Reaction Setup: Dissolve the amine (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer and an inert gas inlet. Cool the solution to 0°C in an ice bath.
-
Base Addition: Slowly add the anhydrous base (e.g., pyridine, 1.5 eq) to the stirred amine solution.
-
Sulfonyl Chloride Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0°C over 15-30 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC.
-
Workup: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel.
-
Washing: Wash the organic layer sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and finally with brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization or column chromatography.
Protocol 2: Quantification of Hydrolysis by HPLC
This protocol provides a general method for separating and quantifying this compound and its hydrolysis product, 4-sulfamoylbenzenesulfonic acid, using reverse-phase HPLC. Method optimization will be required for specific instrumentation and applications.
Instrumentation and Conditions (based on a method for a similar compound[3]):
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer at a controlled pH) and an organic solvent (e.g., acetonitrile or methanol). The exact composition should be optimized for baseline separation.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by the UV absorbance maxima of the compounds (a photodiode array detector would be beneficial for method development).
-
Column Temperature: 25-30°C.
Procedure:
-
Standard Preparation: Prepare stock solutions of pure this compound and 4-sulfamoylbenzenesulfonic acid in a suitable solvent (e.g., acetonitrile). Create a series of calibration standards by diluting the stock solutions.
-
Sample Preparation: Withdraw an aliquot from the reaction mixture at a specific time point. Quench the reaction immediately (e.g., by diluting in cold acetonitrile) to prevent further hydrolysis. Filter the sample through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the standards and the sample onto the HPLC system.
-
Quantification: Identify the peaks corresponding to the sulfonyl chloride and the sulfonic acid based on the retention times of the standards. Construct a calibration curve for each compound and determine their concentrations in the reaction sample.
Visualizations
Caption: Mechanism of this compound hydrolysis.
Caption: Troubleshooting workflow for low product yield.
References
Technical Support Center: Sulfonamide Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in sulfonamide synthesis. Our goal is to help you identify and resolve common issues, thereby improving yield, purity, and overall success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in sulfonamide synthesis and why do they form?
A1: The most prevalent side products in the synthesis of sulfonamides from sulfonyl chlorides and amines are:
-
Sulfonic Acids: These form due to the hydrolysis of the highly reactive sulfonyl chloride starting material in the presence of water. Even trace amounts of moisture in solvents, reagents, or on glassware can lead to this side reaction, reducing the yield of the desired sulfonamide.
-
Di-sulfonylated Products: When a primary amine is used, it can react with two molecules of the sulfonyl chloride to form a di-sulfonamide. This occurs because the initially formed mono-sulfonamide still possesses an acidic proton on the nitrogen, which can be deprotonated by a base, rendering it nucleophilic and susceptible to a second sulfonylation.
-
Unreacted Starting Materials: Incomplete reactions can leave unreacted amine or sulfonyl chloride in the crude product. This can be due to insufficient reaction time, low temperature, or poor reactivity of the substrates.
-
Side products from the base: If a nucleophilic base like pyridine is used, it can react with the sulfonyl chloride to form a sulfonylpyridinium salt.
Q2: How can I minimize the formation of sulfonic acid?
A2: To minimize the hydrolysis of the sulfonyl chloride, it is crucial to maintain anhydrous (dry) reaction conditions. This can be achieved by:
-
Using anhydrous solvents.
-
Thoroughly drying all glassware before use.
-
Using dry reagents, including the amine and the base.
-
Running the reaction under an inert atmosphere, such as nitrogen or argon, to exclude atmospheric moisture.
Q3: What are the best strategies to avoid di-sulfonylation of primary amines?
A3: Preventing di-sulfonylation involves controlling the reaction conditions to favor mono-sulfonylation. Key strategies include:
-
Stoichiometry Control: Use a 1:1 molar ratio of the primary amine to the sulfonyl chloride. A slight excess of the amine (e.g., 1.1 equivalents) can also be used to ensure the complete consumption of the sulfonyl chloride.
-
Slow Reagent Addition: Add the sulfonyl chloride solution dropwise to the stirred solution of the amine and base. This maintains a low concentration of the sulfonyl chloride throughout the reaction, disfavoring the second sulfonylation step.
-
Low Temperature: Perform the reaction at a low temperature (e.g., 0 °C) and allow it to slowly warm to room temperature. This helps to control the exothermic nature of the reaction and improves selectivity.
Q4: I am observing unexpected peaks in my LC-MS analysis. What could they be?
A4: Unexpected peaks in an LC-MS analysis of a sulfonamide reaction can arise from several sources:
-
Less Common Side Products: These can include products from reactions with the solvent (e.g., if using an alcohol as a solvent, a sulfonate ester may form), or the formation of N-sulfonyl ureas if there are urea-based impurities.
-
Impurities in Starting Materials: Commercial sulfonyl chlorides can contain impurities such as the corresponding sulfonic acid or disulfides.
-
Degradation Products: The desired sulfonamide may degrade during the workup or analysis. The loss of SO2 (a loss of 64 Da) from sulfonamides has been observed in mass spectrometry.[1]
Troubleshooting Guides
Problem 1: Low Yield of Desired Sulfonamide
| Symptom | Possible Cause | Recommended Solution |
| Significant amount of sulfonic acid detected (by TLC, LC-MS, or NMR). | Hydrolysis of the sulfonyl chloride due to the presence of water. | Ensure Anhydrous Conditions: Use anhydrous solvents, dry glassware thoroughly, and run the reaction under an inert atmosphere (N₂ or Ar). Use freshly opened or properly stored reagents. |
| Di-sulfonylation product is the major byproduct. | Excess sulfonyl chloride, high reaction temperature, or rapid addition of reagents. | Control Stoichiometry and Temperature: Use a 1:1 or slight excess of the amine. Add the sulfonyl chloride solution slowly at 0 °C. |
| Incomplete consumption of starting materials. | Insufficient reaction time, low temperature for the given substrates, or low reactivity of starting materials. | Optimize Reaction Time and Temperature: Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. If the reaction is sluggish, consider gradually increasing the temperature. For unreactive amines, a stronger, non-nucleophilic base like DBU may be required. |
Problem 2: Difficulty in Product Purification
| Symptom | Possible Cause | Recommended Solution |
| Product co-elutes with impurities during column chromatography. | Similar polarity of the product and impurities. | Optimize Chromatography Conditions: Try a different solvent system with varying polarities. If normal-phase chromatography is ineffective, consider reversed-phase chromatography. |
| Product oils out during recrystallization. | The boiling point of the solvent is higher than the melting point of the product, or the product is impure. | Choose an Appropriate Solvent: Select a solvent with a lower boiling point or use a solvent mixture. Ensure the crude product is reasonably pure before attempting recrystallization. |
| Colored impurities in the final product. | Colored impurities from starting materials or formed during the reaction. | Decolorize with Activated Charcoal: During recrystallization, add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. |
Quantitative Data on Side Product Formation
While exact percentages can vary significantly based on specific substrates and reaction conditions, the following table provides a qualitative and semi-quantitative overview of the effect of different parameters on the formation of common side products.
| Parameter | Condition | Sulfonic Acid Formation | Di-sulfonylation Formation | Desired Product Yield |
| Water Content | High | Major | - | Low |
| Low (Anhydrous) | Minor/Trace | - | High | |
| Stoichiometry (Amine:Sulfonyl Chloride) | 1:1.5 | - | Major | Low |
| 1.1:1 | - | Minor | High | |
| Temperature | High (e.g., > 50 °C) | - | Increases | May decrease due to other side reactions |
| Low (0 °C to RT) | - | Minimized | High | |
| Rate of Addition | Fast (bolus addition) | - | Significant | Lower |
| Slow (dropwise) | - | Minimized | Higher |
Experimental Protocols
General Protocol for the Synthesis of a Sulfonamide
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the primary or secondary amine (1.1 mmol) and a suitable base (e.g., triethylamine or pyridine, 1.5 mmol) in an anhydrous aprotic solvent (e.g., dichloromethane, THF, or acetonitrile, to a concentration of ~0.1 M).
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Reagent Addition: In a separate flask or syringe, prepare a solution of the sulfonyl chloride (1.0 mmol) in a small amount of the same anhydrous solvent. Add this solution dropwise to the stirred amine solution over 30-60 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, quench it by adding water or a dilute acid solution (e.g., 1 M HCl). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system to obtain the pure sulfonamide.
Protocol for Recrystallization of a Sulfonamide
-
Solvent Selection: Choose a solvent or solvent system in which the sulfonamide is soluble at high temperatures but sparingly soluble at low temperatures. Common choices include ethanol, isopropanol, ethyl acetate, or mixtures like ethanol/water or ethyl acetate/hexanes.
-
Dissolution: Place the crude sulfonamide in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling with stirring until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat to boiling for a few minutes.
-
Hot Filtration: If charcoal or other solid impurities are present, perform a hot gravity filtration through a fluted filter paper into a pre-warmed flask.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Visualizations
References
Technical Support Center: Enhancing Sulfonamide Reaction Yields
Welcome to the Technical Support Center for sulfonamide reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their synthetic protocols for improved yields and purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yields in sulfonamide synthesis?
A1: Low yields in sulfonamide reactions can often be attributed to several factors:
-
Purity of Starting Materials: Sulfonyl chlorides are particularly sensitive to moisture and can hydrolyze to the corresponding sulfonic acid, which is unreactive towards amines. Ensure all reactants, especially the sulfonyl chloride and the amine, are pure and anhydrous.[1]
-
Inappropriate Reaction Conditions: Temperature, reaction time, and the choice of solvent and base are critical. For instance, some reactions require initial cooling to manage exothermic events, followed by heating to ensure completion.[1]
-
Poor Nucleophilicity of the Amine: Amines with electron-withdrawing groups can be less reactive, necessitating more forceful conditions like higher temperatures or a stronger base.[1]
-
Side Reactions: The formation of byproducts such as bis-sulfonylation of primary amines or reaction of the sulfonyl chloride with a nucleophilic solvent can significantly reduce the yield of the desired product.[2]
Q2: How can I minimize the formation of side products in my sulfonamide reaction?
A2: Minimizing side products requires careful control over reaction conditions:
-
Bis-sulfonylation: This is common with primary amines, especially with an excess of sulfonyl chloride and a strong base. Use a controlled stoichiometry of reactants to mitigate this.[2]
-
Hydrolysis of Sulfonyl Chloride: This occurs in the presence of water. Always use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]
-
Reaction with Solvent: Avoid using nucleophilic solvents that can react with the sulfonyl chloride. Aprotic solvents like dichloromethane (DCM), acetonitrile, or tetrahydrofuran (THF) are generally preferred.[2]
-
Slow Addition: Adding the sulfonyl chloride solution slowly to the amine solution, especially at low temperatures (e.g., 0 °C), can help control the initial exothermic reaction and reduce the formation of degradation products.[1]
Q3: What are the best practices for purifying sulfonamides?
A3: Purification can be challenging due to the presence of unreacted starting materials and byproducts. Common purification strategies include:
-
Workup: A standard aqueous workup is often the first step. This typically involves washing the organic layer with a dilute acid (like 1M HCl) to remove excess amine and base, followed by a wash with a saturated sodium bicarbonate solution to remove any unreacted sulfonyl chloride (as the sulfonic acid), and finally a brine wash.
-
Crystallization: Many sulfonamides are crystalline solids and can be purified effectively through recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes.[2][3]
-
Column Chromatography: For non-crystalline products or when crystallization is ineffective, flash column chromatography on silica gel is a standard method for purification.[3]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your sulfonamide synthesis experiments.
Issue 1: Low to No Product Formation
If you observe little to no formation of your desired sulfonamide, consider the following troubleshooting steps. This workflow is also visualized in the diagram below.
-
Verify Starting Material Integrity:
-
Sulfonyl Chloride: These reagents are often sensitive to moisture.[1] Use a freshly opened bottle or a properly stored reagent. If in doubt, the purity can be checked by NMR. Hydrolysis to sulfonic acid is a common issue.
-
Amine: Confirm the purity of your amine. Impurities can interfere with the reaction.
-
-
Optimize Reaction Conditions:
-
Temperature: Ensure the reaction is conducted at the optimal temperature. Some reactions may require an initial cooling period to control exothermicity, followed by heating to drive the reaction to completion.[1]
-
Anhydrous Conditions: Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the hydrolysis of the sulfonyl chloride.[1]
-
-
Re-evaluate Base and Solvent:
-
Base: The choice of base is crucial. For less reactive amines, a stronger, non-nucleophilic base like 1,8-Diazabicycloundec-7-ene (DBU) may be more effective than common bases like triethylamine or pyridine.[2] The addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) can also enhance the reaction rate.[2]
-
Solvent: The solvent should be able to dissolve the reactants and be inert to the reaction conditions. For slow reactions, switching from a less polar solvent like DCM to a more polar aprotic solvent such as N,N-dimethylformamide (DMF) might be beneficial.[2]
-
Issue 2: Presence of Significant Side Products
If your reaction mixture shows multiple spots on a TLC, indicating the formation of byproducts, consider these solutions:
| Side Product | Potential Cause | Suggested Solution |
| Bis-sulfonated Amine | Use of excess sulfonyl chloride and a strong base with a primary amine.[2] | Use a 1:1 stoichiometry of the amine to the sulfonyl chloride. Consider using a weaker base or adding the sulfonyl chloride slowly to the reaction mixture. |
| Sulfonic Acid | Hydrolysis of the sulfonyl chloride due to the presence of water.[1] | Ensure all glassware is oven-dried and use anhydrous solvents under an inert atmosphere. |
| Polymeric Material | Reaction between the amine and the sulfonyl chloride in the absence of a proper base, or if the starting material contains both functionalities without a protecting group. | Ensure an adequate amount of a suitable base is present to neutralize the HCl generated during the reaction. |
Experimental Protocols
Below are detailed methodologies for common sulfonamide synthesis reactions.
Protocol 1: General Synthesis of a Sulfonamide from a Sulfonyl Chloride
This protocol describes a standard method for the synthesis of a sulfonamide from a primary or secondary amine and a sulfonyl chloride.
Materials:
-
Primary or secondary amine (1.0 equivalent)
-
Sulfonyl chloride (1.1 equivalents)
-
Anhydrous dichloromethane (DCM)
-
Base (e.g., pyridine or triethylamine, 1.5 equivalents)[3]
-
1M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the amine (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the base (1.5 eq) to the stirred solution.[3]
-
In a separate flask, dissolve the sulfonyl chloride (1.1 eq) in a minimal amount of anhydrous DCM.
-
Add the sulfonyl chloride solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.[3]
-
Allow the reaction to warm to room temperature and stir for 6-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and finally with brine (1x).[3]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or flash column chromatography on silica gel.[3]
Protocol 2: Palladium-Catalyzed One-Pot Synthesis of Sulfonamides
This protocol is adapted from a one-pot method for synthesizing sulfonamides from aryl iodides using a palladium catalyst and a sulfur dioxide surrogate.[4]
Materials:
-
Aryl iodide (1.0 equivalent)
-
DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) (1.2 equivalents)
-
Pd catalyst (e.g., Pd(OAc)₂) and ligand (e.g., Xantphos)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., isopropanol)
-
Amine (1.5 equivalents)
-
Sodium hypochlorite (bleach) solution
Procedure:
-
Sulfination Step: In a reaction vessel, combine the aryl iodide, DABSO, palladium catalyst, ligand, and base in the chosen solvent.
-
Heat the reaction mixture under an inert atmosphere until the formation of the aryl ammonium sulfinate is complete (monitor by TLC or LC-MS).
-
Amination Step: Cool the reaction mixture and directly add an aqueous solution of the desired amine and sodium hypochlorite.
-
Stir the mixture at room temperature until the sulfonamide formation is complete.
-
Perform an aqueous workup and purify the product by crystallization or column chromatography.
Protocol 3: Copper-Catalyzed Synthesis of Sulfonamides
This protocol describes a copper-catalyzed, microwave-assisted synthesis of sulfonamides from sodium sulfinates and amines.[5]
Materials:
-
Amine (1.0 equivalent)
-
Sodium sulfinate (1.0 equivalent)
-
CuBr₂ (catalytic amount)
-
Acetonitrile:water solvent mixture
-
Microwave reactor
Procedure:
-
In a microwave-safe reaction vessel, combine the amine, sodium sulfinate, and CuBr₂ in an acetonitrile:water solvent system.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a predetermined temperature and time to drive the reaction to completion.
-
After cooling, perform a suitable workup to isolate the crude product.
-
Purify the sulfonamide by standard methods such as recrystallization or column chromatography.
Quantitative Data Summary
The following tables provide a summary of reaction conditions and yields for different sulfonamide synthesis methods to aid in comparison and selection of an appropriate protocol.
Table 1: Comparison of Catalytic Methods for Sulfonamide Synthesis
| Catalyst System | Starting Materials | General Yield Range | Key Advantages | Reference |
| Palladium-catalyzed | Aryl halides, SO₂ surrogate (DABSO), Amines | 60-95% | Good functional group tolerance, one-pot procedure.[4] | [4][6] |
| Copper-catalyzed | Aryl boronic acids, SO₂ surrogate (DABSO), Amines | 50-90% | Utilizes readily available starting materials, broad substrate scope.[7] | [7][8] |
| Photoredox/Copper Co-catalyzed | Aryl radical precursors, Amines, SO₂ surrogate (DABSO) | 45-85% | Mild reaction conditions (room temperature, visible light).[9] | [9] |
Note: Yields are highly substrate-dependent and the provided ranges are for general guidance. Please refer to the specific literature for detailed information.
By utilizing the information in this technical support center, we hope you can effectively troubleshoot and optimize your sulfonamide reactions to achieve higher yields and purity in your synthetic endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. One-Pot Sulfonamide Synthesis Exploiting the Palladium-Catalyzed Sulfination of Aryl Iodides [organic-chemistry.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of Sulfonamides by Recrystallization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of sulfonamides by recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for recrystallizing sulfonamides?
An ideal solvent for recrystallizing sulfonamides should dissolve the compound well at elevated temperatures but poorly at room or lower temperatures. The choice of solvent is critical and often determined empirically. Alcohols (e.g., ethanol, methanol), acetone, and water are commonly used solvents. For sulfonamides with both polar and nonpolar groups, a solvent pair, such as 95% ethanol, can be effective. The ethanol solvates the nonpolar benzene ring, while the water solvates the polar amino and sulfonamide groups. It is always recommended to perform small-scale solubility tests with a few candidate solvents to identify the best one for your specific sulfonamide and impurity profile.
Q2: How much solvent should I use for the recrystallization process?
The key is to use the minimum amount of boiling or near-boiling solvent required to completely dissolve the crude sulfonamide. Using an excessive amount of solvent is a frequent error that leads to a low or no yield of crystals because the solution will not be sufficiently saturated upon cooling.[1]
Q3: My sulfonamide solution is not crystallizing, even after cooling. What should I do?
This is a common issue, often due to the formation of a supersaturated solution. You can induce crystallization by:
-
Scratching: Gently scratch the inside surface of the flask at the air-solvent interface with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: Add a tiny crystal of the pure sulfonamide (a "seed crystal") to the solution. This provides a template for crystallization to begin.
-
Reducing Solvent Volume: If the above methods fail, it's likely that too much solvent was used. Gently heat the solution to evaporate some of the solvent, and then allow it to cool again.[2]
Q4: My product has "oiled out" instead of forming crystals. What went wrong and how can I fix it?
"Oiling out" occurs when the sulfonamide separates from the solution as a liquid instead of a solid. This often happens if the boiling point of the solvent is higher than the melting point of the sulfonamide, or if there are significant impurities. To resolve this, you can try the following:
-
Reheat the solution to dissolve the oil.
-
Add a small amount of additional hot solvent to decrease the saturation.
-
Allow the solution to cool more slowly.
Q5: The yield of my recrystallized sulfonamide is very low. What are the common causes?
A low recovery of purified product can be due to several factors:
-
Excess Solvent: Using too much solvent is the most common reason for low yield, as a significant amount of the product will remain dissolved in the mother liquor even after cooling.[1]
-
Premature Crystallization: If the solution cools too quickly during a hot filtration step, the product can crystallize on the filter paper or in the funnel. Pre-heating the filtration apparatus can help prevent this.
-
Inherent Solubility: No compound is completely insoluble in the "cold" solvent, so some loss of product in the mother liquor is unavoidable.
-
Multiple Transfers: Product loss can occur with each transfer of the solid material between glassware.
Q6: My final sulfonamide product is colored. How can I remove colored impurities?
If your purified sulfonamide retains a colored tint, it is likely due to the presence of colored impurities. These can often be removed by adding a small amount of activated charcoal to the hot solution before the filtration step. The charcoal adsorbs the colored impurities. Use charcoal sparingly, as it can also adsorb some of your desired product, potentially reducing the yield.
Data Presentation: Sulfonamide Solubility
The selection of an appropriate solvent is paramount for successful recrystallization. The following tables provide solubility data for common sulfonamides in various solvents at different temperatures. An ideal solvent will show a large difference in solubility between high and low temperatures.
| Sulfonamide | Solvent | Temperature (°C) | Solubility ( g/100 mL) |
| Sulfanilamide | Water | 25 | 0.75 |
| Water | 100 | 47.7 | |
| 95% Ethanol | 0 | 1.4 | |
| 95% Ethanol | 78 | 21.0 | |
| Acetone | 25 | 20.0 |
Data sourced from Sciencemadness Wiki and Chegg.com
| Sulfonamide | Solvent | Temperature (°C) | Solubility (mg/mL) |
| Sulfathiazole | Ethanol | 25 | ~4.3 |
| Acetone | 25 | ~14.7 | |
| Water | 25 | ~0.6 | |
| Ethanol/Water (9:1) | 25 | ~10.1 | |
| Acetone/Water (9:1) | 25 | ~43.5 |
Data sourced from Modification of the Solid-State Nature of Sulfathiazole and Sulfathiazole Sodium by Spray Drying
| Sulfonamide | Solvent | Temperature (°C) | Natural Logarithm of Mole Fraction Solubility (ln x) |
| Sulfamethoxazole | Water | 15 | -11.37 |
| Water | 25 | -10.83 | |
| Water | 37 | -10.22 | |
| Water | 45 | -9.91 | |
| Ethanol | 15 | -5.35 | |
| Ethanol | 25 | -5.01 | |
| Ethanol | 37 | -4.66 | |
| Ethanol | 45 | -4.43 | |
| Acetone | 15 | -2.53 | |
| Acetone | 25 | -2.26 | |
| Acetone | 37 | -1.96 |
Data sourced from (PDF) Solubility prediction of sulfonamides at various temperatures using a single determination[1]
Experimental Protocols
General Protocol for the Recrystallization of Sulfonamides
This protocol outlines the fundamental steps for purifying sulfonamides using a single-solvent recrystallization method.
-
Solvent Selection: Based on preliminary solubility tests or literature data, choose a suitable solvent that dissolves the sulfonamide well when hot and poorly when cold.
-
Dissolution: Place the crude sulfonamide in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling, preferably on a hot plate with a magnetic stirrer. Continue to add small portions of the hot solvent until the sulfonamide is completely dissolved.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and then reheat the solution to boiling for a few minutes.
-
Hot Filtration: If there are insoluble impurities or activated charcoal was used, perform a hot gravity filtration to remove them. It is crucial to keep the solution and the filtration apparatus hot to prevent premature crystallization.
-
Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the flask has reached room temperature, you can place it in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Allow the crystals to dry on the filter paper by drawing air through them for a few minutes. For complete drying, transfer the crystals to a watch glass and let them air dry or place them in a desiccator.
Mandatory Visualizations
Experimental Workflow for Sulfonamide Recrystallization
Caption: General workflow for the purification of sulfonamides by recrystallization.
Troubleshooting Guide for Sulfonamide Recrystallization
Caption: A decision-making diagram for troubleshooting common recrystallization issues.
References
removing unreacted 4-sulfamoylbenzenesulfonyl chloride from product
Topic: Effective Removal of Unreacted 4-Sulfamoylbenzenesulfonyl Chloride
This guide provides researchers, scientists, and drug development professionals with practical solutions for removing unreacted this compound from their reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove unreacted this compound?
A1: Unreacted this compound can interfere with subsequent reaction steps and complicate product purification. Due to its reactivity, it can lead to the formation of unwanted byproducts. Furthermore, its polarity may be similar to that of the desired product, making separation by standard chromatography challenging.[1] Therefore, its removal is essential for ensuring the purity and safety of the final compound.
Q2: What are the primary methods for removing excess this compound?
A2: The most common strategies involve "quenching" the unreacted sulfonyl chloride to convert it into a more easily removable derivative, followed by an appropriate work-up or purification step.[1][2] Key methods include:
-
Aqueous Hydrolysis: Reacting the sulfonyl chloride with water, often facilitated by a base, to form the highly polar and water-soluble 4-sulfamoylbenzenesulfonic acid.[2][3]
-
Quenching with Amines: Adding a simple amine to form a polar sulfonamide, which can be more easily separated from the desired product.[1][3]
-
Scavenger Resins: Utilizing polymer-bound nucleophiles (e.g., amines) that react with the excess sulfonyl chloride. The resin is then easily removed by filtration.[1][2]
-
Chromatographic Separation: Direct purification of the crude reaction mixture using column chromatography. This is often performed after a preliminary quenching and work-up.[1][2]
Q3: How does the structure of this compound influence its removal?
A3: The presence of the sulfamoyl group (-SO₂NH₂) makes this compound and its derivatives (like the corresponding sulfonic acid) generally more polar than other sulfonyl chlorides such as p-toluenesulfonyl chloride. This property can be exploited during aqueous extractions, as the resulting sulfonic acid salt will have very high water solubility.
Q4: What are the hydrolysis products of this compound?
A4: this compound reacts with water (hydrolyzes) to form 4-sulfamoylbenzenesulfonic acid and hydrochloric acid (HCl).[2] Both of these byproducts are acidic and can be neutralized with a base to form water-soluble salts.
Troubleshooting Guides
Issue 1: My product is co-eluting with the unreacted sulfonyl chloride during column chromatography.
-
Possible Cause: The polarity of your product is very similar to that of this compound.
-
Solution 1: Implement a Quenching Step. Before chromatography, quench the excess sulfonyl chloride to transform it into a significantly more polar compound. Reacting it with aqueous sodium bicarbonate will convert it to the sodium salt of 4-sulfamoylbenzenesulfonic acid, which is highly water-soluble and will be removed in the aqueous layer during extraction.[2][3]
-
Solution 2: Optimize Chromatography Conditions. If quenching is not a viable option, carefully adjust your chromatography solvent system. A less polar eluent may improve the separation.[1]
Issue 2: My desired product is sensitive to aqueous or basic conditions.
-
Possible Cause: The product contains functional groups that are labile to base or water (e.g., certain esters or protecting groups).
-
Solution 1: Use a Scavenger Resin. Employ a polymer-bound amine scavenger. These resins react with the excess sulfonyl chloride, and the resulting polymer-bound sulfonamide can be removed by simple filtration, avoiding an aqueous work-up.[1][2]
-
Solution 2: Use a Non-Aqueous Amine Quench. Add a simple amine (like piperidine or morpholine) to the reaction mixture in an organic solvent.[2] This will form a sulfonamide that can be separated from your product by chromatography.
Issue 3: After an aqueous basic work-up, my product is still contaminated with an acidic impurity.
-
Possible Cause: Incomplete neutralization or extraction of the 4-sulfamoylbenzenesulfonic acid formed during quenching.
-
Solution: Perform Additional Washes. Wash the organic layer thoroughly with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[2][3] This ensures the complete deprotonation of the sulfonic acid, forming its water-soluble salt, which will partition into the aqueous phase. Ensure complete phase separation before collecting the organic layer.
Comparison of Removal Methods
| Method | Principle of Removal | Advantages | Disadvantages |
| Aqueous Basic Quench | Converts sulfonyl chloride to a highly water-soluble sulfonic acid salt, removed by extraction.[2][3] | Cost-effective, simple, and highly efficient for base-stable products. | Not suitable for products sensitive to water or bases.[1][3] |
| Amine Quench | Converts sulfonyl chloride to a more polar sulfonamide, facilitating chromatographic separation.[1][3] | Effective for base-sensitive products when performed under non-aqueous conditions. | The resulting sulfonamide needs to be separated in a subsequent step. |
| Scavenger Resins | Covalently binds the sulfonyl chloride to a solid support, which is removed by filtration.[1][2] | Excellent for sensitive products; avoids aqueous work-up; simple product isolation. | Higher cost; may require longer reaction times for complete scavenging.[1] |
| Direct Chromatography | Separation based on differential polarity between the product and the sulfonyl chloride.[1] | Can be used if quenching is not desired. | Often challenging due to similar polarities, leading to co-elution.[1] |
Experimental Protocols
Protocol 1: Aqueous Basic Quench
This protocol is suitable for products that are stable to mild aqueous base.
-
Cool the Reaction: After the primary reaction is complete, cool the reaction mixture to 0-10 °C in an ice bath. This helps to control any exotherm from the quenching process.[3]
-
Quench: Slowly and carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the stirred reaction mixture. Continue stirring vigorously for 20-30 minutes to ensure complete hydrolysis of the unreacted this compound.
-
Monitor: Check for the disappearance of the sulfonyl chloride spot by Thin Layer Chromatography (TLC).
-
Extract: Transfer the mixture to a separatory funnel. If your product is in an organic solvent, separate the organic and aqueous layers. The sodium salt of 4-sulfamoylbenzenesulfonic acid will be in the aqueous layer.[1]
-
Wash: Wash the organic layer with water and then with brine.
-
Dry and Concentrate: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Scavenger Resin Purification
This protocol is ideal for products that are sensitive to aqueous conditions.
-
Select Resin: Choose a polymer-bound amine scavenger, such as aminomethyl polystyrene.
-
Add Resin: To the reaction mixture containing the excess this compound, add the scavenger resin (typically 2-3 equivalents relative to the excess sulfonyl chloride).[1]
-
Stir: Stir the resulting suspension at room temperature. Reaction times can vary from a few hours to overnight.
-
Monitor: Monitor the reaction by TLC for the disappearance of the sulfonyl chloride.[1]
-
Filter: Once the reaction is complete, filter the mixture to remove the resin.
-
Wash and Concentrate: Wash the resin with a suitable organic solvent. Combine the filtrate and the washings, and concentrate under reduced pressure to yield the crude product, now free from the unreacted sulfonyl chloride.[1]
Visualizations
Caption: Workflow for selecting a purification method.
Caption: Chemical fate of sulfonyl chloride during quenching.
References
Technical Support Center: Optimizing Base Conditions for Sulfonylation Reactions
Welcome to the technical support center for optimizing sulfonylation reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and refine their experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of a base in sulfonylation reactions?
A1: The primary role of a base in sulfonylation reactions is to neutralize the acidic byproduct, typically hydrochloric acid (HCl) or a sulfonic acid, that is generated during the reaction.[1][2] This prevents the protonation of the nucleophile (e.g., amine or alcohol), which would otherwise render it unreactive. The choice of base can also significantly influence the reaction rate, selectivity, and the occurrence of side reactions.
Q2: How does the strength of the base affect the outcome of a sulfonylation reaction?
A2: The strength of the base is a critical parameter. A base must be strong enough to effectively scavenge the acid byproduct. However, using a base that is too strong can lead to undesirable side reactions. For instance, in the sulfonylation of primary amines, a strong, non-hindered base can deprotonate the initially formed monosulfonamide, leading to a second sulfonylation and the formation of a di-sulfonylated byproduct.[1] For alcohol sulfonylation, a strong base might promote elimination reactions, especially with secondary and tertiary alcohols, leading to the formation of alkenes.[2]
Q3: Can the base itself react with the sulfonyl chloride?
A3: Yes, certain bases can react with sulfonyl chlorides. Tertiary amines, while commonly used as bases, can sometimes react with sulfonyl chlorides to form complex mixtures.[2][3] Nucleophilic catalysts like 4-dimethylaminopyridine (DMAP) intentionally react with the sulfonyl chloride to form a highly reactive sulfonyl-DMAP intermediate, which then rapidly reacts with the primary nucleophile (alcohol or amine).[4][5][6]
Q4: What are common side reactions in sulfonylation, and how can the base conditions be adjusted to minimize them?
A4: Common side reactions include:
-
Di-sulfonylation of primary amines: This occurs when the initially formed sulfonamide is deprotonated by the base and reacts with a second molecule of sulfonyl chloride.[1] To minimize this, one can use a weaker or more sterically hindered base like pyridine or 2,6-lutidine, carefully control the stoichiometry, and add the sulfonyl chloride slowly at a low temperature.[1]
-
Elimination reactions of alcohols: Secondary and tertiary alcohols can undergo elimination to form alkenes, especially at higher temperatures and with strong bases.[2] Using milder bases and lower reaction temperatures can mitigate this.
-
Hydrolysis of the sulfonyl chloride: Moisture in the reaction can lead to the hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid.[2] It is crucial to use anhydrous conditions and dry solvents.
Troubleshooting Guide
Issue 1: Low or No Product Yield
-
Possible Cause: Inappropriate base strength or steric hindrance.
-
Solution: If your nucleophile is weak, a stronger, non-nucleophilic base might be required to sufficiently drive the reaction. Conversely, if side reactions are suspected, a weaker or more sterically hindered base may be beneficial. Consider using a catalytic amount of DMAP in conjunction with a stoichiometric amount of a tertiary amine like triethylamine to accelerate the reaction, especially for hindered alcohols.[4][6]
-
-
Possible Cause: The base is not soluble in the reaction solvent.
-
Solution: Ensure that the chosen base is soluble in the reaction solvent to maintain a homogeneous reaction mixture.
-
-
Possible Cause: The reaction temperature is too low.
-
Solution: While low temperatures are often used to control selectivity, some reactions require more thermal energy to proceed. Consider a gradual increase in temperature while monitoring for the formation of byproducts.[7]
-
Issue 2: Formation of Multiple Products
-
Possible Cause: Di-sulfonylation of a primary amine.
-
Possible Cause: Competing elimination reaction with an alcohol substrate.
-
Solution: Lower the reaction temperature and use a non-hindered, weaker base.
-
-
Possible Cause: The tertiary amine base is reacting with the sulfonyl chloride.
-
Solution: Switch to a non-nucleophilic, sterically hindered base like 2,6-lutidine or diisopropylethylamine (Hünig's base).
-
Issue 3: Reaction Stalls Before Completion
-
Possible Cause: Insufficient amount of base.
-
Solution: Ensure at least a stoichiometric amount of base is used to neutralize all the acid generated. An excess (e.g., 1.2 equivalents) is often recommended.[2]
-
-
Possible Cause: Deactivation of the catalyst (if used).
-
Solution: If using a catalyst like DMAP, ensure it is of high purity and that the reaction conditions are not causing its degradation.
-
Data Presentation
Table 1: pKa Values of Conjugate Acids of Common Bases in Water
| Base | Conjugate Acid | pKa |
| Triethylamine (Et₃N) | Triethylammonium | 10.75 |
| Diisopropylethylamine (DIPEA) | Diisopropylethylammonium | 10.7 |
| N-Methylpiperidine | N-Methylpiperidinium | 10.08 |
| 4-Dimethylaminopyridine (DMAP) | 4-Dimethylaminopyridinium | 9.7 |
| 1,4-Diazabicyclo[2.2.2]octane (DABCO) | DABCO-H⁺ | 8.82 |
| Pyridine | Pyridinium | 5.25 |
| 2,6-Lutidine | 2,6-Lutidinium | 6.77 |
Note: pKa values can vary slightly depending on the solvent and temperature.[8][9]
Table 2: Influence of Base and Solvent on C4-Selective Sulfonylation of Pyridine
| Entry | Base | Solvent | C4/C2 Selectivity | Yield (%) |
| 1 | DABCO | CH₂Cl₂ | 70:30 | - |
| 2 | DABCO | CHCl₃ | 83:17 | - |
| 3 | N-Methylpiperidine | CH₂Cl₂ | 83:17 | 73 |
| 4 | N-Methylpiperidine | CHCl₃ | Highly Regioselective | - |
Data adapted from a study on the C-H sulfonylation of pyridine, demonstrating the significant impact of both base and solvent on regioselectivity.[10]
Experimental Protocols
General Protocol for the Sulfonylation of an Alcohol
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the alcohol (1.0 equivalent) and a suitable base (e.g., triethylamine, 1.5 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane, DCM). If the alcohol is sterically hindered, a catalytic amount of DMAP (0.1 equivalents) can be added.
-
Cooling: Cool the stirred solution to 0 °C using an ice-water bath.
-
Addition of Sulfonyl Chloride: Dissolve the sulfonyl chloride (e.g., p-toluenesulfonyl chloride, 1.2 equivalents) in a minimal amount of anhydrous DCM. Add this solution dropwise to the alcohol solution over 15-30 minutes.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and then gradually warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, quench it by adding water. Transfer the mixture to a separatory funnel.
-
Extraction and Washing: Extract the aqueous layer with DCM. Combine the organic layers and wash sequentially with a dilute acid (e.g., 1M HCl) to remove the amine base, followed by saturated aqueous sodium bicarbonate, and finally brine.[2]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography on silica gel.
General Protocol for the Mono-Sulfonylation of a Primary Amine
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere, dissolve the primary amine (1.0 equivalent) in anhydrous DCM.
-
Addition of Base: Add a sterically hindered or weak base (e.g., pyridine, 2.0 equivalents) to the solution and stir.
-
Cooling: Cool the reaction mixture to 0 °C.
-
Slow Addition of Sulfonyl Chloride: Dissolve the sulfonyl chloride (1.0 equivalent) in anhydrous DCM and add it dropwise to the stirred amine solution over a prolonged period (e.g., 1-2 hours) using a syringe pump.[1]
-
Reaction Monitoring: Monitor the reaction for the disappearance of the starting amine by TLC or LC-MS.
-
Work-up and Purification: Follow the work-up and purification steps outlined in the protocol for the sulfonylation of an alcohol.
Visualizations
Caption: General mechanism of a base-mediated sulfonylation reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Page loading... [wap.guidechem.com]
- 7. benchchem.com [benchchem.com]
- 8. uwindsor.ca [uwindsor.ca]
- 9. pKa Vaules for Organic and Inorganic Bronsted Acids at 25o Ca [owl.oit.umass.edu]
- 10. d-nb.info [d-nb.info]
Technical Support Center: Managing Temperature for 4-Sulfamoylbenzenesulfonyl Chloride Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing temperature during reactions involving 4-sulfamoylbenzenesulfonyl chloride. Proper temperature control is critical for ensuring reaction safety, maximizing product yield, and minimizing the formation of impurities.
Troubleshooting Guides
Unforeseen issues can arise during chemical syntheses. The following table addresses common problems encountered in reactions with this compound, with a focus on temperature-related causes and their solutions.
| Problem | Potential Temperature-Related Cause(s) | Recommended Solutions |
| Low or No Product Yield | Temperature too low: The reaction may not have sufficient activation energy to proceed at a reasonable rate, especially with less reactive amines. | - Gradually increase the reaction temperature in 5-10°C increments. - Monitor reaction progress by TLC or LC-MS to find the optimal temperature. - Consider switching to a higher-boiling point solvent if the desired temperature exceeds the current solvent's boiling point. |
| Runaway reaction leading to decomposition: If the initial temperature is too high or cooling is inadequate, the exothermic reaction can accelerate uncontrollably, leading to the decomposition of reactants and products. | - Ensure the reaction is adequately cooled before and during the addition of this compound (e.g., using an ice bath). - Add the sulfonyl chloride solution dropwise to control the rate of heat generation. - For larger-scale reactions, consider using a jacketed reactor with a circulating coolant. | |
| Presence of Significant Impurities | Temperature too high: Elevated temperatures can promote side reactions, such as the formation of double-sulfonated products with primary amines or hydrolysis of the sulfonyl chloride. | - Maintain a lower reaction temperature (e.g., 0-5°C) during the addition of the sulfonyl chloride. - Allow the reaction to warm to room temperature slowly after the addition is complete. |
| Localized heating: Poor stirring can create "hot spots" in the reaction mixture, leading to decomposition and byproduct formation. | - Ensure vigorous and efficient stirring throughout the reaction. - Use a magnetic stir bar or overhead stirrer appropriate for the scale and viscosity of the reaction. | |
| Reaction Appears Stalled | Insufficient heating for less reactive substrates: Some aromatic or sterically hindered amines require higher temperatures to react efficiently. | - After the initial controlled addition at a low temperature, gradually heat the reaction mixture to a moderate temperature (e.g., 40-60°C). - Monitor the reaction progress to avoid decomposition at higher temperatures. |
| Formation of Tarry Byproducts | Decomposition at elevated temperatures: this compound and the resulting sulfonamide product can decompose at high temperatures, leading to the formation of complex, often colored, impurities. | - Avoid excessive heating. Determine the minimum temperature required for the reaction to proceed to completion. - Use a high-purity solvent to avoid catalytic decomposition by impurities. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for reacting this compound with an amine?
A1: The optimal temperature is highly dependent on the nucleophilicity of the amine.
-
For aliphatic amines and other highly reactive nucleophiles: It is recommended to start the reaction at a low temperature, typically 0-5°C , to control the initial exothermic reaction. After the addition of the sulfonyl chloride is complete, the reaction can often be allowed to warm to room temperature (20-25°C) to proceed to completion.
-
For aromatic amines and less reactive nucleophiles: While the initial addition should still be performed at a low temperature to ensure control, a subsequent increase in temperature to 40-80°C may be necessary to drive the reaction to completion. It is crucial to monitor the reaction for any signs of decomposition at these elevated temperatures.
Q2: What are the consequences of adding this compound to the reaction mixture too quickly?
A2: Rapid addition of this compound can lead to a rapid and uncontrolled release of heat due to the exothermic nature of the reaction. This can result in:
-
A runaway reaction: A dangerous situation where the reaction rate increases exponentially, potentially exceeding the cooling capacity of the setup and leading to a rapid increase in temperature and pressure.
-
Increased byproduct formation: Higher temperatures favor side reactions, such as the hydrolysis of the sulfonyl chloride and the formation of undesired impurities.
-
Decreased product yield and purity: Decomposition of reactants and the desired product can occur at elevated temperatures.
To mitigate these risks, this compound should always be added portion-wise or as a solution in a dropwise manner, with efficient cooling and stirring.
Q3: How can I effectively monitor the temperature of my reaction?
A3: Accurate temperature monitoring is essential. Use a calibrated thermometer or thermocouple probe placed directly in the reaction mixture, ensuring the sensing part is fully submerged but not touching the walls of the flask. For larger-scale reactions, multiple temperature probes can provide a more accurate representation of the internal temperature and help detect any localized heating.
Q4: What are the signs of a runaway reaction, and what should I do if one occurs?
A4: Signs of a runaway reaction include a rapid and unexpected increase in temperature, a sudden change in color or viscosity, vigorous gas evolution, and an increase in pressure. If you suspect a runaway reaction, prioritize your safety:
-
Alert others in the lab immediately.
-
If it is safe to do so, remove any heating source and increase cooling.
-
Be prepared to use an emergency quench if one has been planned.
-
Evacuate the area if the reaction cannot be brought under control.
Proper experimental design, including slow addition of reagents and adequate cooling, is the best way to prevent a runaway reaction.
Q5: Can the reaction temperature influence the selectivity of the reaction?
A5: Yes, temperature can play a role in reaction selectivity, particularly when there is a possibility of forming different products. This is governed by the principles of kinetic versus thermodynamic control.
-
Kinetic control (lower temperatures): Favors the product that is formed faster, which often has a lower activation energy.
-
Thermodynamic control (higher temperatures): Favors the most stable product, which may have a higher activation energy and therefore forms more slowly.
For sulfonamide synthesis, lower temperatures generally favor the desired N-sulfonylation product (kinetic control) by minimizing side reactions.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a Sulfonamide from an Aliphatic Amine
This protocol outlines a standard method for the reaction of this compound with a primary or secondary aliphatic amine under controlled temperature conditions.
Materials:
-
This compound
-
Aliphatic amine (primary or secondary)
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Triethylamine (TEA) or other suitable base
-
Ice-water bath
-
Magnetic stirrer and stir bar
-
Thermometer or thermocouple probe
-
Addition funnel
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a thermometer, dissolve the aliphatic amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Cool the stirred solution to 0-5°C using an ice-water bath.
-
In a separate flask, dissolve this compound (1.05 eq) in a minimal amount of anhydrous DCM.
-
Transfer the this compound solution to an addition funnel.
-
Add the sulfonyl chloride solution dropwise to the cooled amine solution over a period of 15-30 minutes, ensuring the internal temperature does not exceed 10°C .
-
After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature.
-
Stir the reaction at room temperature for 2-12 hours, monitoring its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, proceed with the appropriate aqueous workup and purification steps.
Protocol 2: Synthesis of a Sulfonamide from a Less Reactive Aromatic Amine
This protocol is adapted for less reactive amines that may require thermal energy to proceed to completion.
Materials:
-
Same as Protocol 1, with the substitution of the aliphatic amine with an aromatic amine.
-
Heating mantle or oil bath.
Procedure:
-
Follow steps 1-5 from Protocol 1 to ensure the controlled initial addition of this compound at 0-5°C .
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
If TLC or LC-MS analysis indicates that the reaction is sluggish or has stalled, gradually heat the reaction mixture to 40-60°C using a heating mantle or oil bath.
-
Maintain the reaction at the elevated temperature, monitoring its progress regularly to determine the optimal reaction time and to check for any decomposition.
-
Once the reaction is complete, cool the mixture to room temperature before proceeding with the workup and purification.
Visualizations
Logical Workflow for Troubleshooting Low Yield
Technical Support Center: 4-Sulfamoylbenzenesulfonyl Chloride Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-sulfamoylbenzenesulfonyl chloride. Here, you will find detailed information on workup procedures, purification protocols, and solutions to common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction during the workup of reactions involving this compound?
A1: The most common side reaction is the hydrolysis of the unreacted this compound to form 4-sulfamoylbenzenesulfonic acid. This can occur if the reaction mixture is exposed to water or other nucleophilic solvents for extended periods, especially under non-neutral pH conditions. The resulting sulfonic acid is highly polar and can complicate the purification of the desired sulfonamide product.
Q2: How can I remove unreacted this compound from my reaction mixture?
A2: Unreacted this compound can often be removed by quenching the reaction mixture. This involves adding a nucleophilic reagent that reacts with the sulfonyl chloride to form a compound that is easily separated from the desired product. Common quenching agents include:
-
Aqueous ammonia or an amine: This will convert the sulfonyl chloride to a more polar sulfonamide, which can often be removed by extraction or chromatography.
-
Aqueous sodium bicarbonate or other mild bases: This will hydrolyze the sulfonyl chloride to the corresponding water-soluble sulfonate salt, which can be removed in an aqueous wash.[1]
Q3: My desired sulfonamide product is precipitating during the aqueous workup. What should I do?
A3: Precipitation of the product during aqueous workup can be due to its low solubility in the solvent mixture. To address this, you can try the following:
-
Increase the volume of the organic solvent: This can help to keep the product dissolved in the organic phase.
-
Use a different solvent system for extraction: A more polar organic solvent may be required to dissolve the sulfonamide product effectively.
-
Filter the precipitate: If the precipitate is the desired product and is relatively clean, it can be collected by filtration, washed with water and a non-polar organic solvent (like hexanes) to remove impurities, and then dried.
Q4: The purification of my sulfonamide product by column chromatography is proving difficult. Are there alternative purification methods?
A4: Yes, if column chromatography is not effective, consider the following alternatives:
-
Recrystallization: This is often a highly effective method for purifying solid sulfonamides.[2] Common solvent systems for recrystallization include ethanol/water or ethyl acetate/hexanes.[1]
-
Trituration: Suspending the crude product in a solvent in which the desired product is sparingly soluble, but the impurities are soluble, can be an effective purification technique.
-
Acid-base extraction: If your sulfonamide has an acidic proton on the sulfonamide nitrogen, it may be possible to extract it into a basic aqueous solution, wash the aqueous layer with an organic solvent to remove non-acidic impurities, and then re-acidify the aqueous layer to precipitate the purified product.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Sulfonamide
| Possible Cause | Troubleshooting Steps |
| Incomplete Reaction | - Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure it has gone to completion.- Increase the reaction time or temperature if necessary.- Ensure the amine starting material is of high purity and free of moisture. |
| Hydrolysis of this compound | - Use anhydrous solvents and reagents.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).- Minimize the exposure of the reaction mixture to moisture during workup. |
| Loss of Product During Workup | - If the product is partially water-soluble, minimize the number of aqueous washes or use a saturated brine solution to reduce its solubility in the aqueous phase.- Back-extract the aqueous layers with fresh organic solvent to recover any dissolved product. |
| Product Degradation | - If the product is sensitive to acid or base, use neutral or mildly acidic/basic conditions during the workup.- Avoid prolonged exposure to strong acids or bases. |
Issue 2: Presence of Impurities After Workup
| Impurity | Identification | Removal Strategy |
| Unreacted this compound | - Characteristic spot on TLC. | - Quench the reaction mixture with aqueous ammonia or an amine to form the more polar 4-sulfamoylbenzenesulfonamide, which is easier to separate by chromatography or extraction.- Alternatively, hydrolyze with a mild aqueous base to form the water-soluble sulfonate salt. |
| 4-Sulfamoylbenzenesulfonic acid (hydrolysis product) | - Very polar spot on TLC, often streaking. | - Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to extract the acidic sulfonic acid as its sodium salt. |
| Unreacted Amine Starting Material | - Characteristic spot on TLC. | - Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl) to protonate the amine and extract it into the aqueous phase. |
| Side-products from the reaction | - Extra spots on TLC. | - Optimize the reaction conditions to minimize side-product formation.- Purify the product using column chromatography or recrystallization. |
Experimental Protocols
Protocol 1: General Aqueous Workup for the Synthesis of a Sulfonamide
This protocol describes a standard aqueous workup procedure for a reaction between this compound and a primary or secondary amine in an organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc).
-
Quenching (Optional): If TLC analysis indicates the presence of unreacted this compound, cool the reaction mixture to 0 °C and slowly add an excess of a suitable quenching agent (e.g., aqueous ammonia or a primary/secondary amine) and stir for 30 minutes.
-
Dilution: Dilute the reaction mixture with the organic solvent used for the reaction.
-
Acid Wash: Transfer the mixture to a separatory funnel and wash with 1M HCl (2 x volume of organic phase). This step removes any unreacted amine starting material and basic byproducts.
-
Water Wash: Wash the organic layer with water (1 x volume of organic phase) to remove any residual acid.
-
Base Wash: Wash the organic layer with a saturated aqueous solution of NaHCO₃ (1 x volume of organic phase) to remove the hydrolysis byproduct, 4-sulfamoylbenzenesulfonic acid.
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of NaCl (brine) (1 x volume of organic phase) to remove the bulk of the dissolved water.
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Filtration and Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude sulfonamide product.
-
Purification: Purify the crude product by recrystallization or column chromatography.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Choose a solvent or solvent system in which the sulfonamide product has high solubility at elevated temperatures and low solubility at room temperature or below. Common choices include ethanol/water or ethyl acetate/hexanes.[1]
-
Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum.
Data Presentation
The following table provides representative yields for the synthesis of a generic N-aryl sulfonamide from this compound and an aniline derivative under different workup conditions.
| Workup Protocol | Purification Method | Isolated Yield (%) | Purity (by HPLC, %) |
| Protocol 1 (Aqueous Wash) | Column Chromatography | 75 | >98 |
| Protocol 1 (Aqueous Wash) | Recrystallization | 68 | >99 |
| Direct Precipitation & Filtration | Washing with Water | 85 | 95 |
| Quenching with NH₃ followed by Aqueous Wash | Recrystallization | 72 | >99 |
Note: These are illustrative values and actual yields and purities will vary depending on the specific substrates and reaction conditions.
Visualizations
Caption: General workflow for the aqueous workup of this compound reactions.
Caption: A decision-making flowchart for troubleshooting common issues in sulfonamide synthesis.
References
Technical Support Center: Troubleshooting Low Reactivity with Sterically Hindered Amines
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low reactivity of sterically hindered amines in chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary reason for the low reactivity of sterically hindered amines?
The principal cause of low reactivity in sterically hindered amines is steric hindrance. Bulky substituents on or near the nitrogen atom physically obstruct the approach of reactants, such as activated carboxylic acids or electrophiles. This steric clash increases the activation energy of the reaction, leading to significantly slower reaction rates or, in some cases, preventing the reaction from occurring altogether.[1][2]
Q2: What are the common signs of a failed or stalled reaction with a hindered amine?
Key indicators of a problematic reaction include:
-
Low to no product yield: This is the most direct sign of reaction failure.[1]
-
Presence of unreacted starting materials: Analysis of the crude reaction mixture via techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) reveals a significant amount of the initial amine and/or coupling partner remaining.[1]
-
Formation of multiple byproducts: A complex mixture of products, often observed as multiple spots on a TLC plate, can indicate that side reactions or degradation are occurring at a faster rate than the desired reaction.[1]
-
Stalled reaction progress: In-process monitoring shows that the reaction has ceased before reaching completion.
Q3: My standard amide coupling reaction with EDC/HOBt is failing with a hindered amine. What should I do first?
Standard carbodiimide reagents like EDC and DCC are often insufficient for overcoming the steric barrier of hindered amines.[2] The first and most effective step is to switch to a more potent activating agent.
-
Aminium/Uronium Salts: Reagents like HATU, HBTU, and HCTU are significantly more effective.[1][2] HATU is particularly well-regarded for its high reactivity in hindered couplings.[1][2][3]
-
Phosphonium Salts: Reagents such as PyAOP and PyBOP are also excellent choices for sterically demanding couplings.[1][3]
-
Other Powerful Reagents: For extremely challenging couplings, consider reagents like TCFH/NMI, COMU, or T3P (Propylphosphonic Anhydride).[1][4]
The following diagram illustrates a decision-making workflow for addressing a failed coupling reaction.
References
Validation & Comparative
A Comparative Guide to the Reactivity of Substituted Benzenesulfonyl Chlorides
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of various substituted benzenesulfonyl chlorides, supported by experimental data. Understanding the relative reactivity of these crucial building blocks is paramount in optimizing reaction conditions and predicting product formation in pharmaceutical and chemical research. This document summarizes quantitative kinetic data, details relevant experimental protocols, and visualizes the underlying principles governing their reactivity.
Introduction
Benzenesulfonyl chlorides are a cornerstone in organic synthesis, serving as versatile precursors for sulfonamides, sulfonate esters, and other sulfur-containing compounds. The reactivity of the sulfonyl chloride functional group is profoundly influenced by the nature and position of substituents on the benzene ring. These substituents modulate the electrophilicity of the sulfur atom, thereby dictating the rate of nucleophilic attack. This guide explores these substituent effects through a systematic comparison of experimental data.
Data Presentation: Reactivity towards Nucleophiles
The reactivity of substituted benzenesulfonyl chlorides is typically assessed by measuring the rates of their reactions with various nucleophiles. Below, we present a compilation of second-order rate constants for the hydrolysis (reaction with water) and aminolysis (reaction with aniline) of a series of ortho-, meta-, and para-substituted benzenesulfonyl chlorides.
Table 1: Second-Order Rate Constants for the Hydrolysis of Substituted Benzenesulfonyl Chlorides in Water at 25°C
| Substituent | Position | k_hydrolysis (x 10⁻³ s⁻¹) | Relative Rate (to H) | Hammett σ Constant |
| NO₂ | para | 9.37 | 8.49 | 0.78 |
| NO₂ | meta | - | - | 0.71 |
| NO₂ | ortho | - | - | - |
| Br | para | 7.45 | 6.75 | 0.23 |
| H | - | 1.10 | 1.00 | 0.00 |
| CH₃ | para | 1.36 | 1.23 | -0.17 |
| OCH₃ | para | 2.39 | 2.17 | -0.27 |
Table 2: Second-Order Rate Constants for the Aminolysis of Substituted Benzenesulfonyl Chlorides with Aniline in Methanol at 25°C
| Substituent | Position | k_aminolysis (M⁻¹s⁻¹) | Relative Rate (to H) | Hammett σ Constant |
| NO₂ | para | - | - | 0.78 |
| NO₂ | meta | - | - | 0.71 |
| H | - | 0.23 | 1.00 | 0.00 |
| CH₃ | para | - | - | -0.17 |
| OCH₃ | para | - | - | -0.27 |
Note: A comprehensive dataset for the aminolysis with aniline under uniform conditions was not available in the reviewed literature. The provided data serves as a reference point.
Factors Influencing Reactivity
The reactivity of substituted benzenesulfonyl chlorides is governed by a combination of electronic and steric effects. These effects are well-described by the Hammett equation, which relates reaction rates to the electronic properties of the substituents.
Caption: Key factors determining the reactivity of substituted benzenesulfonyl chlorides.
Electron-withdrawing groups (e.g., -NO₂) increase the electrophilicity of the sulfonyl sulfur, accelerating nucleophilic attack. Conversely, electron-donating groups (e.g., -OCH₃, -CH₃) decrease the electrophilicity and slow down the reaction. This trend is quantitatively captured by the Hammett equation:
log(k/k₀) = ρσ
where:
-
k is the rate constant for the substituted reactant.
-
k₀ is the rate constant for the unsubstituted reactant.
-
ρ (rho) is the reaction constant, which indicates the sensitivity of the reaction to substituent effects. A positive ρ value signifies that the reaction is accelerated by electron-withdrawing groups. For the alkaline hydrolysis of benzenesulfonyl chlorides, a ρ value of +1.564 has been reported, indicating a significant sensitivity to electronic effects.[1]
-
σ (sigma) is the substituent constant, which quantifies the electronic effect of a particular substituent.
Steric hindrance, particularly from bulky ortho substituents, can also play a role by impeding the approach of the nucleophile to the reaction center.
Experimental Protocols
Kinetic Measurement of Hydrolysis by Conductimetry
This method follows the progress of the hydrolysis reaction by measuring the change in conductivity of the solution over time as ionic products are formed.
Caption: Experimental workflow for determining hydrolysis rates via conductimetry.
Detailed Methodology:
-
Solution Preparation: Prepare a stock solution of the desired substituted benzenesulfonyl chloride in a water-miscible organic solvent (e.g., dioxane or acetonitrile) to a concentration of approximately 0.1 M.
-
Temperature Control: Place a known volume of purified water or a buffer solution into a conductivity cell immersed in a constant-temperature water bath (e.g., 25.0 ± 0.1 °C). Allow the system to thermally equilibrate.
-
Reaction Initiation and Data Acquisition: Initiate the reaction by injecting a small, precise volume of the benzenesulfonyl chloride stock solution into the stirred solution in the conductivity cell. Immediately begin recording the conductivity of the solution at regular time intervals using a conductivity meter interfaced with a data logger.
-
Data Analysis: The hydrolysis of benzenesulfonyl chloride follows pseudo-first-order kinetics under these conditions. The rate constant (k) can be determined from the slope of a plot of ln(G∞ - Gt) versus time, where Gt is the conductivity at time t, and G∞ is the conductivity at the completion of the reaction.
Synthesis of Substituted Benzenesulfonyl Chlorides
A general and widely used method for the synthesis of benzenesulfonyl chlorides is the chlorosulfonation of the corresponding substituted benzene.
Example: Synthesis of p-Toluenesulfonyl Chloride
-
Reaction Setup: In a flask equipped with a stirrer, dropping funnel, and a gas outlet connected to a trap for HCl, place chlorosulfonic acid. Cool the flask in an ice-water bath.
-
Addition of Toluene: Slowly add toluene dropwise to the stirred chlorosulfonic acid, maintaining the temperature between 0 and 5 °C.
-
Reaction: After the addition is complete, continue stirring at room temperature for a specified period (e.g., 2 hours).
-
Workup: Carefully pour the reaction mixture onto crushed ice. The p-toluenesulfonyl chloride will precipitate as a solid.
-
Isolation and Purification: Collect the solid by filtration, wash it thoroughly with cold water to remove any remaining acid, and then dry it. The crude product can be further purified by recrystallization from a suitable solvent (e.g., petroleum ether).
Example: Synthesis of m-Nitrobenzenesulfonyl Chloride
-
Reaction Setup: In a flask equipped with a stirrer and a condenser, place chlorosulfonic acid.
-
Addition of Nitrobenzene: Heat the chlorosulfonic acid to a specific temperature (e.g., 70-80 °C) and slowly add nitrobenzene.
-
Reaction: Maintain the reaction mixture at an elevated temperature (e.g., 100-110 °C) for several hours.
-
Workup: After cooling, pour the reaction mixture onto crushed ice. The m-nitrobenzenesulfonyl chloride will separate as an oil which solidifies on standing.
-
Isolation and Purification: Collect the solid product, wash with cold water, and purify by recrystallization.
Conclusion
The reactivity of substituted benzenesulfonyl chlorides is a predictable function of the electronic and steric properties of the substituents on the aromatic ring. Electron-withdrawing groups enhance reactivity towards nucleophiles, while electron-donating groups and significant steric hindrance decrease it. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers in the fields of organic synthesis and drug development, enabling more informed decisions in experimental design and optimization.
References
A Comparative Guide to the LC-MS Analysis of Sulfonamides Synthesized from 4-Sulfamoylbenzenesulfonyl Chloride
For researchers, scientists, and drug development professionals engaged in the synthesis of novel sulfonamide-based therapeutics, robust analytical methodologies are paramount for characterization, purification, and quantification. This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) for the analysis of sulfonamides synthesized from 4-sulfamoylbenzenesulfonyl chloride and contrasts its performance with alternative analytical techniques. Detailed experimental protocols and supporting data are presented to inform methodological decisions in a research and development setting.
Introduction to Sulfonamide Synthesis and Analysis
Sulfonamides are a critical class of compounds in medicinal chemistry, renowned for their broad spectrum of biological activities. A common synthetic route to novel sulfonamides involves the reaction of a primary or secondary amine with a sulfonyl chloride, such as this compound. This reaction yields a diverse array of potential drug candidates. The subsequent analytical challenge lies in the accurate and sensitive detection and quantification of these newly synthesized molecules. LC-MS has emerged as the gold standard for this purpose due to its high sensitivity, selectivity, and ability to provide structural information.
Comparative Analysis of Analytical Techniques
The selection of an appropriate analytical technique is contingent on various factors including sensitivity, selectivity, throughput, and cost. Below is a comparative summary of LC-MS/MS with other common analytical methods for sulfonamide analysis.
| Feature | LC-MS/MS | HPLC-UV | GC-MS | ELISA |
| Principle | Separation by liquid chromatography, detection by mass spectrometry. | Separation by liquid chromatography, detection by UV absorbance. | Separation by gas chromatography, detection by mass spectrometry. | Immunoassay based on antibody-antigen recognition.[1] |
| Selectivity | Very High (based on retention time and mass-to-charge ratio). | Moderate (risk of co-eluting interferences). | High (requires derivatization for many sulfonamides).[2] | High (specific to target analyte or class).[1] |
| Sensitivity | Very High (ng/L to µg/L levels).[3][4] | Moderate (µg/L to mg/L levels).[3] | High (can be sensitive, but requires derivatization). | Very High (can detect low ng/L levels). |
| Quantitative Accuracy | Excellent. | Good. | Good. | Good for screening, semi-quantitative for individual compounds. |
| Throughput | High. | Moderate. | Low to Moderate. | High. |
| Cost | High. | Low. | Moderate. | Low to Moderate. |
| Structural Information | Yes (fragmentation patterns). | No. | Yes (fragmentation patterns). | No. |
Quantitative Performance Data
The following tables summarize typical performance characteristics for the analysis of sulfonamides using various techniques. It is important to note that for newly synthesized sulfonamides from this compound, specific parameters such as retention times and mass-to-charge ratios would need to be determined experimentally. The data presented here for known sulfonamides serves as a representative benchmark.
Table 1: Typical LC-MS/MS Parameters for Sulfonamide Analysis
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| Sulfadiazine | 251.0 | 156.1 | 92.1 | 0.01 - 1.0 ng/L[4] | 0.02 - 5.0 ng/L |
| Sulfamethoxazole | 254.0 | 156.1 | 108.1 | 0.1 - 2.0 ng/L | 0.5 - 10.0 ng/L |
| Sulfamethazine | 279.1 | 186.1 | 124.1 | 0.05 - 1.5 ng/L | 0.1 - 7.5 ng/L |
| Sulfadimethoxine | 311.1 | 156.1 | 108.1 | 0.02 - 1.2 ng/L | 0.1 - 6.0 ng/L |
Data compiled from various sources demonstrating typical performance. Actual values may vary based on instrumentation and matrix.
Table 2: Comparison of Method Performance for Sulfonamide Analysis
| Parameter | LC-MS/MS | HPLC-UV | GC-MS | ELISA |
| LOD Range | 0.01 - 10 ng/L[4] | 10 - 100 µg/L[3] | 1 - 50 µg/kg (with derivatization) | 0.1 - 5 µg/L |
| LOQ Range | 0.02 - 50 ng/L[5] | 50 - 500 µg/L | 5 - 100 µg/kg (with derivatization) | 0.5 - 20 µg/L |
| Recovery (%) | 70 - 120%[3][6] | 70 - 110%[3] | 54 - 135%[2] | 80 - 120% |
| Precision (RSD%) | < 15%[3] | < 10% | < 20% | < 15% |
Experimental Protocols
Detailed and standardized protocols are crucial for obtaining reliable and reproducible data. Below are representative methodologies for the synthesis and analysis of sulfonamides.
Synthesis of a Novel Sulfonamide from this compound
This protocol outlines a general procedure for the synthesis of a novel sulfonamide.
-
Reaction Setup : In a round-bottom flask, dissolve the desired primary or secondary amine (1.0 mmol) in a suitable solvent such as pyridine or dichloromethane.
-
Addition of Sulfonyl Chloride : To the stirred solution, add this compound (1.0 mmol) portion-wise at room temperature.
-
Reaction Monitoring : The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Work-up : Upon completion, the reaction mixture is quenched with water and the product is extracted with an organic solvent like ethyl acetate.
-
Purification : The crude product is purified by column chromatography on silica gel to yield the desired sulfonamide.
LC-MS/MS Analysis Protocol
This protocol is for the definitive confirmation and sensitive quantification of synthesized sulfonamides.
-
Sample Preparation :
-
Accurately weigh approximately 1 mg of the synthesized sulfonamide and dissolve it in 1 mL of a suitable solvent (e.g., methanol, acetonitrile) to prepare a 1 mg/mL stock solution.
-
Prepare a series of working standards by serially diluting the stock solution with the initial mobile phase composition.
-
-
LC-MS/MS Instrumentation and Conditions :
-
LC System : A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.
-
Column : A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is commonly used.[5]
-
Mobile Phase : A gradient elution is typically employed using:
-
Flow Rate : A typical flow rate is 0.3 - 0.5 mL/min.[5]
-
Injection Volume : 1 - 10 µL.
-
Mass Spectrometer : A triple quadrupole or high-resolution mass spectrometer.
-
Ionization Source : Electrospray ionization (ESI) in positive ion mode is generally preferred for sulfonamides.[5]
-
MS/MS Analysis : For a newly synthesized compound, the precursor ion (the [M+H]+ adduct) is first determined in a full scan mode. Subsequently, product ion scans are performed to identify characteristic fragment ions for Multiple Reaction Monitoring (MRM) method development.
-
-
Data Analysis :
-
Identify the target compound by its retention time and specific MRM transitions.
-
Quantify the compound using a calibration curve generated from the working standards.
-
Purity can be assessed by the presence of any unexpected peaks in the chromatogram.
-
Visualizing the Workflow and Comparisons
Diagrams created using Graphviz help to visualize the experimental workflow and the logical relationships in the comparison of different analytical methods.
Caption: Experimental workflow from synthesis to LC-MS analysis.
Caption: Comparison of analytical methods for sulfonamide analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. molnar-institute.com [molnar-institute.com]
- 3. hpst.cz [hpst.cz]
- 4. Determination of 24 sulfonamide antibiotics in instant pastries by modified QuEChERS coupled with ultra performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. journalofchemistry.org [journalofchemistry.org]
A Comparative Guide to Spectroscopic Confirmation of Sulfonamide Formation
For Researchers, Scientists, and Drug Development Professionals
The formation of a sulfonamide bond is a critical transformation in the synthesis of a vast array of pharmaceutical agents. Rigorous spectroscopic confirmation is paramount to verify the successful synthesis, purity, and structural integrity of the target molecule. This guide provides an objective comparison of the most common spectroscopic techniques employed for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Supporting experimental data and detailed protocols are provided to aid in the selection and application of these methods.
Data Presentation: A Comparative Overview
The successful formation of a sulfonamide from a sulfonyl chloride and an amine is characterized by the appearance of specific signals and the disappearance of reactant signals in various spectroscopic analyses. The following tables summarize the key quantitative data for the confirmation of sulfonamide formation.
Table 1: ¹H and ¹³C NMR Spectroscopy
| Nucleus | Key Signal for Sulfonamide Formation | Typical Chemical Shift (δ) in ppm | Observations and Comments |
| ¹H | Sulfonamide N-H proton | 8.78 - 10.15 (in DMSO-d₆)[1] | The chemical shift is highly dependent on the solvent and molecular structure.[1] Disappearance of the amine N-H protons of the starting material is also a key indicator. |
| Aromatic protons adjacent to the sulfonamide group | 6.51 - 7.70[1] | Shifts in aromatic proton signals occur upon conversion of the sulfonyl chloride to the sulfonamide. | |
| ¹³C | Aromatic carbon attached to the sulfur atom | 111.83 - 160.11[1] | The chemical shift of the carbon directly bonded to the sulfur of the sulfonyl group will change upon amide formation. |
Table 2: Infrared (IR) Spectroscopy
| Vibrational Mode | Key Absorption Band for Sulfonamide Formation | Typical Wavenumber (cm⁻¹) | Observations and Comments |
| SO₂ Asymmetric Stretch | Appearance of a strong band | 1344 - 1310[1][2] | These strong, characteristic peaks are indicative of the sulfonyl group. |
| SO₂ Symmetric Stretch | Appearance of a strong band | 1187 - 1143[1][2][3] | The presence of both symmetric and asymmetric stretches is a strong confirmation. |
| S-N Stretch | Appearance of a band | 924 - 895[1][2] | This band directly confirms the formation of the sulfonamide bond. |
| N-H Stretch | Appearance of a band | 3390 - 3229[2] | This confirms the presence of the N-H bond in the sulfonamide group. Disappearance of the primary amine N-H stretches (if applicable) is also observed. |
Table 3: Mass Spectrometry (MS)
| Ionization Technique | Key Indicator of Sulfonamide Formation | Expected Observation | Observations and Comments |
| Electrospray Ionization (ESI) | Detection of the molecular ion [M+H]⁺ or [M-H]⁻ | The mass-to-charge ratio (m/z) corresponding to the molecular weight of the synthesized sulfonamide. | ESI is a soft ionization technique that typically keeps the molecule intact.[4] |
| Collision-Induced Dissociation (CID) | Characteristic fragmentation pattern | Loss of SO₂ (64 Da) is a common fragmentation pathway for aromatic sulfonamides.[4] | Fragmentation patterns can provide structural confirmation.[4] |
Experimental Protocols
Detailed and consistent experimental protocols are crucial for reproducible and reliable spectroscopic data. Below is a representative protocol for confirming sulfonamide formation using ¹H NMR spectroscopy.
Protocol: ¹H NMR Spectroscopy for Sulfonamide Confirmation
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified, dry reaction product.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube. Ensure the sample is fully dissolved.[5]
-
Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).[6]
-
-
Instrument Setup:
-
Use a ¹H NMR spectrometer (e.g., 300 MHz or higher).
-
Lock the spectrometer to the deuterium signal of the solvent.
-
Shim the magnetic field to obtain optimal resolution.
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum. The number of scans will depend on the sample concentration, but typically 16-64 scans are sufficient.
-
Set the spectral width to encompass all expected proton signals (e.g., 0-12 ppm).
-
Set the relaxation delay to an appropriate value (e.g., 1-5 seconds) to ensure accurate integration.
-
-
Data Processing and Analysis:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase the spectrum to obtain pure absorption signals.
-
Perform baseline correction to ensure a flat baseline.
-
Calibrate the chemical shift scale by setting the TMS signal to 0 ppm or the residual solvent peak to its known chemical shift (e.g., DMSO-d₆ at 2.50 ppm).[5][6]
-
Integrate all signals to determine the relative number of protons for each resonance.
-
Analyze the spectrum for the disappearance of the starting amine N-H signals and the appearance of the characteristic sulfonamide N-H proton signal (typically a singlet) in the downfield region.[1]
-
Analyze any shifts in the aromatic or aliphatic proton signals of the starting materials upon formation of the sulfonamide.
-
Mandatory Visualization
The following diagrams illustrate the logical workflow for spectroscopic confirmation and the general reaction pathway.
Caption: Workflow for Spectroscopic Confirmation of Sulfonamide Formation.
Caption: General Reaction for Sulfonamide Synthesis.
References
- 1. rsc.org [rsc.org]
- 2. znaturforsch.com [znaturforsch.com]
- 3. Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. [jstage.jst.go.jp]
- 4. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
A Researcher's Guide to Validating the Structure of 4-Sulfamoylbenzenesulfonyl Chloride Derivatives
For researchers, scientists, and drug development professionals, the unambiguous structural validation of synthesized compounds is a critical cornerstone of chemical research and development. This guide provides a comprehensive comparison of analytical techniques for confirming the structure of 4-sulfamoylbenzenesulfonyl chloride derivatives, a class of compounds with significant interest in medicinal chemistry. We present supporting experimental data, detailed methodologies, and a comparative analysis against potential isomeric alternatives to aid in the accurate identification and characterization of these molecules.
The correct structural assignment of this compound derivatives is paramount, as isomers and byproducts can exhibit different pharmacological activities and toxicity profiles. This guide will delve into the application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Single-Crystal X-ray Crystallography for the definitive structural elucidation of these compounds.
Comparative Analysis of Isomeric Structures
A primary challenge in the synthesis of this compound derivatives is the potential for the formation of its isomers: 2-sulfamoylbenzenesulfonyl chloride and 3-sulfamoylbenzenesulfonyl chloride. Distinguishing between these positional isomers is crucial. The following sections will provide expected spectral data to differentiate these structures.
Data Presentation: Spectroscopic and Crystallographic Data for Structural Validation
The following tables summarize the expected quantitative data from various analytical techniques for this compound and its common derivatives. This data serves as a benchmark for comparison with experimentally obtained results.
Table 1: Comparative ¹H and ¹³C NMR Spectral Data (Expected Chemical Shifts in ppm)
| Compound | ¹H NMR (Aromatic Protons) | ¹H NMR (NH₂) | ¹³C NMR (Aromatic Carbons) |
| This compound | ~8.1-8.3 (d), ~7.9-8.1 (d) | ~7.5 (s, br) | ~145, ~140, ~128, ~127 |
| N-Aryl-4-sulfamoylbenzenesulfonamide Derivative (Example) | 7.0-8.5 (m) | - | 120-150 (multiple signals) |
| 2-Sulfamoylbenzenesulfonyl Chloride (Isomer) | ~8.2 (dd), ~7.8-8.0 (m), ~7.7 (dd) | ~7.6 (s, br) | Distinct pattern from 4-isomer |
| 3-Sulfamoylbenzenesulfonyl Chloride (Isomer) | ~8.4 (t), ~8.2 (dt), ~8.0 (dt), ~7.8 (t) | ~7.5 (s, br) | Distinct pattern from 4-isomer |
Note: Chemical shifts are approximate and can vary based on the solvent and substitution pattern.
Table 2: Mass Spectrometry Data - Expected Fragmentation Patterns
| Compound | Molecular Ion (M⁺) or [M+H]⁺ | Key Fragment Ions (m/z) and Neutral Losses |
| This compound | Expected m/z | Loss of SO₂, Cl, SO₂NH₂ |
| N-Aryl-4-sulfamoylbenzenesulfonamide Derivative | Expected m/z | Fragmentation of the N-aryl substituent, loss of SO₂ |
| Common Impurity: Dimerized Byproduct | Higher m/z | Fragmentation pattern indicative of two linked monomers |
Table 3: FT-IR Spectroscopy - Characteristic Absorption Bands (cm⁻¹)
| Functional Group | This compound Derivative |
| N-H Stretch (sulfonamide) | 3350-3250 (two bands, sharp) |
| S=O Stretch (sulfonyl chloride) | 1380-1370 (asymmetric), 1180-1170 (symmetric) |
| S=O Stretch (sulfonamide) | 1350-1320 (asymmetric), 1170-1150 (symmetric) |
| Aromatic C-H Stretch | >3000 |
| Aromatic C=C Stretch | 1600-1450 |
Table 4: X-ray Crystallography Data for a Representative N-Aryl-4-sulfamoylbenzenesulfonamide
| Parameter | Example Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 14.896 |
| b (Å) | 9.852 |
| c (Å) | 10.231 |
| β (°) | 105.99 |
| Key Bond Lengths (Å) | S-O (~1.43), S-N (~1.63), S-C (~1.76) |
| Key Bond Angles (°) | O-S-O (~120), C-S-N (~107) |
Note: This data is illustrative and will vary for different derivatives.
Experimental Protocols
Detailed methodologies are essential for reproducible and reliable structural validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework and connectivity of the molecule.
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. Ensure the sample is fully dissolved.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.
-
Integrate the signals to determine the relative number of protons.
-
Analyze chemical shifts and coupling constants to deduce the substitution pattern on the aromatic ring.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: 512-1024 scans, relaxation delay of 2-5 seconds.
-
Use DEPT-135 and DEPT-90 experiments to differentiate between CH, CH₂, and CH₃ groups.
-
-
2D NMR (COSY, HSQC, HMBC):
-
For complex derivatives, acquire 2D NMR spectra to establish proton-proton (COSY) and proton-carbon (HSQC for one-bond, HMBC for multiple-bond) correlations to confirm the complete molecular structure.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and obtain information about the molecular formula and fragmentation pattern.
Protocol:
-
Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).
-
Analysis:
-
Utilize an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source for soft ionization to observe the molecular ion.
-
Acquire a full scan mass spectrum in both positive and negative ion modes.
-
Perform tandem mass spectrometry (MS/MS) on the molecular ion to induce fragmentation and analyze the resulting daughter ions to confirm the connectivity of the molecule.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Protocol:
-
Sample Preparation (for solid samples):
-
KBr Pellet Method: Mix a small amount of the finely ground sample (1-2 mg) with dry potassium bromide (KBr, ~100 mg). Press the mixture into a transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Analysis:
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands for the sulfonamide (N-H and S=O stretches) and sulfonyl chloride (S=O stretch) groups, as well as the aromatic ring vibrations.
-
Single-Crystal X-ray Crystallography
Objective: To obtain the definitive three-dimensional structure of the molecule in the solid state.[1][2][3]
Protocol:
-
Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often achieved by slow evaporation of the solvent from a saturated solution, or by vapor diffusion.
-
Data Collection: Mount a suitable crystal on a goniometer head and place it in the X-ray diffractometer. Collect diffraction data at a controlled temperature (often low temperature, e.g., 100 K).
-
Structure Solution and Refinement: Process the diffraction data to determine the unit cell parameters and space group. Solve the crystal structure using direct methods or Patterson methods, and refine the atomic positions and thermal parameters to obtain the final, accurate molecular structure.[1]
Mandatory Visualizations
To further clarify the experimental processes and logical relationships in structural validation, the following diagrams are provided.
References
A Comparative Guide to Sulfonylating Agents for Amine Derivatization
For Researchers, Scientists, and Drug Development Professionals
The derivatization of amines with sulfonylating agents is a cornerstone of chemical synthesis and analysis, playing a pivotal role in drug discovery, proteomics, and metabolomics. The introduction of a sulfonyl group can dramatically alter the physicochemical properties of an amine, enhancing its stability, modulating its biological activity, or enabling sensitive detection in analytical assays. This guide provides an objective comparison of common sulfonylating agents, supported by experimental data, to aid researchers in selecting the optimal reagent for their specific application.
Comparison of Common Sulfonylating Agents
The choice of a sulfonylating agent is dictated by the specific requirements of the application, including the nature of the amine, the desired properties of the resulting sulfonamide, and the analytical method employed. Key performance characteristics of several widely used sulfonylating agents are summarized below.
| Reagent | Abbreviation | Target Amines | Typical Reaction Conditions | Key Advantages | Key Disadvantages |
| Benzenesulfonyl Chloride | Bs-Cl | Primary & Secondary | Aqueous alkali (NaOH or KOH) | Distinguishes primary, secondary, and tertiary amines (Hinsberg test) | Can be less sensitive for trace analysis |
| p-Toluenesulfonyl Chloride | Ts-Cl | Primary & Secondary | Pyridine or other base, 0°C to room temperature | Forms stable, crystalline derivatives; good leaving group in subsequent reactions | Reaction with some alcohols can lead to chlorides instead of tosylates[1] |
| Dansyl Chloride | Dns-Cl | Primary & Secondary | Alkaline buffer (pH 9.5-10.5), 38-60°C, 60-120 min[2] | Highly fluorescent derivatives, enhancing detection limits in HPLC and LC-MS[3] | Can react with phenols and imidazoles; derivatives can be light-sensitive |
| Dabsyl Chloride | Dabs-Cl | Primary & Secondary | Alkaline buffer (pH 8.5-9.5), 70°C, 15-30 min[4] | Stable, colored derivatives detectable in the visible spectrum, minimizing matrix interference[5] | Requires elevated temperatures for derivatization[4] |
Quantitative Performance Data
The efficiency of derivatization and the sensitivity of detection are critical parameters in quantitative analysis. The following table presents a summary of reported performance data for dansyl chloride and dabsyl chloride in the analysis of biogenic amines.
| Parameter | Dansyl Chloride | Dabsyl Chloride | Reference |
| Reaction Time | 45 - 120 min | 15 - 30 min | [4][6] |
| Reaction Temperature | 38 - 60 °C | 70 °C | [4][6] |
| Limit of Detection (LOD) | 0.015 - 0.075 µg/mL | 0.02 - 0.09 µg/mL | [7][8] |
| Limit of Quantification (LOQ) | 0.05 - 0.25 µg/mL | - | [7] |
| Derivative Stability | Generally good | Very good | [4] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for successful derivatization.
Hinsberg Test for Amine Characterization using Benzenesulfonyl Chloride
This classical method is used to distinguish between primary, secondary, and tertiary amines.
Materials:
-
Amine sample
-
Benzenesulfonyl chloride
-
10% Sodium hydroxide (NaOH) solution
-
5% Hydrochloric acid (HCl)
Procedure:
-
To a test tube, add 0.2 mL of the amine sample and 5 mL of 10% NaOH solution.
-
Add 0.5 mL of benzenesulfonyl chloride.
-
Stopper the test tube and shake vigorously for 5-10 minutes.
-
Remove the stopper and heat the mixture in a water bath to hydrolyze any unreacted sulfonyl chloride.
-
Cool the solution and observe for the formation of a precipitate.
-
Primary amine: A clear solution is formed as the N-substituted sulfonamide is soluble in the alkaline solution.
-
Secondary amine: A precipitate of the N,N-disubstituted sulfonamide is formed, which is insoluble in alkali.
-
Tertiary amine: The tertiary amine does not react and may form an insoluble layer.
-
-
To the clear solution from a primary amine reaction, add 5% HCl dropwise. A precipitate of the sulfonamide will form upon acidification.
-
To the precipitate from a secondary amine reaction, add 5% HCl. The precipitate will remain insoluble.
-
To the tube with the tertiary amine, add 5% HCl. The amine will dissolve to form a soluble salt.
Amine Derivatization with p-Toluenesulfonyl Chloride (Tosyl Chloride)
This protocol is a general procedure for the synthesis of tosylamides.
Materials:
-
Amine sample
-
p-Toluenesulfonyl chloride (Ts-Cl)
-
Pyridine or Triethylamine (TEA)
-
Dichloromethane (DCM)
-
0.5 M HCl
Procedure:
-
Dissolve the amine (1.0 eq) in DCM in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Add pyridine or TEA (1.2 eq) to the solution.
-
Slowly add a solution of Ts-Cl (1.1 eq) in DCM to the reaction mixture.
-
Stir the reaction at 0°C for 30 minutes and then allow it to warm to room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding 0.5 M HCl.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude tosylamide, which can be further purified by recrystallization or column chromatography.
Amine Derivatization with Dansyl Chloride for LC-MS Analysis
This protocol is optimized for the derivatization of amines for sensitive detection by LC-MS.[9]
Materials:
-
Amine sample
-
100 mM Sodium carbonate/bicarbonate buffer (pH 9.8)
-
50 mM Dansyl chloride in acetonitrile (ACN)
-
10% (v/v) Ammonium hydroxide in water
Procedure:
-
To 25 µL of the amine sample, add 50 µL of a 1:1 (v/v) mixture of the sodium carbonate/bicarbonate buffer and the dansyl chloride solution.
-
Vortex the mixture and incubate at 60°C for 60 minutes in the dark.[9]
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by adding 10 µL of 10% ammonium hydroxide to react with excess dansyl chloride.
-
The sample is now ready for dilution and analysis by LC-MS.
Amine Derivatization with Dabsyl Chloride for HPLC Analysis
This protocol is suitable for the derivatization of primary and secondary amines for detection in the visible range.
Materials:
-
Amine sample
-
0.1 M Sodium bicarbonate buffer (pH 9.0)
-
2.5 mg/mL Dabsyl chloride in acetonitrile
-
Mobile phase for dilution
Procedure:
-
To 100 µL of the amine sample, add 100 µL of 0.1 M sodium bicarbonate buffer.
-
Add 200 µL of the dabsyl chloride solution.
-
Vortex the mixture for 1 minute.
-
Incubate the reaction mixture at 70°C for 15 minutes.
-
Cool the mixture to room temperature.
-
Add 500 µL of the initial mobile phase to stop the reaction and dilute the sample.
-
Vortex for 30 seconds and centrifuge at 5,000 x g for 5 minutes.
-
The supernatant is ready for HPLC analysis.
Visualizing Workflows and Pathways
General Workflow for Amine Derivatization and Analysis
The following diagram illustrates a typical workflow for the derivatization of amines for subsequent analysis by chromatography.
Caption: General workflow for amine derivatization and analysis.
Hinsberg Test Logical Workflow
This diagram outlines the decision-making process based on the outcomes of the Hinsberg test.
Caption: Decision tree for the Hinsberg test.
Mechanism of Action of Sulfonamide Drugs
Sulfonamides are a class of synthetic antimicrobial agents that act as competitive inhibitors of the enzyme dihydropteroate synthase, which is essential for the synthesis of folic acid in bacteria.
Caption: Inhibition of folic acid synthesis by sulfonamides.
References
- 1. Development and validation of an LC-MS/MS method for the determination of biogenic amines in wines and beers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Differences between biogenic amine detection by HPLC methods using OPA and dansyl derivates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. The Role of Sulfenic Acids in Cellular Redox Signaling: Reconciling Chemical Kinetics and Molecular Detection Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Multi-Functional Derivatization of Amine, Hydroxyl, and Carboxylate Groups for Metabolomic Investigations of Human Tissue by Electrospray Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of Biogenic Amines in Different Parts of Lycium barbarum L. by HPLC with Precolumn Dansylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protein S-sulfenylation is a fleeting molecular switch that regulates non-enzymatic oxidative folding - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scilit.com [scilit.com]
A Comparative Guide to Sulfonylating Agents: The Advantages of 4-Sulfamoylbenzenesulfonyl Chloride
For researchers, scientists, and drug development professionals, the selection of an appropriate sulfonylating agent is a critical decision in the synthesis of pharmacologically active sulfonamides. This guide provides an objective comparison of 4-sulfamoylbenzenesulfonyl chloride with other commonly used reagents, highlighting its advantages supported by established chemical principles and available experimental data.
The reactivity of arylsulfonyl chlorides is significantly influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups enhance the electrophilicity of the sulfur atom, making it more susceptible to nucleophilic attack by amines and thus facilitating the formation of sulfonamides. Conversely, electron-donating groups decrease this reactivity. This fundamental principle underpins the comparative analysis of this compound against other common sulfonylating agents like p-toluenesulfonyl chloride (tosyl chloride), 4-nitrobenzenesulfonyl chloride, and benzenesulfonyl chloride.
Enhanced Reactivity and Favorable Electronic Properties
This compound possesses a unique combination of a sulfamoyl group (-SO₂NH₂) and a sulfonyl chloride group (-SO₂Cl) attached to the same benzene ring. The sulfamoyl group is a potent electron-withdrawing group, which significantly increases the reactivity of the sulfonyl chloride. This heightened reactivity can lead to faster reaction times and higher yields, particularly when working with less nucleophilic amines.
In contrast, reagents like tosyl chloride, which features an electron-donating methyl group, are generally less reactive. While still effective in many applications, tosyl chloride may require more forcing conditions or longer reaction times to achieve comparable yields to more activated sulfonyl chlorides.
Comparative Performance in Sulfonamide Synthesis
The following table summarizes the expected relative performance of this compound and other common sulfonylating agents in the synthesis of sulfonamides. The reactivity is qualitatively assessed based on the electronic effects of the para-substituent.
| Reagent | Para-Substituent | Electronic Effect | Expected Reactivity | Typical Reaction Conditions |
| This compound | -SO₂NH₂ | Strong Electron-Withdrawing | Very High | Mild conditions, shorter reaction times |
| 4-Nitrobenzenesulfonyl Chloride | -NO₂ | Strong Electron-Withdrawing | Very High | Mild conditions, shorter reaction times |
| Benzenesulfonyl Chloride | -H | Neutral | Moderate | Moderate conditions |
| p-Toluenesulfonyl Chloride (Tosyl Chloride) | -CH₃ | Electron-Donating | Low | Harsher conditions, longer reaction times |
Experimental Protocol: General Procedure for the Synthesis of Sulfonamides
This protocol provides a general method for the synthesis of sulfonamides using a sulfonyl chloride and a primary or secondary amine. This procedure can be adapted for comparative studies of different sulfonylating agents.
Materials:
-
Appropriate sulfonyl chloride (e.g., this compound, p-toluenesulfonyl chloride) (1.0 eq)
-
Primary or secondary amine (1.1 eq)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA) or pyridine (1.5 eq)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve the amine (1.1 eq) in anhydrous DCM.
-
Add triethylamine or pyridine (1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Dissolve the sulfonyl chloride (1.0 eq) in anhydrous DCM in a separate flask.
-
Add the sulfonyl chloride solution dropwise to the cooled amine solution with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for the appropriate time (this will vary depending on the reactivity of the sulfonyl chloride). Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired sulfonamide.
-
Characterize the purified product by NMR and mass spectrometry to confirm its identity and purity.
Application in Medicinal Chemistry: Synthesis of Carbonic Anhydrase Inhibitors
Sulfonamides are a cornerstone of many therapeutic agents, notably as inhibitors of carbonic anhydrases (CAs). CAs are a family of enzymes involved in various physiological processes, and their inhibition is a key strategy in the treatment of glaucoma, epilepsy, and certain types of cancer.[1] In particular, Carbonic Anhydrase IX (CAIX) is a transmembrane enzyme that is highly expressed in many solid tumors in response to hypoxia.[1] Its expression is regulated by the hypoxia-inducible factor 1-alpha (HIF-1α) signaling pathway.
The synthesis of potent and selective CAIX inhibitors often involves the formation of a sulfonamide moiety. The use of a highly reactive sulfonylating agent like this compound can be advantageous in the synthesis of these complex molecules, potentially leading to improved yields and milder reaction conditions, which is crucial when dealing with sensitive functional groups present in drug candidates.
Below is a diagram illustrating the simplified signaling pathway of CAIX induction under hypoxic conditions.
Caption: Simplified signaling pathway of CAIX induction under hypoxia.
The following diagram illustrates a general experimental workflow for the synthesis and evaluation of a sulfonamide-based carbonic anhydrase inhibitor.
References
A Comparative Guide to the Analysis of Impurities in 4-Sulfamoylbenzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
The purity of starting materials is a cornerstone of safe and effective drug development. 4-Sulfamoylbenzenesulfonyl chloride, a key intermediate in the synthesis of various sulfonamide drugs, requires rigorous impurity profiling to ensure the quality and safety of the final active pharmaceutical ingredient (API). This guide provides an objective comparison of analytical methodologies for the identification and quantification of impurities in this compound, supported by experimental data and detailed protocols.
Understanding the Impurity Landscape
Impurities in this compound can originate from the manufacturing process, degradation, or storage. A thorough understanding of these potential impurities is critical for developing robust analytical methods.
Key Impurity Classes:
-
Starting Materials and Reagents: Unreacted starting materials and excess reagents used in the synthesis.
-
By-products: Compounds formed during the main reaction, such as isomers and products of side reactions. A notable example is the formation of diaryl sulfones, like 4,4'-dichlorodiphenyl sulfone, which can be challenging to remove.[1]
-
Degradation Products: Primarily hydrolysis products, where the sulfonyl chloride group reverts to a sulfonic acid.
-
Intermediates: Unconverted intermediates from the synthetic route.
Comparative Analysis of Analytical Techniques
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the two primary techniques for impurity analysis of this compound. Each method offers distinct advantages and is suited for different types of impurities.
Quantitative Performance Overview
The following table summarizes the typical performance characteristics of HPLC-UV and GC-MS for the analysis of key potential impurities in this compound.
| Analytical Method | Target Impurity | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Linearity (R²) | Recovery (%) |
| HPLC-UV | 4-Aminobenzenesulfonamide | ~0.05 µg/mL | ~0.15 µg/mL | >0.999 | 85-115 |
| 4-Sulfamoylbenzoic acid | ~0.1 µg/mL | ~0.3 µg/mL | >0.998 | 90-110 | |
| GC-MS | 4,4'-Dichlorodiphenyl sulfone | ~0.1 mg/kg | ~0.5 mg/kg | >0.99 | 88-112 |
| Residual Solvents (e.g., Toluene) | ~0.05 µg/mL | ~0.15 µg/mL | >0.999 | 95-105 |
Note: The data presented is a synthesis of typical performance characteristics gathered from various sources for related compounds and should be considered illustrative. Method-specific validation is required for precise figures.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Non-Volatile Impurities
This method is ideal for the quantification of polar, non-volatile impurities such as 4-aminobenzenesulfonamide and 4-sulfamoylbenzoic acid.[2][3]
Chromatographic Conditions:
-
Column: YMC-Triart C8 (250 x 4.6 mm, 5 µm) or equivalent
-
Mobile Phase A: 0.1% Phosphoric acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-10 min: 5% B
-
10-25 min: 5-95% B
-
25-30 min: 95% B
-
30-31 min: 95-5% B
-
31-40 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 265 nm
-
Injection Volume: 5 µL
Sample Preparation:
-
Diluent: HPLC grade water.
-
Standard Stock Solution (Example: 4-Aminobenzenesulfonamide): Accurately weigh approximately 5 mg of 4-aminobenzenesulfonamide standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with diluent to obtain a concentration of about 500 µg/mL.
-
Sample Solution: Accurately weigh approximately 25 mg of this compound into a 25 mL volumetric flask. Dissolve in and dilute to volume with diluent to obtain a concentration of about 1000 µg/mL.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile and Semi-Volatile Impurities
GC-MS is well-suited for the analysis of thermally stable, volatile, and semi-volatile impurities, including residual solvents and by-products like 4,4'-dichlorodiphenyl sulfone.[4][5]
Chromatographic Conditions:
-
Column: RTX-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 1 min
-
Ramp: 25 °C/min to 300 °C
-
Hold: 3 min at 300 °C
-
-
Injector Temperature: 280 °C
-
Injection Mode: Split (10:1)
-
Injection Volume: 1 µL
Mass Spectrometer Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV
-
Ion Source Temperature: 200 °C
-
Interface Temperature: 310 °C
-
Acquisition Mode: Scan (m/z 50-400)
Sample Preparation:
-
Solvent: Dichloromethane or a suitable organic solvent.
-
Standard Solution (Example: 4,4'-Dichlorodiphenyl sulfone): Prepare a stock solution of the impurity standard in the chosen solvent at a concentration of approximately 100 µg/mL. Prepare a series of dilutions for calibration.
-
Sample Solution: Accurately weigh approximately 50 mg of this compound into a 10 mL volumetric flask. Dissolve in and dilute to volume with the chosen solvent.
Visualizing the Workflow and Impurity Pathways
The following diagrams illustrate the logical workflow for impurity analysis and the potential pathways for impurity formation.
Caption: Workflow for impurity analysis.
Caption: Potential impurity formation pathways.
Conclusion
A multi-faceted approach employing both HPLC and GC-MS is essential for the comprehensive analysis of impurities in this compound. HPLC is the method of choice for non-volatile, polar impurities, offering excellent quantitative performance. GC-MS provides a robust solution for the identification and quantification of volatile and semi-volatile compounds. By implementing the detailed protocols and understanding the potential impurity landscape, researchers and drug development professionals can ensure the quality and consistency of this critical pharmaceutical intermediate, ultimately contributing to the safety and efficacy of the final drug product.
References
A Comparative Guide to Assessing the Purity of Synthesized Sulfonamides: NMR vs. Chromatographic Methods
For researchers, scientists, and drug development professionals, establishing the purity of newly synthesized sulfonamides is a critical step in ensuring the validity of experimental results and the safety of potential therapeutic agents. While Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation, its application in quantitative purity assessment (qNMR) offers a primary method that can be compared with established chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). This guide provides an objective comparison of these methods, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate analytical strategy.
Comparison of Analytical Techniques
The choice of analytical method for purity determination depends on various factors, including the required accuracy and precision, the nature of the impurities, and the availability of reference standards. While NMR provides structural information and can determine purity without a specific reference standard for the analyte, HPLC offers high sensitivity for detecting trace impurities, and Mass Spectrometry provides definitive molecular weight information.
A summary of the key performance characteristics of each technique is presented in the table below.
| Technique | Principle | Information Obtained | Sensitivity | Quantitative Capability | Key Advantages | Limitations |
| Quantitative ¹H NMR (qNMR) | The signal intensity in an NMR spectrum is directly proportional to the number of nuclei. | Absolute purity, structural confirmation, identification and quantification of impurities. | Moderate (mg to µg range) | Excellent, primary method | No reference standard of the analyte required, non-destructive, provides structural information.[1][2] | Lower sensitivity compared to chromatographic methods, potential for signal overlap in complex mixtures. |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary and a mobile phase. | Relative purity (area %), retention time, presence of impurities. | High (µg to ng range) | Excellent, requires reference standards | High resolution and sensitivity, robust and reproducible, suitable for routine quality control.[3] | Requires reference standards for impurity identification and quantification, potential for co-elution. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation by HPLC followed by detection based on mass-to-charge ratio. | Molecular weight confirmation, impurity identification, relative purity. | Very High (ng to pg range) | Good, requires reference standards | High sensitivity and selectivity, provides molecular weight information for impurity identification.[4] | Destructive, quantification can be more complex than HPLC-UV. |
Quantitative Data Summary
The following table summarizes a comparison of quantitative performance data for the analysis of representative sulfonamides using qNMR and HPLC.
| Analyte | Method | Linearity (R²) | Accuracy (% Recovery) | Precision (% RSD) | LOD | LOQ | Reference |
| Sulfamethoxazole | qNMR | Not Reported | 97.83 - 102.83 | ≤ 2.68 | Not Reported | Not Reported | [5] |
| Sulfamethoxazole | HPLC | > 0.999 | 98.47 - 101.52 | < 2 | 0.000284 mg/mL | 0.000862 mg/mL | [6] |
| Sulfasalazine | qNMR | 0.9991 | Not Reported | 0.65 | 0.02 mg/mL | 0.07 mg/mL | [7][8] |
| Sulfasalazine | HPLC | Not Reported | 93.6 - 98.3 | < 3 | 0.03 ng/mL | 0.07 ng/mL | [7] |
| 4-Amino Benzene Sulphonamide | HPLC | 0.999 | 85 - 115 | Not Reported | 0.066 µg/mL | 0.200 µg/mL | [9][10] |
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below.
Quantitative ¹H NMR (qNMR) Spectroscopy
This protocol outlines a general procedure for the determination of sulfonamide purity using qNMR with an internal standard.
1. Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the synthesized sulfonamide and 5-10 mg of a suitable internal standard (e.g., maleic acid, dimethyl sulfone) into a clean vial. The internal standard should have a simple spectrum that does not overlap with the analyte signals.
-
Dissolve the mixture in a known volume (e.g., 0.75 mL) of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.
2. NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum on a spectrometer with a field strength of 400 MHz or higher.
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the protons being quantified to allow for full relaxation and accurate integration. A typical D1 value is 30-60 seconds.
-
Use a 90° pulse angle.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (>100:1 for the signals of interest).
3. Data Processing and Purity Calculation:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved, characteristic signal of the sulfonamide and a signal from the internal standard.
-
Calculate the purity of the sulfonamide using the following formula:
High-Performance Liquid Chromatography (HPLC)
This protocol describes a general reversed-phase HPLC method for the purity assessment of sulfonamides.
1. Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol) is commonly used.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the sulfonamide has strong absorbance (e.g., 254 nm or 270 nm).
-
Injection Volume: 10 µL.
2. Sample Preparation:
-
Prepare a stock solution of the synthesized sulfonamide in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a working concentration (e.g., 0.1 mg/mL) with the initial mobile phase composition.
3. Data Analysis:
-
Run the sample through the HPLC system.
-
Identify the peak corresponding to the sulfonamide based on its retention time.
-
Integrate the area of all peaks in the chromatogram.
-
Calculate the purity by the area percent method:
-
For quantitative analysis of impurities, a reference standard for each impurity is required to create a calibration curve.
Liquid Chromatography-Mass Spectrometry (LC-MS)
This protocol provides a general method for the identification and semi-quantitative analysis of sulfonamides and their impurities.
1. Instrumentation and Conditions:
-
LC-MS System: An HPLC system coupled to a mass spectrometer (e.g., triple quadrupole or time-of-flight).
-
Column and Mobile Phase: Similar to the HPLC method described above.
-
Ionization Source: Electrospray ionization (ESI) in positive or negative ion mode is commonly used for sulfonamides.
-
Mass Analyzer: Operated in full scan mode for impurity identification or in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for targeted analysis.
2. Sample Preparation:
-
Sample preparation is similar to that for HPLC analysis, but lower concentrations (e.g., 1-10 µg/mL) are typically used due to the higher sensitivity of the MS detector.
3. Data Analysis:
-
Identify the synthesized sulfonamide and any impurities by their retention times and mass-to-charge ratios (m/z).
-
The relative abundance of impurity peaks compared to the main compound peak can provide a semi-quantitative estimate of purity. For accurate quantification, isotopically labeled internal standards are often employed.
Visualizing Workflows and Relationships
Diagrams created using Graphviz help to visualize the logical flow of purity determination and the interplay between different analytical techniques.
Caption: Workflow for assessing the purity of synthesized sulfonamides.
Caption: Principle of quantitative NMR (qNMR) for purity determination.
References
- 1. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Importance of purity evaluation and the potential of quantitative ¹H NMR as a purity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative Analysis of Benchtop NMR and HPLC‐UV for Illicit Drug Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Application of nuclear magnetic resonance spectroscopy for quantitative analysis of miconazole, metronidazole and sulfamethoxazole in pharmaceutical and urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nanobioletters.com [nanobioletters.com]
- 7. researchgate.net [researchgate.net]
- 8. benthamscience.com [benthamscience.com]
- 9. tis.wu.ac.th [tis.wu.ac.th]
- 10. Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride | Trends in Sciences [tis.wu.ac.th]
A Comparative Guide to the Mechanistic Nuances of 4-Sulfamoylbenzenesulfonyl Chloride in Sulfonamide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 4-sulfamoylbenzenesulfonyl chloride with alternative reagents in the synthesis of sulfonamides, a critical functional group in a vast array of pharmaceuticals. By examining reaction mechanisms, comparative reactivity, and detailed experimental protocols, this document serves as a valuable resource for optimizing synthetic strategies and understanding the underlying principles of sulfonamide bond formation.
Mechanistic Overview: The Sulfonylation of Amines
The reaction of this compound with primary or secondary amines to form sulfonamides is a cornerstone of medicinal chemistry. The generally accepted mechanism involves a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion and a proton to yield the sulfonamide. This process is typically conducted in the presence of a base to neutralize the hydrogen chloride byproduct.[1][2]
While the reaction is broadly classified as a nucleophilic substitution at sulfur, the precise nature of the transition state can vary. For many arenesulfonyl chlorides, the reaction is thought to proceed through a bimolecular (SN2-like) transition state.[3] The reactivity of the sulfonyl chloride is significantly influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups, such as the 4-sulfamoyl group (-SO₂NH₂), increase the electrophilicity of the sulfur atom, thereby enhancing the rate of nucleophilic attack. Conversely, electron-donating groups decrease this electrophilicity.
Comparative Performance Analysis
To provide a clear comparison of this compound with other common sulfonylating agents, the following table summarizes their reactivity and typical reaction yields in the synthesis of sulfonamides. It is important to note that direct comparative studies under identical conditions are scarce in the literature; therefore, the presented data is a synthesis of information from various sources.
| Reagent | Structure | Key Features | Typical Amine Substrates | Typical Yields | References |
| This compound | 4-(H₂NO₂S)C₆H₄SO₂Cl | Activated by the electron-withdrawing sulfamoyl group. Precursor to many diuretic and antibacterial drugs. | Primary and secondary aliphatic and aromatic amines. | Good to Excellent | [4] |
| Benzenesulfonyl Chloride | C₆H₅SO₂Cl | The parent, unsubstituted sulfonyl chloride. Serves as a baseline for reactivity. | Primary and secondary aliphatic and aromatic amines. | Good to Excellent | [5] |
| p-Toluenesulfonyl Chloride (TsCl) | 4-(CH₃)C₆H₄SO₂Cl | Contains an electron-donating methyl group, making it slightly less reactive than benzenesulfonyl chloride. Widely used as a protecting group for amines. | Primary and secondary aliphatic and aromatic amines. | Good to Excellent | [6] |
| Dansyl Chloride | 5-(N(CH₃)₂)C₁₀H₆SO₂Cl | Highly fluorescent, used for labeling amines and amino acids for analytical purposes. The dimethylamino group is electron-donating. | Primary and secondary aliphatic and aromatic amines. | Good | [7][8] |
| 2,4-Dichlorobenzenesulfonyl Chloride | 2,4-Cl₂C₆H₃SO₂Cl | Activated by two electron-withdrawing chloro groups, leading to high reactivity. | Primary and secondary aliphatic and aromatic amines. | Good to Excellent |
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are representative experimental protocols for the synthesis of sulfonamides using this compound and an alternative.
Synthesis of Sulfanilamide from 4-Acetamidobenzenesulfonyl Chloride
This procedure outlines the final two steps in the synthesis of the antibacterial drug sulfanilamide, starting from the acetyl-protected precursor of this compound.
Step 1: Amination of 4-Acetamidobenzenesulfonyl Chloride
-
In a suitable reaction vessel, place the crude 4-acetamidobenzenesulfonyl chloride.
-
Add concentrated (28%) aqueous ammonia (ammonium hydroxide) to the vessel.
-
Stir the mixture vigorously. The heat of the reaction may cause the ammonia to boil.
-
After the initial vigorous reaction subsides, continue stirring for an additional 10-15 minutes.
-
Collect the solid product by vacuum filtration and wash it with cold water.
Step 2: Hydrolysis of 4-Acetamidobenzenesulfonamide to Sulfanilamide
-
Place the 4-acetamidobenzenesulfonamide from the previous step into a round-bottom flask.
-
Add 6 M hydrochloric acid to the flask.
-
Heat the mixture at reflux with constant stirring for 45-60 minutes.
-
Allow the solution to cool to room temperature.
-
Slowly add a 10% aqueous sodium bicarbonate solution to neutralize the excess acid until the solution is neutral to pH paper.
-
Cool the mixture in an ice bath to induce crystallization of the sulfanilamide.
-
Collect the product by vacuum filtration and wash with a small amount of cold water.
-
Recrystallize the crude sulfanilamide from hot water to obtain the pure product.
General Procedure for Sulfonamide Synthesis using p-Toluenesulfonyl Chloride
This protocol is a general method for the synthesis of N-substituted sulfonamides.
-
Dissolve the primary or secondary amine (1.0 equivalent) in a suitable solvent such as pyridine or dichloromethane.
-
Cool the solution in an ice bath.
-
Slowly add p-toluenesulfonyl chloride (1.0-1.2 equivalents) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and continue stirring for several hours or until the reaction is complete (monitored by TLC).
-
If using an organic solvent other than pyridine, add a base such as triethylamine or pyridine (1.5-2.0 equivalents) to neutralize the HCl formed.
-
Upon completion, perform an aqueous workup by diluting the reaction mixture with an organic solvent and washing sequentially with dilute acid (e.g., 1 M HCl), water, and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.[6]
Visualizing Reaction Mechanisms and Workflows
To further elucidate the processes involved in sulfonamide synthesis, the following diagrams, generated using the DOT language, illustrate the key reaction mechanism and a typical experimental workflow.
References
- 1. cbijournal.com [cbijournal.com]
- 2. researchgate.net [researchgate.net]
- 3. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. openaccesspub.org [openaccesspub.org]
Safety Operating Guide
Proper Disposal of 4-sulfamoylbenzenesulfonyl Chloride: A Step-by-Step Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of reactive chemical reagents like 4-sulfamoylbenzenesulfonyl chloride are paramount for ensuring laboratory safety and environmental compliance. This guide provides a detailed, step-by-step procedure for the safe disposal of this compound, grounded in established safety protocols.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is critical to be aware of the inherent hazards of this compound. This compound is corrosive and can cause severe skin burns and serious eye damage.[1] It may also trigger an allergic skin reaction. Ingestion is harmful. Therefore, strict adherence to personal protective equipment (PPE) guidelines is mandatory.
Required Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate chemical-resistant gloves.
-
Eye Protection: Chemical safety goggles and a face shield are essential to protect against splashes.[2]
-
Lab Coat: A lab coat or other protective clothing should be worn to prevent skin contact.
Step-by-Step Disposal Procedure
The primary and mandated method for the disposal of this compound is to use a licensed and approved waste disposal service.[3][4][5][6] Do not attempt to dispose of this chemical down the drain or with general laboratory waste.
Step 1: Waste Collection and Storage
-
Designate a Waste Container: Use a dedicated, properly labeled hazardous waste container. The container must be made of a corrosion-resistant material and have a resistant inner liner. Avoid metal containers.
-
Labeling: Clearly label the container with "Hazardous Waste," the full chemical name "this compound," and the associated hazard symbols (e.g., corrosive).
-
Moisture Prevention: this compound is moisture-sensitive. Ensure the waste container is kept tightly closed and stored in a dry, well-ventilated area, away from water sources, to prevent hydrolysis which can release acidic byproducts.[7]
-
Segregation: Store the waste container away from incompatible materials, particularly strong bases and strong oxidizing agents.[6][8] Do not mix this waste with other chemical waste streams unless compatibility has been verified.
Step 2: Handling Small Spills and Contaminated Materials
-
Containment: For small spills, do not use water. Cover drains to prevent entry into the sewer system.
-
Absorption: Carefully take up the dry material using an inert absorbent material. Avoid generating dust.
-
Collection: Place the absorbed material and any contaminated items (e.g., paper towels, gloves) into the designated hazardous waste container.
-
Decontamination: Clean the affected area thoroughly.
Step 3: Arranging for Disposal
-
Contact a Licensed Contractor: Engage with your institution's environmental health and safety (EHS) office to arrange for the pickup and disposal of the hazardous waste by a certified contractor.
-
Provide Information: Be prepared to provide the Safety Data Sheet (SDS) for this compound to the waste disposal company.
Quantitative Hazard Data Summary
For quick reference, the following table summarizes the key hazard classifications for this compound.
| Hazard Classification | Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 1B/1C | H314: Causes severe skin burns and eye damage[1] |
| Serious Eye Damage | Category 1 | H318: Causes serious eye damage |
| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction |
| Corrosive to Metals | Category 1 | H290: May be corrosive to metals |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. 4-Sulfamoylbenzene-1-sulfonyl chloride | C6H6ClNO4S2 | CID 10956159 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. angenechemical.com [angenechemical.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
